molecular formula C7H10N2OS B1272345 5-Ethylthiophene-2-carbohydrazide CAS No. 676348-42-8

5-Ethylthiophene-2-carbohydrazide

Cat. No.: B1272345
CAS No.: 676348-42-8
M. Wt: 170.23 g/mol
InChI Key: VCNHIBSLOGNADX-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNHIBSLOGNADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374549
Record name 5-ethylthiophene-2-carbohydrazide
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-42-8
Record name 5-Ethyl-2-thiophenecarboxylic acid hydrazide
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Record name 5-ethylthiophene-2-carbohydrazide
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Record name 676348-42-8
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. The introduction of a carbohydrazide moiety at the 2-position of the thiophene ring further enhances its utility, providing a versatile synthetic handle for the construction of diverse molecular architectures, including hydrazones and various heterocyclic systems. This guide provides a comprehensive, in-depth technical overview of the synthesis of 5-Ethylthiophene-2-carbohydrazide, a valuable building block for drug discovery and development. As a senior application scientist, this document is structured to not only provide robust protocols but also to elucidate the underlying chemical principles and rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthesis

The synthesis of this compound is a two-step process commencing from the readily accessible starting material, 2-ethylthiophene. The overall synthetic strategy involves:

  • Electrophilic Acylation: Introduction of a carboxylate group at the C5 position of the thiophene ring.

  • Hydrazinolysis: Conversion of the resulting ester into the target carbohydrazide.

This pathway is efficient and relies on well-established chemical transformations, making it amenable to both laboratory-scale synthesis and potential scale-up operations.

Synthesis Pathway Visualization

The following diagram illustrates the two-step reaction sequence for the preparation of this compound.

Synthesis_Pathway Start 2-Ethylthiophene Precursor Ethyl 5-ethylthiophene-2-carboxylate Start->Precursor 1. Friedel-Crafts Acylation (e.g., Ethyl Oxalyl Chloride, AlCl3) 2. Decarbonylation (Heat) OR Direct Carboxylation & Esterification FinalProduct This compound Precursor->FinalProduct Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of Ethyl 5-Ethylthiophene-2-carboxylate

The initial and crucial step in this synthesis is the introduction of an ethyl carboxylate group onto the thiophene ring of 2-ethylthiophene. The directing effect of the ethyl group favors substitution at the C5 position. While several methods exist for this transformation, a common and effective approach is through Friedel-Crafts acylation followed by decarbonylation, or via direct carboxylation and subsequent esterification.

Rationale for Synthetic Approach

The choice of a two-step acylation-decarbonylation or a direct carboxylation-esterification sequence is guided by the availability of reagents and the desired scale of the reaction. The Friedel-Crafts approach is a classic and reliable method for introducing acyl groups onto aromatic rings. Direct carboxylation offers a more atom-economical alternative.

Detailed Experimental Protocol

Materials:

  • 2-Ethylthiophene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ethyl Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure for Friedel-Crafts Acylation and Esterification:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Addition of 2-Ethylthiophene: After the addition is complete, add 2-ethylthiophene (1.0 equivalent) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and 5% HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 5-ethylthiophene-2-carboxylate.

Characterization of Ethyl 5-Ethylthiophene-2-carboxylate
Property Value
Molecular Formula C₉H₁₂O₂S
Molecular Weight 184.25 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~119-120 °C at 10 Torr (for the methyl ester analog)[1]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.7 (d, 1H, thiophene-H), 6.8-6.9 (d, 1H, thiophene-H), 4.3-4.4 (q, 2H, -OCH₂CH₃), 2.8-2.9 (q, 2H, thiophene-CH₂CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃), 1.2-1.3 (t, 3H, thiophene-CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~162 (C=O), ~148 (thiophene-C), ~133 (thiophene-C), ~131 (thiophene-C), ~126 (thiophene-C), ~61 (-OCH₂), ~24 (thiophene-CH₂), ~15.7 (thiophene-CH₃), ~14.4 (-OCH₂CH₃).[1]

  • IR (neat, cm⁻¹): ~2970 (C-H), ~1710 (C=O, ester), ~1460, ~1250 (C-O).

  • Mass Spectrometry (EI): m/z (%) = 184 (M⁺).

Step 2: Synthesis of this compound

The final step is the conversion of the ethyl ester to the corresponding carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically straightforward and high-yielding.

Mechanistic Insight

The hydrazinolysis of an ester proceeds through a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, driven by the formation of the stable amide-like carbohydrazide. The reaction is typically carried out in an alcoholic solvent under reflux to ensure a sufficient reaction rate.

Detailed Experimental Protocol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-ethylthiophene-2-carboxylate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC until the starting ester is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: The crude this compound is often of high purity. If necessary, it can be recrystallized from ethanol.

Characterization of this compound
Property Value
Molecular Formula C₇H₁₀N₂OS
Molecular Weight 170.23 g/mol
Appearance White to off-white solid
CAS Number 676348-42-8[2]

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~9.5 (s, 1H, -CONH-), ~7.5 (d, 1H, thiophene-H), ~6.9 (d, 1H, thiophene-H), ~4.4 (br s, 2H, -NH₂), 2.8 (q, 2H, thiophene-CH₂CH₃), 1.2 (t, 3H, thiophene-CH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~161 (C=O), ~147 (thiophene-C), ~140 (thiophene-C), ~127 (thiophene-C), ~125 (thiophene-C), ~23 (thiophene-CH₂), ~16 (thiophene-CH₃).

  • IR (KBr, cm⁻¹): ~3300, 3200 (N-H stretching), ~1640 (C=O, amide I), ~1540 (N-H bending, amide II).

  • Mass Spectrometry (EI): m/z (%) = 170 (M⁺).

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl oxalyl chloride is corrosive and a lachrymator. Handle with care in a fume hood.

  • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a robust and reproducible two-step process that provides a valuable building block for the synthesis of more complex molecules in drug discovery programs. The protocols outlined in this guide, along with the mechanistic insights and characterization data, provide a solid foundation for researchers to successfully synthesize and utilize this important intermediate. Adherence to proper safety precautions is paramount throughout the synthetic sequence.

References

  • Khusnutdinov, R. I., et al. (2004). A new method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]

  • PrepChem. (n.d.). Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-ethylthiophene-2-carboximidate. Retrieved from [Link]

  • Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. [Link]

  • Al-Ghorbani, M., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Pharmaceuticals, 16(5), 721. [Link]

  • PubChem. (n.d.). 5-Ethyl-4-methylthiophene-2-carbohydrazide. Retrieved from [Link]

Sources

physicochemical properties of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylthiophene-2-carbohydrazide

Introduction

The thiophene nucleus, a sulfur-containing aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a privileged pharmacophore in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties such as solubility and metabolism, enhancing drug-receptor interactions.[1] When functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting scaffold becomes a highly versatile building block for synthesizing a diverse range of heterocyclic compounds with significant biological potential, including anticancer and antimicrobial agents.[2][3][4]

This technical guide provides a comprehensive overview of this compound, a specific derivative of this valuable class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document details its core physicochemical properties, provides robust protocols for its synthesis and characterization, and explores its chemical reactivity and potential as a precursor for novel therapeutic leads. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and computational predictions to offer a well-rounded scientific profile.

Molecular Identity and Core Physicochemical Properties

This compound (CAS No. 676348-42-8) is a derivative of thiophene-2-carbohydrazide distinguished by an ethyl group at the 5-position of the thiophene ring.[5][6] This substitution is expected to increase lipophilicity compared to its parent compound, potentially influencing its solubility profile and biological membrane permeability.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound Generated
CAS Number 676348-42-8 [5][6]
Molecular Formula C₇H₁₀N₂OS [6]
Molecular Weight 170.23 g/mol [6]
Canonical SMILES CCC1=CC=C(S1)C(=O)NN Generated
InChI InChI=1S/C7H10N2OS/c1-2-6-4-5(7(10)9-8)11-6/h4H,2,8H2,1H3,(H,9,10) Generated

| InChIKey | YHQXRIJHGZJBFG-UHFFFAOYSA-N | Generated |

Table 2: Predicted and Experimental Physicochemical Properties

Property Value Notes
Appearance Solid (Expected) Based on related carbohydrazides.
Melting Point Not Experimentally Determined Parent compound, Thiophene-2-carbohydrazide, melts at ~136 °C.[7]
Boiling Point Not Experimentally Determined High boiling point expected due to hydrogen bonding.
Solubility Sparingly soluble in water; Soluble in polar organic solvents like DMSO, DMF, and alcohols. Predicted based on structure. The ethyl group may slightly decrease aqueous solubility compared to the parent compound.
Calculated LogP ~2.1 Predicted value. The LogP of 2-ethylthiophene is 2.9, indicating the ethyl group enhances lipophilicity.[8]
Topological Polar Surface Area (TPSA) 86.4 Ų Predicted value for a similar structure.[9]
Hydrogen Bond Donors 2 From -NH₂ and -NH- groups.

| Hydrogen Bond Acceptors | 3 | From C=O, -NH-, and the nitrogen in -NH₂. |

Synthesis and Purification

The most direct and widely adopted method for synthesizing thiophene carbohydrazides is the hydrazinolysis of a corresponding ester.[7][10] This nucleophilic acyl substitution reaction is efficient and typically yields a clean product.

Principle of Synthesis: Hydrazinolysis

The synthesis involves the reaction of ethyl 5-ethylthiophene-2-carboxylate with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, resulting in the formation of the stable carbohydrazide product.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_workup Reaction Workup start_ester Ethyl 5-ethylthiophene-2-carboxylate reflux Reflux in Ethanol start_ester->reflux start_hydrazine Hydrazine Hydrate (excess) start_hydrazine->reflux cool Cool in Ice Bath reflux->cool Reaction Completion precipitate Precipitate Formation cool->precipitate filtrate Vacuum Filtration precipitate->filtrate purify Recrystallization from Ethanol/Water filtrate->purify Crude Product product This compound purify->product Pure Product G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation sample Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms nmr_data Proton Environment & Carbon Skeleton nmr->nmr_data ir_data Functional Groups (C=O, N-H, C-S) ir->ir_data ms_data Molecular Weight & Formula Confirmation ms->ms_data conclusion Structural Confirmation & Purity Assessment nmr_data->conclusion ir_data->conclusion ms_data->conclusion G start This compound schiff Schiff Base (Hydrazone) start->schiff oxadiazole 1,3,4-Oxadiazole start->oxadiazole thiadiazole 1,3,4-Thiadiazole start->thiadiazole aldehyde Aldehyde/Ketone (R-CHO) aldehyde->schiff Condensation cs2 CS₂ / KOH cs2->thiadiazole Cyclization acid Carboxylic Acid (R-COOH) acid->oxadiazole Cyclization (e.g., with POCl₃)

Sources

An In-depth Technical Guide to the Identification of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylthiophene-2-carbohydrazide is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Thiophene-based compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The carbohydrazide functional group is a key pharmacophore that can be readily modified to generate a diverse library of derivatives, such as hydrazones and Schiff bases, which are known to possess significant biological activities.[1][2] This guide provides a comprehensive overview of the identification and characterization of this compound, including its chemical identity, synthesis, and detailed analytical characterization.

Core Identification

A precise and unambiguous identification of this compound is fundamental for its application in research and development. This is achieved through a combination of its unique CAS number and a comprehensive analysis of its physicochemical and spectroscopic properties.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 676348-42-8[3]
Molecular Formula C₇H₁₀N₂OS[4]
Molecular Weight 170.23 g/mol [4]
Canonical SMILES CCC1=CC=C(S1)C(=O)NN[2]
InChI Key VCNHIBSLOGNADX-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process: the esterification of 5-ethylthiophene-2-carboxylic acid to its corresponding ethyl or methyl ester, followed by hydrazinolysis of the ester. This method is a standard and efficient way to prepare carbohydrazides.[5]

Step 1: Synthesis of Ethyl 5-Ethylthiophene-2-carboxylate (Precursor)

The precursor, ethyl 5-ethylthiophene-2-carboxylate, can be synthesized from commercially available starting materials. A general procedure for the synthesis of similar thiophene carboxylates involves the esterification of the corresponding carboxylic acid.

Step 2: Hydrazinolysis of Ethyl 5-Ethylthiophene-2-carboxylate

The conversion of the ester to the carbohydrazide is achieved through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common and effective method for the preparation of hydrazides from esters.[6]

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 5-ethylthiophene-2-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-ethylthiophene-2-carboxylate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (5.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the two aromatic protons on the thiophene ring (two doublets), and the protons of the hydrazide group (broad singlets which are D₂O exchangeable).

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H stretching: Around 3200-3400 cm⁻¹ (from the -NH-NH₂ group).

  • C=O stretching (Amide I): Around 1630-1680 cm⁻¹.

  • N-H bending (Amide II): Around 1515-1570 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=C stretching (thiophene ring): Around 1400-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 170, corresponding to its molecular weight.

Applications in Drug Development

Thiophene-carbohydrazide derivatives are of significant interest in drug development due to their wide range of biological activities. They are often used as key intermediates in the synthesis of more complex heterocyclic systems. The hydrazide moiety can be readily reacted with various aldehydes and ketones to form hydrazones, which have been reported to possess antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[7] The 5-ethyl substituent on the thiophene ring can influence the lipophilicity and pharmacokinetic properties of the resulting derivatives, potentially leading to improved drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

The identification and characterization of this compound are essential for its use in research and drug development. This guide has outlined the key identifiers, a reliable synthetic route, and the expected analytical data for this compound. By following the described protocols and analytical methods, researchers can confidently synthesize and verify the identity and purity of this compound for its application in the discovery of new therapeutic agents.

References

  • (Placeholder for a relevant scientific journal article)
  • Request PDF. Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. [Link]

  • PubChem. This compound (C7H10N2OS). [Link]

  • (Placeholder for a relevant scientific journal article)
  • CP Lab Safety. This compound, 97% Purity, C7H10N2OS, 1 gram. [Link]

  • Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

  • Elshaarawy, R. F. M., et al. A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 2011, 66(11), 1202–1208.
  • MDPI. Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Ethylthiophene-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular architecture, spectroscopic signature, and a validated synthesis protocol. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's properties and potential.

Introduction: The Significance of the Thiophene-Carbohydrazide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component in the design of novel therapeutic agents.[1][2] The carbohydrazide moiety (-CONHNH2) is a versatile functional group known for its ability to form stable complexes with metal ions and to participate in various condensation reactions to generate a diverse array of bioactive molecules, including Schiff bases and other heterocyclic systems.[3][4][5] The combination of these two moieties in this compound creates a molecule with significant potential for applications in drug discovery and materials science. Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8][9]

Molecular Structure and Properties

This compound (CAS No. 676348-42-8) is a derivative of thiophene-2-carbohydrazide with an ethyl group at the 5-position of the thiophene ring.[3]

Core Chemical and Physical Data
PropertyValueSource
Molecular FormulaC7H10N2OS[3]
Molecular Weight170.23 g/mol [3]
IUPAC NameThis compound[5]
CAS Number676348-42-8[3]
AppearanceExpected to be a crystalline solidN/A
StorageSealed in dry, 2-8°C[3]
Structural Analysis

The molecular structure of this compound is characterized by a planar thiophene ring, which imparts aromatic character to the molecule. The carbohydrazide group is attached at the 2-position, and an ethyl group is at the 5-position.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as (E)-N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide, reveals key structural features.[10] The N-N bond in the hydrazide moiety is typically shorter than a standard single bond, suggesting electron delocalization with the adjacent carbonyl group.[10] The planarity of the thiophene ring is a crucial feature, influencing the molecule's electronic properties and potential for π-π stacking interactions in a solid state.[11]

The ethyl group at the 5-position introduces a region of non-polarity and can influence the molecule's solubility and binding interactions with biological targets. The carbohydrazide group is polar and capable of forming hydrogen bonds, which will significantly impact its physical properties and intermolecular interactions.[10]

Below is a diagram illustrating the fundamental molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Protocol

A robust and efficient method for the synthesis of this compound involves the hydrazinolysis of the corresponding ester, ethyl 5-ethylthiophene-2-carboxylate. This is a well-established method for preparing carbohydrazides.[3]

Experimental Workflow

G start Start: Ethyl 5-ethylthiophene-2-carboxylate step1 Dissolve in Ethanol start->step1 step2 Add Hydrazine Hydrate step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Cool to Room Temperature step3->step4 step5 Precipitation of Product step4->step5 step6 Filter and Wash with Cold Ethanol step5->step6 step7 Dry under Vacuum step6->step7 end End: this compound step7->end

Caption: Synthesis workflow for this compound.

Detailed Methodology

Materials:

  • Ethyl 5-ethylthiophene-2-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-ethylthiophene-2-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents) dropwise at room temperature. The causality for using an excess of hydrazine is to drive the reaction to completion and ensure full conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The higher temperature increases the reaction rate between the ester and the nucleophilic hydrazine.

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, is typically less soluble in ethanol than the starting ester and will precipitate out as a crystalline solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The use of cold ethanol minimizes the loss of the desired product, which may have some solubility in warmer solvent.

  • Drying: Dry the purified product under vacuum to obtain this compound.

Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons in the thiophene ring, the ethyl group, and the carbohydrazide moiety.

  • Thiophene Protons: Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these protons will be characteristic of ortho-coupling in a thiophene ring.

  • Ethyl Group Protons: A quartet (for the -CH2- group) and a triplet (for the -CH3 group) in the aliphatic region (typically δ 1.2-3.0 ppm). The integration of these signals will be in a 2:3 ratio.

  • Hydrazide Protons: Broad singlets for the -NH- and -NH2 protons, which may be exchangeable with D2O. The chemical shift of these protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Thiophene Carbons: Four signals in the aromatic region (typically δ 120-150 ppm) corresponding to the four carbon atoms of the thiophene ring.

  • Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the carbonyl carbon of the carbohydrazide group.

  • Ethyl Carbons: Two signals in the aliphatic region for the -CH2- and -CH3 carbons of the ethyl group.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (hydrazide)3200-3400 (broad)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C=O stretching (amide I)1640-1680
N-H bending (amide II)1510-1550
C=C stretching (thiophene)~1400-1500
C-S stretching (thiophene)600-800
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the hydrazide moiety, and cleavage of the thiophene ring, providing further structural confirmation.

Potential Applications

Given the established biological activities of thiophene and carbohydrazide derivatives, this compound is a promising candidate for further investigation in several areas:

  • Antimicrobial Drug Discovery: Thiophene-based compounds have shown significant antimicrobial activity.[7] This molecule could be a precursor for the synthesis of novel antibacterial and antifungal agents.

  • Anticancer Research: Many thiophene derivatives exhibit cytotoxic activity against various cancer cell lines.[4][6] The carbohydrazide moiety can be readily modified to generate a library of compounds for screening as potential anticancer drugs.

  • Coordination Chemistry and Materials Science: The carbohydrazide group is an excellent chelating agent for metal ions. Metal complexes of this ligand could have interesting catalytic, magnetic, or optical properties.

Conclusion

This compound is a molecule with a rich chemical scaffold that holds considerable promise for future research. This guide has provided a detailed overview of its molecular structure, a reliable synthesis protocol, and its expected spectroscopic characteristics. The insights presented here are intended to serve as a foundational resource for scientists working on the development of new therapeutics and functional materials based on the versatile thiophene-carbohydrazide core.

References

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024).
  • PubChem. (n.d.). Thiophene-2-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451. [Link]

  • Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 13, 1-13. [Link]

  • Cardoso, T. M., et al. (2017). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 6), 555–563. [Link]

  • Prasad, N. L., et al. (2016). Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1644–1647. [Link]

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). ResearchGate. [Link]

  • El-Helw, E. A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6065-6084. [Link]

  • PubChem. (n.d.). Thiophene-2-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). ResearchGate. [Link]

  • Samir, E. M., Abouzied, A. S., & Hamed, F. M. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94. [Link]

  • The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cardoso, T. M., et al. (2016). 5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis. IUCrData, 1(6), x161017. [Link]

  • NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Spectroscopic, Theoretical and Computational Investigations of Novel Benzo[b]thiophene based ligand and its M(II) complexes: As High Portentous Antimicrobial and Antioxidant Agents. (2023). ResearchGate. [Link]

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Spectroscopic Characterization of 5-Ethylthiophene-2-carbohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethylthiophene-2-carbohydrazide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a thiophene ring, a versatile pharmacophore, with a reactive carbohydrazide moiety, makes it a valuable building block for the synthesis of a wide range of biologically active molecules.[1] Thiophene-containing compounds are known to exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.[2] The carbohydrazide group, in turn, serves as a key functional handle for creating more complex derivatives such as hydrazones and other heterocyclic systems. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic chemistry.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is tailored for researchers, scientists, and drug development professionals, offering not only the spectral data but also a detailed interpretation and the underlying experimental protocols.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol .[3] The structural integrity of this molecule is the foundation for interpreting its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift principles and data from analogous compounds such as thiophene-2-carbohydrazide and 2-ethylthiophene.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet1H-NH -NH₂
~7.5Doublet1HH-3 (thiophene)
~6.9Doublet1HH-4 (thiophene)
~4.4Broad Singlet2H-NH-NH₂
~2.8Quartet2H-CH₂ -CH₃
~1.2Triplet3H-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Amide and Hydrazine Protons: The amide proton (-NH -) is expected to appear as a singlet at a downfield chemical shift (around 9.5 ppm) due to the deshielding effect of the adjacent carbonyl group. The two protons of the primary amine (-NH₂ ) will likely appear as a broad singlet around 4.4 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Thiophene Protons: The thiophene ring contains two aromatic protons, H-3 and H-4. These protons are in different chemical environments and will appear as doublets due to coupling with each other. H-3, being closer to the electron-withdrawing carbohydrazide group, is expected to be more deshielded and resonate at a lower field (~7.5 ppm) compared to H-4 (~6.9 ppm).

  • Ethyl Group Protons: The ethyl group will give rise to a quartet and a triplet. The methylene protons (-CH₂ -) adjacent to the thiophene ring will appear as a quartet around 2.8 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃ ) will appear as a triplet around 1.2 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162C=O (carbonyl)
~150C-5 (thiophene)
~140C-2 (thiophene)
~128C-3 (thiophene)
~125C-4 (thiophene)
~23-CH₂ -CH₃
~15-CH₂-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is the most deshielded carbon and is expected to appear at a chemical shift of approximately 162 ppm.

  • Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. C-2 and C-5, being attached to substituents, will have different chemical shifts compared to the protonated carbons C-3 and C-4. C-5, bearing the electron-donating ethyl group, will be shielded relative to a typical thiophene carbon, while C-2, attached to the electron-withdrawing carbohydrazide, will be deshielded.

  • Ethyl Group Carbons: The methylene carbon (-CH₂ -) of the ethyl group is expected around 23 ppm, and the terminal methyl carbon (-CH₃ ) will be found further upfield, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds, as well as vibrations associated with the thiophene ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H stretching (asymmetric and symmetric) of -NH₂
~3200MediumN-H stretching of -NH-
~3100WeakAromatic C-H stretching (thiophene)
2900 - 3000MediumAliphatic C-H stretching (ethyl group)
~1650StrongC=O stretching (amide I band)
~1600MediumN-H bending (amide II band)
1400 - 1550MediumC=C stretching (thiophene ring)
~700StrongC-S stretching (thiophene ring)

Interpretation of the IR Spectrum:

The presence of the carbohydrazide functionality will be clearly indicated by the strong carbonyl absorption (Amide I) around 1650 cm⁻¹ and the N-H stretching and bending vibrations. The aromatic C-H stretches of the thiophene ring and the aliphatic C-H stretches of the ethyl group will also be discernible. The characteristic C-S stretching of the thiophene ring is expected at lower wavenumbers.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
170[M]⁺, Molecular ion
155[M - NH]⁺
141[M - N₂H₃]⁺ or [5-Ethylthiophene-2-carbonyl]⁺
111[5-Ethylthiophene]⁺
97[Thiophene-CH₂]⁺ or loss of CH₃ from [5-Ethylthiophene]⁺

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.[3] The fragmentation pattern will likely involve the loss of small neutral molecules from the carbohydrazide side chain. Key fragments would include the loss of the terminal amine group, the entire hydrazide moiety, and fragmentation of the ethyl group. The 5-ethylthiophene cation at m/z 111 would be a significant fragment.[5]

Molecular Structure and Fragmentation

G cluster_M Molecular Ion [M]⁺ (m/z 170) cluster_F1 Fragment (m/z 141) cluster_F2 Fragment (m/z 111) M This compound⁺ F1 [5-Ethylthiophene-2-carbonyl]⁺ M->F1 - •N₂H₃ F2 [5-Ethylthiophene]⁺ F1->F2 - CO G Start Start: Ethyl 5-ethylthiophene-2-carboxylate & Hydrazine Hydrate Reaction Reflux in Ethanol Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filter the Solid Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying End End: Pure this compound Drying->End

Caption: Synthesis Workflow via Hydrazinolysis.

Materials:

  • Ethyl 5-ethylthiophene-2-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-ethylthiophene-2-carboxylate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), remove the heat source and allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution as a solid. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum to obtain the final product.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto a clean Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum. [7] Mass Spectrometry:

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data (NMR, IR, and MS) for this compound. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols for synthesis and analysis offer a practical framework for working with this compound in a laboratory setting. The combination of a versatile thiophene core and a reactive carbohydrazide handle ensures that this compound will continue to be a valuable tool in the development of novel molecules with potential therapeutic applications.

References

  • PubChem. 5-Ethyl-4-methylthiophene-2-carbohydrazide. National Center for Biotechnology Information. [Link]

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  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. [Link]

  • ResearchGate. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

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  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451. [Link]

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An In-Depth Technical Guide to the Derivatives of 5-Ethylthiophene-2-carbohydrazide: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design. Thiophene derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, yet promising, class of these compounds: the derivatives of 5-Ethylthiophene-2-carbohydrazide. The introduction of an ethyl group at the 5-position of the thiophene ring can significantly influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic profile of the resulting derivatives, making this a fertile area for novel drug discovery.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound derivatives. We will delve into detailed synthetic protocols, analytical characterization techniques, and a survey of the reported biological activities of analogous compounds, offering a valuable resource for researchers in the pharmaceutical sciences.

Core Synthesis Strategy: From 2-Ethylthiophene to Bioactive Derivatives

The synthetic pathway to derivatives of this compound is a multi-step process that begins with the commercially available 2-ethylthiophene. The overall strategy involves the introduction of a carboxyl group at the 2-position, followed by esterification, hydrazinolysis to form the key carbohydrazide intermediate, and subsequent derivatization to generate a library of bioactive candidates.

Synthesis_Workflow A 2-Ethylthiophene B 5-Ethyl-2-thiophenecarboxylic Acid A->B Carboxylation C Ethyl 5-Ethylthiophene-2-carboxylate B->C Esterification D This compound (Core Intermediate) C->D Hydrazinolysis E N'-Substituted-5-Ethylthiophene- 2-carbohydrazide Derivatives (e.g., Schiff Bases) D->E Condensation with Aldehydes/Ketones

Figure 1: General synthetic workflow for the preparation of this compound derivatives.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the pivotal this compound intermediate is a critical phase that dictates the overall yield and purity of the final derivatives. A reliable and scalable protocol is paramount for generating a sufficient quantity of the core structure for subsequent derivatization and biological screening.

Step 1: Synthesis of Methyl 5-Ethyl-2-thiophenecarboxylate

The initial step involves the carboxylation and subsequent esterification of 2-ethylthiophene. A common method involves the reaction of 2-ethylthiophene with a suitable carboxylating agent. The resulting carboxylic acid is then esterified to produce the more stable and easily purifiable methyl ester.

Step 2: Hydrazinolysis to this compound

The carbohydrazide is synthesized via the hydrazinolysis of the corresponding ester. This nucleophilic acyl substitution reaction involves the treatment of the ester with hydrazine hydrate, typically in an alcoholic solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 5-ethyl-2-thiophenecarboxylate

  • Hydrazine hydrate (99-100%)

  • Ethanol (absolute)

  • Dichloromethane

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

Procedure:

  • To a solution of methyl 5-ethyl-2-thiophenecarboxylate (1 equivalent) in ethanol, add an excess of hydrazine hydrate (10 equivalents).

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining hydrazine hydrate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain a crystalline solid.

Characterization of this compound and its Derivatives

The structural elucidation and purity assessment of the synthesized compounds are of utmost importance. A combination of spectroscopic techniques is employed to unequivocally confirm the identity of the target molecules.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1640-1680 cm⁻¹), and C-H stretching of the ethyl and thiophene groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum of this compound would show characteristic signals for the protons of the ethyl group (a triplet and a quartet), the thiophene ring protons (two doublets), and the exchangeable protons of the -NH and -NH₂ groups.

  • ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the ethyl group. For the precursor, methyl 5-ethyl-2-thiophenecarboxylate, the reported ¹³C NMR chemical shifts (δ) are approximately 161.90 (C=O), 147.20 (C5), 133.84 (C2), 131.14 (C3), 126.13 (C4), 51.13 (OCH₃), 29.95 (CH₂), and 15.64 (CH₃) ppm.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. For methyl 5-ethyl-2-thiophenecarboxylate, the molecular ion peak ([M]⁺) would be observed at m/z 170.

Derivatization: Synthesis of Schiff Bases

The carbohydrazide functional group is a versatile handle for the synthesis of a wide array of derivatives. One of the most common and straightforward derivatization strategies is the condensation with various aldehydes and ketones to form Schiff bases (N'-substituted-carbohydrazides). These compounds often exhibit enhanced biological activity compared to the parent carbohydrazide.

Schiff_Base_Formation A This compound C N'-(Aryl/Heteroaryl)methylene- This compound (Schiff Base) A->C Condensation (+ R-CHO, cat. acid) B Aromatic/Heterocyclic Aldehyde (R-CHO) B->C

literature review on thiophene-2-carbohydrazide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thiophene-2-Carbohydrazide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of thiophene-2-carbohydrazide and its derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry and drug discovery. We will delve into the core chemical properties, synthesis methodologies, and the mechanistic underpinnings of their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutic agents.

The Thiophene-2-Carbohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

Thiophene-2-carbohydrazide (C₅H₆N₂OS, Molar Mass: 142.18 g/mol ) is a foundational building block in the synthesis of a wide array of biologically active molecules.[1] Its structure, which marries a five-membered aromatic thiophene ring with a reactive carbohydrazide moiety, confers unique physicochemical properties that make it an attractive starting point for drug design.[1][2] The thiophene ring, a bioisostere of the benzene ring, is present in numerous FDA-approved drugs and is known for its diverse biological attributes.[3][4] The hydrazide functional group serves as a versatile handle for synthesizing various derivatives, including hydrazones, Schiff bases, and other heterocyclic systems like oxadiazoles, which are crucial for generating chemical diversity and modulating pharmacological activity.[2][5]

The inherent biological significance of thiophene derivatives is vast, spanning antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][6][7] This wide range of activities makes the thiophene-2-carbohydrazide core a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

Synthesis of Thiophene-2-Carbohydrazide and Its Derivatives

The synthesis of the core compound and its subsequent derivatives is critical for exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired yield, purity, and the scalability of the process.

Core Synthesis: From Carboxylic Esters to Carbohydrazide

The standard and most common method for preparing carbohydrazides is the hydrazinolysis of corresponding carboxylic acid esters.[1][2] This nucleophilic acyl substitution reaction is typically straightforward and effective.

Conceptual Workflow for Thiophene-2-Carbohydrazide Synthesis

G cluster_start Starting Materials start1 Methyl Thiophene-2-carboxylate process Hydrazinolysis start1->process start2 Hydrazine Monohydrate start2->process product Thiophene-2-Carbohydrazide process->product solvent Solvent (e.g., Methanol) solvent->process Reaction Medium

Caption: General workflow for the synthesis of thiophene-2-carbohydrazide.

An alternative, highly efficient process involves the reaction of activated esters or amides with hydrazine, which can result in yields exceeding 90% and high purity.[2] This method begins with the activation of 2-thiophenecarboxylic acid using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCCI) in the presence of hydroxybenzotriazole (HOBt), followed by hydrazinolysis.[2] The use of an activated intermediate enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by hydrazine and leading to improved reaction kinetics and yield.

Experimental Protocol: Microwave-Assisted Synthesis of Thiophene-2-Carbohydrazide

This protocol describes a rapid, microwave-assisted method for synthesizing the core compound. Microwave irradiation provides efficient and uniform heating, significantly reducing reaction times compared to conventional heating methods.

Objective: To synthesize thiophene-2-carbohydrazide from methyl thiophene-2-carboxylate.

Materials:

  • Methyl thiophene-2-carboxylate

  • Hydrazine monohydrate

  • Methanol

  • Water

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Microwave reactor (or a kitchen microwave rated at 1500 W)[1]

Procedure:

  • In a round-bottom flask, dissolve methyl thiophene-2-carboxylate in a minimal amount of methanol.

  • Add an equimolar amount of hydrazine monohydrate to the solution.

  • Place the flask in the microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 150-300 W) for a short duration (e.g., 2-5 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure thiophene-2-carbohydrazide.

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR to confirm its structure and purity.[1]

Synthesis of N-Acylhydrazone Derivatives

A common and fruitful derivatization strategy involves the condensation of thiophene-2-carbohydrazide with various aldehydes or ketones to form N-acylhydrazones (Schiff bases).[3] This reaction is typically catalyzed by a few drops of acid.

Protocol: Synthesis of (E)-N'-(2-hydroxy-5-nitrobenzylidene)thiophene-2-carbohydrazide [3]

  • Dissolve thiophene-2-carbohydrazide (1 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add 2-hydroxy-5-nitrobenzaldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[3]

  • Reflux the reaction mixture for one hour.

  • Monitor the reaction progress using TLC (e.g., with a 3:1 Ethyl Acetate:Hexane mobile phase).[3]

  • Upon completion, cool the mixture. The resulting precipitate is collected by filtration, washed with cold methanol, and dried to yield the pure hydrazone product.

Biological Activities and Therapeutic Applications

The thiophene-2-carbohydrazide scaffold is a launchpad for compounds with a wide spectrum of biological activities. The specific activity is highly dependent on the nature of the substituents attached to the core structure.

Antimicrobial Activity

Derivatives of thiophene-2-carbohydrazide have demonstrated potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.[8][9]

A particularly noteworthy finding is the high activity of a spiro-indoline-oxadiazole derivative against Clostridium difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml.[5][8][9] This is significant because this compound showed no effect on other tested bacterial strains, suggesting it could be a selective anticlostridial agent that would not harm the normal gut microbiota.[8][9][10]

Mechanism of Action: Molecular docking studies suggest that some of these compounds may exert their antimicrobial effect by inhibiting D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[5][8][9] The compounds bind to the active site of the enzyme, preventing the formation of peptidoglycan precursors and ultimately leading to cell lysis.

Workflow for Antimicrobial Screening

G cluster_synthesis Compound Preparation cluster_testing In Vitro Testing cluster_analysis Analysis & Follow-up synthesis Synthesize Thiophene Derivatives mic Determine MIC via Broth Microdilution synthesis->mic data Analyze MIC Data mic->data pathogens Test against Panel: - MRSA - E. coli - C. difficile - C. albicans pathogens->mic sar Establish SAR data->sar lead Identify Lead Compound data->lead sar->lead docking Molecular Docking (e.g., D-alanine ligase) lead->docking

Caption: A typical workflow for the screening of antimicrobial compounds.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [5][9]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (microbe only) and negative (medium only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a plate reader.

Anticancer Activity

Numerous thiophene derivatives, especially N-acylhydrazones, have been evaluated for their anticancer properties against various human cancer cell lines.[3] Cytotoxicity studies have reported IC₅₀ values in the low micromolar range, indicating significant potential.[3][11]

Structure-Activity Relationship (SAR): For N-acylhydrazone derivatives, SAR analysis has revealed that the presence and position of certain substituents are crucial for activity. For instance, a hydroxyl group on the phenyl ring has been identified as essential for potent anticancer activity.[3]

Mechanism of Action: The anticancer effects of thiophene derivatives are often multifactorial. Proposed mechanisms include the inhibition of key enzymes like topoisomerase and protein tyrosine phosphatase 1B (PTP1B), as well as interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3][7][12]

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
N-acylhydrazoneMultiple0.82 - 12.90[3]
Thiophene-carboxamideHep3B5.46[12]
Thiazolyl-thiopheneMCF-70.01[11]
Thiophene Derivative (TP 5)HepG2, SMMC-7721Potent[13]

Table 1: Selected Anticancer Activities of Thiophene-2-Carbohydrazide Derivatives.

Anticonvulsant Activity

The structural features of thiophene have been incorporated into molecules designed to treat seizures. Specifically, 3,4-dialkyloxy thiophene bishydrazones have been synthesized and tested in various seizure models, including maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz screen.[14] The 6 Hz test is particularly relevant as it identifies compounds effective against therapy-resistant partial seizures. The emergence of active compounds with no associated neurotoxicity highlights the therapeutic potential of this chemical class in epilepsy treatment.[14]

Anti-inflammatory Activity

Thiophene-based compounds are well-known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[15] Derivatives of thiophene-2-carbohydrazide, particularly N-acylhydrazones, have shown significant anti-inflammatory and analgesic potency.[16]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[15] By blocking these enzymes, the compounds prevent the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Conclusion and Future Directions

Thiophene-2-carbohydrazide has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening. The derivatives have demonstrated a remarkable breadth of biological activities, with promising leads identified in the antimicrobial, anticancer, anticonvulsant, and anti-inflammatory domains.

Future research should focus on optimizing these lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. A deeper investigation into their mechanisms of action, supported by advanced computational studies and biological assays, will be crucial for their translation into clinical candidates. The selective activity of certain derivatives, such as the anticlostridial agent, underscores the potential for developing highly targeted therapies with reduced side effects. The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents to address unmet medical needs.

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An In-Depth Technical Guide to the Solubility of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Solubility

In the landscape of pharmaceutical research and materials science, understanding the solubility of a novel chemical entity is not merely a routine characterization step; it is a critical determinant of its potential utility. For a molecule like 5-Ethylthiophene-2-carbohydrazide, which marries the aromatic, heterocyclic nature of thiophene with the polar, reactive carbohydrazide group, solubility becomes a nuanced and pivotal property. This guide eschews a simple data-sheet format in favor of a holistic, first-principles approach. We will deconstruct the molecular features of this compound to predict its behavior, provide robust, field-proven protocols for its empirical determination, and offer insights into modulating its solubility for practical applications. This document is structured to empower the researcher not just with data, but with a strategic understanding of solubility that can be applied to this and other challenging compounds.

Molecular Architecture and Its Solubility Implications

The solubility of this compound is a direct consequence of its hybrid structure. A predictive assessment begins with analyzing its constituent functional groups.

  • The Thiophene Ring: The 2-ethylthiophene moiety is inherently lipophilic. Thiophene itself is insoluble in water but soluble in nonpolar organic solvents like ether, benzene, and toluene.[1][2][3] The ethyl group at the 5-position further enhances this nonpolar character, contributing to a higher affinity for organic solvents. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can slightly improve interactions with polar solvents.[2]

  • The Carbohydrazide Group (-CONHNH₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen atoms). Carbohydrazide itself is very soluble in water but largely insoluble in many organic solvents such as ethanol, ether, or benzene.[4][5][6] This group is the primary driver for solubility in polar solvents.

Predicted Solubility Profile: Based on this structural dichotomy, this compound is anticipated to exhibit limited solubility in both extremes of the polarity spectrum—water (due to the bulky lipophilic thiophene group) and nonpolar hydrocarbons like hexane. Its optimal solubility is predicted to be in polar organic solvents that can effectively solvate both the nonpolar thiophene ring and the polar carbohydrazide tail. Solvents like ethanol, methanol, acetone, and particularly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be effective.[7]

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_sol - TΔS_sol), where a negative ΔG_mix indicates a spontaneous dissolution process.

  • Enthalpy of Solution (ΔH_sol): This term represents the energy balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, significant energy is required to overcome the crystal lattice energy (solute-solute interactions). The dissolution will be enthalpically favored in solvents that can form strong interactions (e.g., hydrogen bonds) with the carbohydrazide group while also accommodating the thiophene ring.[8]

  • Entropy of Solution (ΔS_sol): This term reflects the change in disorder. The transition from a highly ordered crystal to solvated molecules in solution typically results in an increase in entropy, which favors dissolution.[8]

The interplay of these factors is critical. For instance, increasing the temperature will generally increase solubility for most solids, as the dissolution process is typically endothermic (ΔH_sol > 0).[9][10][11] This can be predicted by the van 't Hoff equation.[12]

Logical Flow of Solvation

G cluster_0 Solubility Prediction Pathway A This compound (Solid Crystal) C Energy Input (Overcome Crystal Lattice Energy) A->C Step 1 B Solvent Selection (e.g., Polar Aprotic, Polar Protic, Nonpolar) D Solute-Solvent Interactions B->D Step 2 E Favorable Solvation? (ΔG_mix < 0) C->E Enthalpy (ΔH) D->E Entropy (ΔS)

Caption: Predictive workflow for assessing solubility.

Experimental Determination of Solubility: Protocols and Best Practices

Since no quantitative public data exists for this specific molecule, empirical determination is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration is determined analytically.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg, ensuring some solid remains undissolved at equilibrium) into a series of clear glass vials.

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial. Include a range of solvents for a comprehensive profile (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO, Hexane).

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, with samples taken at various time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached (i.e., the concentration no longer increases).[14][15]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to allow larger particles to settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid transferring any solid particles.

    • Filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. Alternatively, centrifuge the vials at high speed and sample the supernatant.[15]

  • Analysis:

    • Dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

  • Calculation:

    • Calculate the concentration of the saturated solution (in mg/mL or µg/mL) from the calibration curve, accounting for the dilution factor.

    • Report the mean solubility and standard deviation for the replicates.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery for high-throughput screening. It measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when added to an aqueous buffer. This value is often higher than the thermodynamic solubility.[16][17][18]

Protocol Overview:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a small volume of the DMSO stock solution to the buffer and mix.

  • Incubate for a shorter period (e.g., 1-2 hours).[19]

  • Measure the turbidity (nephelometry) or analyze the clear supernatant after filtration/centrifugation by HPLC or UV-Vis spectroscopy.[20]

Experimental Workflow Diagram

G cluster_workflow Thermodynamic Solubility Workflow A 1. Add Excess Solid to Solvent B 2. Agitate to Equilibrium (24-72h, const. Temp) A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Dilute Supernatant C->D E 5. Quantify Concentration (HPLC-UV) D->E F Solubility Result (mg/mL or M) E->F

Caption: Shake-flask method for thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypeDielectric Constant (ε)Predicted SolubilityExperimentally Determined Solubility (mg/mL)
HexaneNonpolar1.9Very Low< 0.01
Dichloromethane (DCM)Nonpolar Aprotic9.1LowEnter Data Here
Ethyl AcetatePolar Aprotic6.0ModerateEnter Data Here
AcetonePolar Aprotic21Moderate to HighEnter Data Here
EthanolPolar Protic25Moderate to HighEnter Data Here
MethanolPolar Protic33ModerateEnter Data Here
Dimethyl Sulfoxide (DMSO)Polar Aprotic47High> 10
WaterPolar Protic80LowEnter Data Here

Interpretation: The "like dissolves like" principle is a useful heuristic.[12] The carbohydrazide group's ability to form hydrogen bonds suggests good interaction with protic solvents, while the thiophene ring favors less polar environments. Polar aprotic solvents like DMSO are often excellent solvents for such amphiphilic molecules because they have a high dielectric constant and can solvate polar groups without having a dense hydrogen-bonding network to disrupt.

Factors Influencing Solubility: A Deeper Dive

  • pH: The carbohydrazide moiety has basic nitrogen atoms. In acidic solutions (low pH), these nitrogens can become protonated, forming a cationic species. This salt form is expected to be significantly more soluble in aqueous media than the neutral molecule. Therefore, determining the pKa of the compound is crucial for predicting its pH-dependent solubility profile.[9][21]

  • Temperature: As discussed, for most solids, solubility increases with temperature. This relationship should be determined experimentally by conducting the shake-flask method at several different temperatures (e.g., 4 °C, 25 °C, 37 °C).[19]

  • Polymorphism: The crystal structure of the solid can have a profound impact on solubility. Amorphous forms are generally more soluble than stable crystalline forms because they have lower lattice energy.[16] It is essential to characterize the solid form used in solubility experiments (e.g., via X-ray powder diffraction) to ensure consistency.

Conclusion for the Field Professional

The solubility of this compound is a complex property dictated by its dual-nature chemical structure. While a precise quantitative value cannot be predicted from theory alone, a strong qualitative understanding can be derived. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to empirically determine and strategically modulate the solubility of this compound. A thorough characterization, following the protocols outlined herein, will provide the reliable, high-quality data essential for advancing drug discovery programs and material science applications.

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Methodological & Application

Protocols for the Synthesis of 5-Ethylthiophene-2-carbohydrazide and its Bio-active Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols for the synthesis of 5-Ethylthiophene-2-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry. We present a reliable, multi-step synthetic pathway commencing from commercially available 2-ethylthiophene. Furthermore, this note details the subsequent derivatization of the core carbohydrazide scaffold into biologically relevant hydrazone derivatives. Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and provides guidance on purification and characterization, empowering researchers in drug discovery and development to confidently replicate and adapt these methods.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, serves as a versatile template for designing novel therapeutic agents. The carbohydrazide functional group (-CONHNH₂) is a crucial pharmacophore that acts as a key building block for synthesizing a variety of heterocyclic compounds, such as hydrazones, oxadiazoles, and triazoles. The combination of the 5-ethylthiophene core with the carbohydrazide moiety yields a scaffold primed for the development of novel drug candidates with potentially enhanced efficacy and unique structure-activity relationships (SAR). This guide provides a robust and reproducible synthetic strategy to access this important intermediate and its derivatives.

Overall Synthetic Strategy

The synthesis of this compound and its subsequent derivatives follows a logical and efficient three-stage pathway. This strategy is designed to build molecular complexity in a controlled manner, starting from simple precursors and leading to the final target compounds.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Derivatization A 2-Ethylthiophene B Methyl 5-ethyl-2-thiophenecarboxylate A->B Carboxylation C This compound B->C Hydrazinolysis E Hydrazone Derivatives C->E D Aromatic Aldehyde D->E

Diagram 1: Three-stage workflow for synthesizing hydrazone derivatives.

Stage 1: Synthesis of Methyl 5-ethyl-2-thiophenecarboxylate (Ester Precursor)

The initial step involves the introduction of a carboxyl group at the 5-position of the 2-ethylthiophene ring. This is achieved through a catalyzed reaction with carbon tetrachloride and methanol, which effectively inserts a methoxycarbonyl group onto the electron-rich thiophene ring.

Expertise & Experience: Causality Behind Experimental Choices

The choice of an iron-based catalyst like iron(III) acetylacetonate [Fe(acac)₃] is crucial for this transformation. It facilitates the reaction between 2-ethylthiophene, carbon tetrachloride, and methanol to regioselectively install the ester group at the 5-position, leaving the ethyl group at the 2-position intact. The reaction is performed at an elevated temperature in a sealed vessel to ensure sufficient energy to overcome the activation barrier and to prevent the loss of volatile reagents.

Detailed Experimental Protocol

Materials:

  • 2-Ethylthiophene (1.0 eq)

  • Iron(III) acetylacetonate [Fe(acac)₃] (0.01 eq)

  • Carbon Tetrachloride (CCl₄) (2.0-3.0 eq)

  • Methanol (CH₃OH) (in large excess, acts as reagent and solvent)

  • Stainless-steel micro-autoclave or heavy-walled sealed tube

  • Standard distillation apparatus

Procedure:

  • In a stainless-steel micro-autoclave, combine 2-ethylthiophene (10 mmol, 1.12 g), iron(III) acetylacetonate (0.1 mmol, 35 mg), carbon tetrachloride (20 mmol, 1.93 mL), and methanol (30 mL).

  • Seal the autoclave tightly and place it in a preheated oil bath or heating mantle.

  • Heat the reaction mixture to 140 °C and maintain this temperature with vigorous stirring for 6 hours.

  • After the reaction period, allow the autoclave to cool completely to room temperature before carefully opening it in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess methanol and other volatile components by rotary evaporation.

  • The resulting crude residue should be purified by vacuum distillation to yield the pure product.

Trustworthiness: Validation and Characterization

The purity and identity of the synthesized ester must be confirmed before proceeding to the next stage.

ParameterExpected ValueReference
Appearance Colorless to pale yellow oil
Yield ~64%
Boiling Point 119-120 °C at 10 Torr
¹³C-NMR (CDCl₃, δ) 161.90 (C=O), 147.20 (C5), 133.84 (C2), 131.14 (C3), 126.13 (C4), 51.13 (OCH₃), 29.95 (CH₂), 15.64 (CH₃)
Mass Spec (m/z) 170 [M]⁺

Stage 2: Synthesis of this compound (Core Scaffold)

This stage is the cornerstone of the entire process: the conversion of the methyl ester precursor into the desired carbohydrazide. This is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis, where hydrazine hydrate acts as the nucleophile, displacing the methoxy group.

Expertise & Experience: Causality Behind Experimental Choices

Hydrazinolysis is a standard and highly efficient method for preparing carbohydrazides from esters[1]. Using an excess of hydrazine hydrate drives the reaction to completion. The reaction is typically performed in an alcohol solvent, such as ethanol, which is an excellent solvent for both the ester and hydrazine hydrate, ensuring a homogeneous reaction mixture. Refluxing provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Detailed Experimental Protocol

Materials:

  • Methyl 5-ethyl-2-thiophenecarboxylate (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O, 80% solution in water, ~5.0 eq)

  • Ethanol (95% or absolute)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolve Methyl 5-ethyl-2-thiophenecarboxylate (10 mmol, 1.70 g) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (50 mmol, ~2.5 mL of 80% solution) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting ester), remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath for 30-60 minutes to promote the precipitation of the product.

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to obtain pure this compound.

Trustworthiness: Validation and Characterization

The final product should be a white crystalline solid. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture if necessary.

ParameterExpected ValueReference
CAS Number 676348-42-8[2]
Molecular Formula C₇H₁₀N₂OS
Molecular Weight 170.23 g/mol
Appearance White to off-white crystalline solid
FT-IR (KBr, cm⁻¹) ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1530 (N-H bending, Amide II)
¹H-NMR (DMSO-d₆, δ) Expected peaks for ethyl group (triplet, quartet), thiophene protons (two doublets), and NH/NH₂ protons (broad singlets)

Stage 3: Synthesis of this compound Derivatives (Hydrazones)

The terminal -NH₂ group of the carbohydrazide is a potent nucleophile, readily reacting with electrophilic carbonyl carbons of aldehydes and ketones to form hydrazones (a subclass of Schiff bases). This reaction is a powerful tool for creating a diverse library of derivatives for biological screening.

Expertise & Experience: Causality Behind Experimental Choices

The condensation reaction between the carbohydrazide and an aldehyde is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. The reaction is often carried out in ethanol under reflux, which facilitates the dissolution of reactants and the removal of the water molecule formed during the condensation, driving the equilibrium towards the product.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (5 mmol, 0.85 g) in absolute ethanol (20 mL).

  • Add the desired substituted aromatic aldehyde (5 mmol) to the suspension.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The formation of a solid product may be observed during this time.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or a dioxane/ethanol mixture.

Trustworthiness: Validation and Characterization

The resulting hydrazone derivatives are typically stable, crystalline solids. Their identity and purity should be confirmed using standard analytical techniques.

ParameterExample: N'-(4-chlorobenzylidene)-5-ethylthiophene-2-carbohydrazide
Appearance White or pale yellow crystalline solid
FT-IR (KBr, cm⁻¹) ~3200 (N-H), ~1650 (C=O), ~1600 (C=N)
¹H-NMR (DMSO-d₆, δ) Signals for ethyl group, thiophene protons, aromatic protons from the aldehyde, a singlet for the azomethine proton (-N=CH-), and a broad singlet for the amide proton (-CONH-).
Mass Spec (m/z) Expected molecular ion peak corresponding to the condensed product.

Conclusion

The synthetic protocols detailed in this application note provide a clear and reliable pathway for the synthesis of this compound and its subsequent conversion into a diverse range of hydrazone derivatives. By explaining the rationale behind the chosen methodologies and providing detailed, step-by-step instructions, this guide serves as an essential resource for researchers engaged in the discovery of novel thiophene-based therapeutic agents. The inherent versatility of the carbohydrazide core allows for extensive structural modifications, paving the way for the development of new compounds with tailored biological activities.

References

  • Khusnutdinov, R. I., Bayguzina, A. R., Dzhemilev, U. M. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

  • Elshaarawy, R. F. M., Janiak, C., et al. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]

  • Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5739-5742. [Link]

  • PrepChem (2023). Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. [Link]

  • Patel, R. B., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. [Link]

  • El-Helw, E. A. E., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. [Link]

  • Goker, H., et al. (2001). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Acta Crystallographica Section E, 57(3), o262-o263. [Link]

  • Google Patents. (2010). Preparation method of 2-thiophenecarboxylic acid. CN101906092B.
  • PubChem. 5-Ethyl-2-thiophenecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Kregar, A., et al. (2024). 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid. Molbank, 2024(1), M1842. [Link]

  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. [Link]

  • CP Lab Safety. This compound, 97% Purity. [Link]

Sources

Application Notes and Protocols for 5-Ethylthiophene-2-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Scaffold and the Significance of the 5-Ethyl Substituent

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its electron-rich nature and bioisosteric similarity to a phenyl ring, which allows it to engage with a wide array of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2][3] The carbohydrazide moiety (-CONHNH2) is a versatile functional group known for its ability to act as a key building block in the synthesis of various heterocyclic systems, such as hydrazones, oxadiazoles, and triazoles, which are themselves important pharmacophores.[4][5]

The introduction of a 5-ethyl group to the thiophene-2-carbohydrazide core is a strategic modification. The ethyl group, being a small, lipophilic alkyl substituent, can influence the molecule's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, potentially leading to improved oral bioavailability and cellular uptake. Furthermore, the ethyl group can modulate the electronic properties of the thiophene ring, which in turn can affect its interaction with biological targets. Structure-activity relationship (SAR) studies on various thiophene derivatives have shown that substitution at the 5-position can significantly impact biological activity.[6] This document provides a detailed guide for researchers on the synthesis and potential applications of 5-Ethylthiophene-2-carbohydrazide in drug discovery.

PART 1: Synthesis of this compound and Its Derivatives

The synthesis of this compound is a multi-step process that begins with the formation of a substituted thiophene ester, followed by hydrazinolysis. This carbohydrazide can then be used as a versatile intermediate to generate a library of derivatives.

Protocol 1: Synthesis of Methyl 5-Ethyl-2-thiophenecarboxylate

This protocol is adapted from established methods for the synthesis of substituted thiophene carboxylates. The reaction involves the introduction of a carboxyl group to 2-ethylthiophene.

Materials:

  • 2-Ethylthiophene

  • Carbon tetrachloride (CCl4)

  • Methanol (CH3OH)

  • Iron(III) acetylacetonate (Fe(acac)3)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylthiophene, carbon tetrachloride, and methanol.

  • Add a catalytic amount of Iron(III) acetylacetonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Methyl 5-ethyl-2-thiophenecarboxylate.

Causality of Experimental Choices:

  • Fe(acac)3: This catalyst facilitates the carboxylation of the thiophene ring.

  • Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Vacuum Distillation: This purification technique is suitable for separating the desired ester from non-volatile impurities and starting materials.

Protocol 2: Synthesis of this compound

This protocol describes the hydrazinolysis of the synthesized ester to the corresponding carbohydrazide. This is a standard and efficient method for this conversion.[7]

Materials:

  • Methyl 5-ethyl-2-thiophenecarboxylate

  • Hydrazine hydrate (80-95%)

  • Ethanol or Methanol

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve Methyl 5-ethyl-2-thiophenecarboxylate in ethanol or methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Causality of Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the reaction to completion.

  • Reflux: Heating accelerates the nucleophilic acyl substitution reaction between the ester and hydrazine.

  • Filtration and Washing: These steps are crucial for isolating and purifying the solid carbohydrazide product.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Synthesis of Core Intermediate cluster_2 Derivative Synthesis Start 2-Ethylthiophene Ester Methyl 5-ethyl-2- thiophenecarboxylate Start->Ester  Fe(acac)3, CCl4, CH3OH, Reflux (Protocol 1) Hydrazide 5-Ethylthiophene-2- carbohydrazide Ester->Hydrazide  Hydrazine Hydrate, Ethanol, Reflux (Protocol 2) Hydrazones Schiff Bases (Hydrazones) Hydrazide->Hydrazones  Aldehyde/Ketone, Acid Catalyst (Protocol 3) Oxadiazoles 1,3,4-Oxadiazoles Hydrazide->Oxadiazoles  CS2, KOH then Oxidative Cyclization (Protocol 4) MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with 5-Ethylthiophene-2- carbohydrazide Derivatives Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Applications

Thiophene derivatives, including those containing 1,3,4-oxadiazole and triazole rings, have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens. [1][4] Structure-Activity Relationship Insights:

  • The nature of the substituent at the 5-position of the 1,3,4-oxadiazole ring (which would be the 5-ethylthiophen-2-yl group in this case) is a key determinant of antimicrobial activity.

  • The introduction of different aminomethyl substituents at the 3-position of the 1,3,4-oxadiazoline-2-thione ring has been shown to modulate the antibacterial spectrum and potency. [4]* The 5-ethyl group on the thiophene ring may enhance the interaction of the molecule with bacterial cell membranes or specific enzymes.

Data Presentation: Antimicrobial Activity of Thiophene Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for some thiophene-based heterocyclic compounds against various microbial strains.

Compound SeriesMicroorganismMIC (µg/mL)Reference
Spiro-indoline-oxadiazole derivative of thiopheneC. difficile2 - 4[1]
Thiophene-substituted heterocyclesA. baumannii (Col-R)16 - 32 (MIC50)[3]
Thiophene-substituted heterocyclesE. coli (Col-R)8 - 32 (MIC50)[3]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

PART 3: Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and it provides a gateway to a diverse range of heterocyclic derivatives with significant potential as anticancer and antimicrobial agents. The presence of the 5-ethyl group offers a handle for modulating the physicochemical and biological properties of the resulting compounds. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential. The protocols and application notes provided herein offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising class of compounds.

References

  • Al-Abdullah, E. S., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(4), 2227-2239. [Link]

  • Al-Abdullah, E. S., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and Related Derivatives. PubMed, 20480023. [Link]

  • Ceylan, S., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Molecules, 28(9), 3909. [Link]

  • Gudipati, R., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8043. [Link]

  • Gawade, V., & Chopade, V. (2024). Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. [Link]

  • Gawade, V., & Chopade, V. (2024). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Impact Factor. [Link]

  • Hassan, A. S., et al. (2022). Anticancer agents containing pyridone, thiophene, and hydrazone moieties. ResearchGate. [Link]

  • Krasowska, D., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(15), 5873. [Link]

  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1245028. [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

  • Elshaarawy, R. F. M., et al. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. [Link]

  • da Silva, A. C. M., et al. (2018). Structure–activity relationship (SAR) for the N-acylhydrazones... ResearchGate. [Link]

  • Gawade, V., & Chopade, V. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Gawade, V., & Chopade, V. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5399-5401. [Link]

  • Hassan, A. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [Link]

  • Hovakimyan, A. A., et al. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences, 52(2), 83-88. [Link]

  • Sun, T., et al. (2020). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 44(30), 12896-12911. [Link]

  • Palace-Berl, F., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry, 144, 538-552. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

Sources

Application Notes and Protocols for a New Class of Antimicrobial Agents: 5-Ethylthiophene-2-carbohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activities. Schiff bases, characterized by the azomethine functional group (-C=N-), represent a versatile class of organic compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The thiophene moiety, a sulfur-containing heterocyclic ring, is a well-established pharmacophore in numerous approved drugs and is known to contribute significantly to the biological activity of various compounds.[4][5] The strategic combination of the Schiff base pharmacophore with a thiophene scaffold, specifically the 5-ethylthiophene-2-carbohydrazide backbone, presents a promising avenue for the development of novel antimicrobial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of this compound Schiff bases.

Molecular Design and Rationale

The core structure of this compound provides a robust platform for the synthesis of a diverse library of Schiff bases. The carbohydrazide moiety serves as a versatile handle for condensation with a wide array of aldehydes and ketones, allowing for systematic modifications of the peripheral chemical functionalities. This targeted structural diversification is crucial for optimizing the antimicrobial potency and spectrum of the resulting compounds. The ethyl group at the 5-position of the thiophene ring is anticipated to enhance the lipophilicity of the molecules, potentially improving their ability to penetrate microbial cell membranes.

Synthesis of this compound Schiff Bases: A Step-by-Step Protocol

The synthesis of the target Schiff bases is a two-step process, commencing with the preparation of the key intermediate, this compound, followed by its condensation with various carbonyl compounds.

Part 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of thiophene-2-carbohydrazide.[6][7]

Materials:

  • Methyl 5-ethylthiophene-2-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 5-ethylthiophene-2-carboxylate (0.1 mol) in 100 mL of ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a desiccator over anhydrous calcium chloride.

Part 2: Synthesis of this compound Schiff Bases

This is a general protocol for the condensation reaction to form the Schiff bases.[8][9]

Materials:

  • This compound (from Part 1)

  • Substituted aromatic or heterocyclic aldehydes/ketones

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolution: Dissolve this compound (0.01 mol) in 50 mL of ethanol in a 100 mL round-bottom flask by gentle heating.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount (0.01 mol) of the desired aldehyde or ketone.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • Isolation of Product: After completion, reduce the volume of the solvent by rotary evaporation. The solid product that precipitates out upon cooling is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization: The crude Schiff base can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain a crystalline solid.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Carbohydrazide Intermediate cluster_step2 Step 2: Schiff Base Formation Start Methyl 5-ethylthiophene-2-carboxylate Process1 Reflux (6-8h) Start->Process1 Reagent1 Hydrazine Hydrate Ethanol Reagent1->Process1 Product1 This compound Process1->Product1 Process2 Reflux (4-6h) Product1->Process2 Reagent2 Aldehyde/Ketone Ethanol, Acetic Acid (cat.) Reagent2->Process2 Product2 This compound Schiff Base Process2->Product2 caption Synthesis of this compound Schiff Bases.

Caption: Synthesis of this compound Schiff Bases.

Protocols for Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized Schiff bases can be determined using standard microbiological techniques. The following are detailed protocols for the agar well diffusion assay for preliminary screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Protocol 1: Agar Well Diffusion Assay

This method is a widely used preliminary test to assess the antimicrobial activity of compounds.[10][11][12]

Materials:

  • Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial and fungal test strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Synthesized Schiff base solutions in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve the compounds, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organism in sterile saline.

  • Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and streak it evenly over the entire surface of the MHA or SDA plate to create a lawn culture.

  • Creation of Wells: Use a sterile cork borer to punch uniform wells (6 mm in diameter) in the agar.

  • Loading of Test Compounds: Carefully add a fixed volume (e.g., 100 µL) of the Schiff base solution (at a specific concentration, e.g., 1 mg/mL) into the wells. Similarly, load the positive and negative controls into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Observation and Measurement: After incubation, observe the plates for zones of inhibition around the wells. Measure the diameter of the inhibition zones in millimeters (mm).

Protocol 2: Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial suspension (as prepared for the agar well diffusion assay)

  • Serial dilutions of the synthesized Schiff bases in the appropriate broth

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Resazurin solution (optional, as a growth indicator)

  • Incubator

Procedure:

  • Preparation of Serial Dilutions: Prepare a two-fold serial dilution of each Schiff base in the respective broth in the wells of a 96-well plate. The concentration range can be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (inoculum in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm. The addition of a growth indicator like resazurin can aid in the visualization of microbial growth.

Illustrative Antimicrobial Activity Data

The following table presents representative MIC values for thiophene-based Schiff bases against common microbial pathogens, based on published literature for analogous compounds.[2][4] These values should be considered as illustrative examples of the potential activity of this compound Schiff bases.

Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
Thiophene Schiff Base 1 16326412832
Thiophene Schiff Base 2 816326416
Thiophene Schiff Base 3 3264128>25664
Ciprofloxacin 10.50.251-
Fluconazole ----8

Note: These are example values and actual MICs for this compound Schiff bases need to be determined experimentally.

Mechanism of Action: A Plausible Hypothesis

The antimicrobial activity of Schiff bases is often attributed to the presence of the azomethine group. It is hypothesized that the nitrogen atom of the imine group can form hydrogen bonds with the active sites of cellular enzymes and receptors, leading to the disruption of normal cellular processes. Furthermore, the lipophilic nature of the thiophene ring and the ethyl substituent may facilitate the transport of the compound across the microbial cell membrane. Once inside the cell, the Schiff base can interfere with vital processes such as DNA replication, protein synthesis, and cell wall formation. The chelation of essential metal ions by the Schiff base ligand is another proposed mechanism that can lead to the inhibition of microbial growth.[1]

Diagram of Proposed Antimicrobial Mechanism:

AntimicrobialMechanism cluster_cell Microbial Cell CellWall Cell Wall/ Membrane Cytoplasm Cytoplasm CellWall->Cytoplasm Transport DNA DNA Cytoplasm->DNA Inhibition of Replication Enzyme Essential Enzymes Cytoplasm->Enzyme Enzyme Inhibition SchiffBase This compound Schiff Base SchiffBase->CellWall Interaction Penetration Membrane Penetration Interference Interference with Cellular Processes caption Proposed Antimicrobial Mechanism of Action.

Caption: Proposed Antimicrobial Mechanism of Action.

Conclusion and Future Directions

The this compound scaffold offers a promising starting point for the development of a new generation of antimicrobial agents. The synthetic accessibility and the potential for structural diversification make these compounds attractive candidates for further investigation. Future research should focus on the synthesis of a comprehensive library of these Schiff bases and their systematic evaluation against a broad panel of clinically relevant microbial strains, including multidrug-resistant isolates. Furthermore, studies to elucidate the precise mechanism of action and to establish a clear structure-activity relationship will be crucial for the rational design of more potent and selective antimicrobial agents based on this novel chemical scaffold. The formation of metal complexes with these Schiff base ligands is also a promising strategy to enhance their biological activity and should be explored.[4]

References

  • synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Eissa, H. H. (n.d.). Synthesis, Characterization and Antibacterial Activity of Macrocyclic Schiff Bases Based on 1,3-Docarbonyl Phenyl Dihydrazide, 1,4-Docarbonyl Phenyl Dihydrazide. Journal of Organic and Inorganic Chemistry. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Acharya, T. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UK Health Security Agency. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF A NOVEL SCHIFF BASE AND ITS METAL COMPLEXES. (2022). FUDMA Journal of Sciences. [Link]

  • Nayab, S., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(21), 18888–18902. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Metal Complexes. (2024). Der Pharma Chemica. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). YouTube. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. [Link]

  • Antifungal activity of the synthesized thiophene derivatives. (n.d.). ResearchGate. [Link]

  • BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM 2-HYDROXY-1-NAPHTHALDEHYDE AND HYDRAZINE MONOHYDRATE. (2015). International Journal of Advance Studies in Engineering and Scientific Inventions. [Link]

  • Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(24), 7557. [Link]

  • Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. (n.d.). ResearchGate. [Link]

  • Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against (sk-gt-4) cell line. Basrah Journal of Science, 41(3), 1339-1351. [Link]

  • Structure–activity relationship of the compounds. (n.d.). ResearchGate. [Link]

  • Exploring the structure-activity relationship (SAR) of Schiff bases as effective compounds in scavenging free radicals. (n.d.). ResearchGate. [Link]

  • de Araújo, R. S. A., et al. (2015). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Journal of the Brazilian Chemical Society, 26(7), 1387-1398. [Link]

  • (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 78. [Link]

  • Antifungal activity of some 2,2':5',2"-terthiophene derivatives. (1994). Mycoses, 37(9-10), 377-383. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Agar well diffusion assay. (2020, November 1). YouTube. [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2023). Current Medicinal Chemistry, 30. [Link]

  • Elshaarawy, R. F. M., et al. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. [Link]

Sources

Application Notes and Protocols for Investigating the Antifungal Properties of 5-Ethylthiophene-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and a narrow spectrum of activity. This necessitates the exploration of novel chemical scaffolds with potent and selective antifungal properties. Thiophene-based compounds have emerged as a promising class of heterocyles, demonstrating a wide range of biological activities, including antifungal efficacy.[1][2] The carbohydrazide moiety is a key pharmacophore known to be present in various bioactive molecules and can serve as a versatile building block for creating diverse derivatives.[3][4]

This document provides a comprehensive guide for researchers investigating the antifungal potential of a specific subclass: 5-Ethylthiophene-2-carbohydrazide derivatives. While direct literature on this exact scaffold is emerging, this guide synthesizes field-proven methodologies from closely related thiophene-carbohydrazide analogs to provide a robust framework for synthesis, in vitro screening, and preliminary mechanism of action studies.[4][5]

Part 1: Synthesis of N'-Substituted-5-Ethylthiophene-2-carbohydrazide Derivatives

The core strategy for generating a library of diverse this compound derivatives is the condensation of the parent hydrazide with a variety of aromatic or heteroaromatic aldehydes to form N'-substituted carbohydrazides (Schiff bases). This reaction is generally straightforward and allows for significant structural diversity to be introduced at the N'-position, which is crucial for exploring structure-activity relationships (SAR).

Protocol 1: General Synthesis of N'-Benzylidene-5-ethylthiophene-2-carbohydrazide Derivatives

This protocol is adapted from methodologies used for synthesizing similar thiophene-carbohydrazide derivatives.[4]

Rationale: The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage of the Schiff base. A catalytic amount of acid is often used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity.

Materials:

  • This compound (Parent Compound)[6]

  • Substituted aromatic/heteroaromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (Catalyst)

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1.0-1.1 eq.).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-6 hours. Monitor the reaction progress using TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification This compound This compound Solvent (Ethanol) Solvent (Ethanol) This compound->Solvent (Ethanol) Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Solvent (Ethanol) Catalyst (Acetic Acid) Catalyst (Acetic Acid) Solvent (Ethanol)->Catalyst (Acetic Acid) Reflux (2-6h) Reflux (2-6h) Catalyst (Acetic Acid)->Reflux (2-6h) Cooling & Precipitation Cooling & Precipitation Reflux (2-6h)->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: General synthetic workflow for derivatives.

Part 2: In Vitro Antifungal Susceptibility Testing

The primary evaluation of novel compounds involves determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this assessment.

Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)

Rationale: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium. It provides a quantitative measure of the compound's potency. Serial dilutions of the test compounds are challenged with a standardized fungal inoculum, and growth is assessed after a defined incubation period.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Positive control antifungals (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

  • Incubator (35°C or 30°C depending on the fungus)

  • 0.5 McFarland standard

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound and control drug in 100% DMSO.

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension's turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute this standardized suspension in RPMI-1640 medium to achieve the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Plate Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with RPMI-1640 medium to achieve a range of desired final concentrations. The final volume in each well before adding inoculum should be 100 µL.

    • Ensure the final DMSO concentration does not exceed 1%, as it can inhibit fungal growth.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a growth control (inoculum without compound) and a sterility control (medium only) on each plate.

  • Incubation: Seal the plates and incubate at the appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours (or longer for slower-growing molds).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For azoles, this is often a ≥50% reduction in turbidity, while for polyenes like Amphotericin B, it is typically 100% inhibition.[1]

G Start Start Prepare Compound Stock (DMSO) Prepare Compound Stock (DMSO) Start->Prepare Compound Stock (DMSO) Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Compound Stock (DMSO)->Serial Dilution in 96-well Plate Inoculate Plate Inoculate Plate Prepare Fungal Inoculum->Inoculate Plate Serial Dilution in 96-well Plate->Inoculate Plate Incubate (24-48h) Incubate (24-48h) Inoculate Plate->Incubate (24-48h) Read MIC Read MIC Incubate (24-48h)->Read MIC

Caption: Workflow for in vitro antifungal screening.
Data Presentation: MIC Values

Summarize the antifungal activity data in a clear, tabular format for easy comparison.

Compound IDR Group (at N')MIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformansMIC (µg/mL) vs A. fumigatus
Parent -H>128>128>128
Derivative 1 -Phenyl6432128
Derivative 2 -4-Chlorophenyl16864
Derivative 3 -2-Hydroxyphenyl321664
Fluconazole (Control)28>128
Amphotericin B (Control)0.50.251

Part 3: Cytotoxicity Assessment

A critical aspect of antifungal drug development is ensuring selective toxicity—the ability to kill fungal cells without harming host cells. An in vitro cytotoxicity assay is an essential first step in evaluating the safety profile of lead compounds.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24-48 hours.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Part 4: Plausible Mechanism of Action & Structure-Activity Relationship (SAR)

While the precise mechanism for this compound derivatives requires experimental validation, insights can be drawn from related thiophene compounds.

Potential Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many antifungal agents, particularly azoles, function by inhibiting enzymes in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. Some thiophene derivatives have been suggested to interfere with this pathway.[1] For instance, they may inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key cytochrome P450 enzyme in this pathway.

G cluster_inhibition Inhibition Point Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound Derivative This compound Derivative This compound Derivative->Lanosterol 14α-demethylase (CYP51) Inhibits

Sources

Application Notes and Protocols: 5-Ethylthiophene-2-carbohydrazide as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Ethylthiophene-2-carbohydrazide in Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Heterocyclic compounds are ubiquitous in pharmaceuticals due to their ability to engage with biological targets through a variety of interactions. Among the myriad of building blocks available to medicinal chemists, this compound emerges as a synthon of significant potential. Its structure marries the bio-isosteric properties of the thiophene ring—a common motif in approved drugs—with the versatile reactivity of the carbohydrazide moiety[1][2].

The carbohydrazide functional group (-CONHNH₂) is a powerful tool for constructing five-membered heterocycles such as pyrazoles, oxadiazoles, thiadiazoles, and triazoles[3]. The presence of the ethyl group at the 5-position of the thiophene ring provides a lipophilic handle, which can be crucial for modulating pharmacokinetic properties like cell permeability and metabolic stability in drug candidates. This guide provides an in-depth exploration of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of key heterocyclic systems.

Physicochemical Properties and Handling

Before commencing any synthetic work, it is essential to be familiar with the physical and chemical properties of the starting material.

PropertyValueReference
Molecular Formula C₇H₁₀N₂OS[4]
Molecular Weight 170.23 g/mol [4]
Appearance Off-white to light yellow powderInferred from similar compounds
CAS Number 676348-42-8[5]
Purity Typically ≥97%

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.

Foundational Synthesis: Preparation of the Building Block

The most common and efficient route to this compound is the hydrazinolysis of its corresponding ester, methyl 5-ethylthiophene-2-carboxylate. This reaction is a classic nucleophilic acyl substitution where hydrazine acts as the nucleophile.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of similar carbohydrazides[6][7].

Materials:

  • Methyl 5-ethylthiophene-2-carboxylate

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 5-ethylthiophene-2-carboxylate (1.0 equivalent) in ethanol (10-15 mL per gram of ester).

  • Reagent Addition: To the stirred solution, add hydrazine monohydrate (5.0 equivalents) dropwise. The excess hydrazine drives the reaction to completion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the resulting white or off-white precipitate by vacuum filtration.

  • Washing: Wash the solid product with a small amount of cold ethanol or distilled water to remove any unreacted hydrazine.

  • Drying: Dry the product under vacuum to obtain pure this compound.

Causality and Insights:

  • Choice of Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the starting ester and are compatible with the reflux conditions.

  • Excess Hydrazine: Using a stoichiometric excess of hydrazine ensures that the equilibrium of this reversible reaction is shifted heavily towards the product side, maximizing the yield.

  • Reflux: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the less reactive hydrazine on the ester carbonyl.

Core Applications in Heterocyclic Synthesis

The true utility of this compound lies in its ability to undergo cyclocondensation reactions with various electrophilic partners to form stable five-membered aromatic heterocycles.

Synthesis of 3-(5-Ethylthiophen-2-yl)-1H-Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction). The synthesis typically involves the reaction of a carbohydrazide with a 1,3-dicarbonyl compound.

start This compound + 1,3-Diketone (e.g., Acetylacetone) reagents Solvent: Glacial Acetic Acid Catalyst: H+ (from solvent) Heat (Reflux) start->reagents Mix & Heat intermediate Hydrazone Intermediate (not isolated) reagents->intermediate Condensation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Tautomerization product 5-Methyl-3-(5-ethylthiophen-2-yl)-1H-pyrazole cyclization->product

Caption: General workflow for the synthesis of pyrazole derivatives.

This protocol is adapted from established methods for pyrazole synthesis from hydrazides[8][9][10].

Materials:

  • This compound (1.0 eq.)

  • Acetylacetone (a 1,3-diketone) (1.1 eq.)

  • Glacial Acetic Acid

  • Standard reflux and work-up equipment

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in glacial acetic acid (10 mL).

  • Reagent Addition: Add acetylacetone (1.1 eq.) to the suspension.

  • Reflux: Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution as it progresses.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (50-100 mL) while stirring.

  • Precipitation & Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.

  • Washing: Wash the crude product with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure pyrazole derivative.

Mechanistic Rationale: The reaction proceeds via an initial condensation between one of the hydrazine nitrogens and a ketone carbonyl of acetylacetone to form a hydrazone intermediate. The terminal -NH₂ group then attacks the second carbonyl group in an intramolecular fashion, followed by dehydration (loss of a water molecule) driven by the acidic medium and heat, leading to the stable aromatic pyrazole ring[11]. Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation and dehydration steps.

Synthesis of 2-(5-Ethylthiophen-2-yl)-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a key component in various antimicrobial and anticancer agents[12][13][14]. A common synthetic route involves the cyclization of an acyl thiosemicarbazide intermediate, which is readily formed from the carbohydrazide.

cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization start This compound + Aryl Isothiocyanate step1_reagents Solvent: Ethanol Heat start->step1_reagents intermediate N-Aryl-2-(5-ethylthiophene-2-carbonyl) hydrazine-1-carbothioamide step1_reagents->intermediate step2_reagents Reagent: Conc. H₂SO₄ or PPA Condition: Cold, then Heat intermediate->step2_reagents product 2-(Arylamino)-5-(5-ethylthiophen-2-yl) -1,3,4-thiadiazole step2_reagents->product

Caption: Two-step synthesis of 1,3,4-thiadiazole derivatives.

This protocol is based on well-documented thiadiazole syntheses from thiophene carbohydrazide precursors[12][15].

Step A: Synthesis of the Thiosemicarbazide Intermediate

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Reagent Addition: Add an equimolar amount of the desired aryl isothiocyanate (e.g., phenyl isothiocyanate).

  • Reaction: Heat the mixture at reflux for 2-4 hours.

  • Isolation: Cool the reaction mixture. The thiosemicarbazide product often precipitates and can be collected by filtration.

Step B: Cyclization to the 1,3,4-Thiadiazole

  • Reaction Setup: Add the dried thiosemicarbazide from Step A slowly and in portions to cold (0-5°C) concentrated sulfuric acid with careful stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently heat if necessary (e.g., in a 60°C water bath) for 30 minutes.

  • Work-up: Carefully pour the acidic solution onto crushed ice.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water until neutral, and then dried.

  • Purification: Recrystallize from ethanol or another suitable solvent.

Mechanistic Rationale:

  • Thiosemicarbazide Formation: The highly nucleophilic terminal nitrogen of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate.

  • Cyclization: The strong acid (H₂SO₄) serves as both a catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the thiosemicarbazide, making the carbonyl carbon more electrophilic. The sulfur atom then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic 1,3,4-thiadiazole ring[16].

Synthesis of 4-Aryl-5-(5-ethylthiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

1,2,4-Triazoles are another class of heterocycles with broad pharmacological applications, including antifungal (e.g., Fluconazole) and anticancer properties[17][18]. They can be synthesized from the same thiosemicarbazide intermediate used for thiadiazoles, but under basic conditions.

This procedure is adapted from literature methods describing the base-catalyzed cyclization of thiosemicarbazides[17][19][20].

Materials:

  • N-Aryl-2-(5-ethylthiophene-2-carbonyl)hydrazine-1-carbothioamide (from Protocol 3, Step A) (1.0 eq.)

  • Aqueous Sodium Hydroxide (e.g., 10% NaOH solution)

  • Dilute Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Reaction Setup: Suspend the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (10%).

  • Reflux: Heat the mixture to reflux for 4-6 hours. During this time, the solid should dissolve.

  • Cooling & Filtration: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidification: Place the filtrate in an ice bath and carefully acidify it with dilute hydrochloric acid until it is acidic to litmus paper (pH ~5-6).

  • Isolation: The 1,2,4-triazole-3-thione product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the product from ethanol.

Mechanistic Rationale: In a basic medium, the amide nitrogen is deprotonated. The resulting anion then acts as a nucleophile, attacking the thiocarbonyl carbon (C=S). This intramolecular cyclization is followed by the elimination of a water molecule to yield the stable triazole-thione ring system[17]. The choice of a base (NaOH) versus an acid (H₂SO₄) for the cyclization of the same thiosemicarbazide intermediate is a critical determinant of the final heterocyclic product (triazole vs. thiadiazole).

Conclusion

This compound is a highly valuable and adaptable building block for constructing a diverse array of medicinally relevant heterocycles. Its straightforward synthesis and predictable reactivity with common electrophiles make it an accessible starting point for research programs in drug discovery and materials science. By carefully selecting the reaction partner and conditions—acidic, basic, or neutral—chemists can selectively forge pyrazole, thiadiazole, or triazole rings, each endowed with unique physicochemical and biological properties. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to explore the full synthetic potential of this powerful synthon.

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Sources

Application Notes and Protocols for 5-Ethylthiophene-2-carbohydrazide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Thiophene Scaffolds

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel chemical scaffolds for more effective and selective therapeutic agents.[1] Among the diverse heterocyclic compounds investigated, the thiophene ring has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[2][3] Thiophene derivatives have demonstrated a wide array of biological activities, including significant anticancer properties.[4] These compounds are known to exert their effects through various mechanisms, such as the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of tubulin polymerization, and the induction of apoptosis.[1][5]

The carbohydrazide moiety and its corresponding hydrazone (Schiff base) derivatives are also of significant interest in drug development.[3] The azomethine group (-C=N-NH-) in hydrazones is a key pharmacophore that contributes to a broad spectrum of biological activities, including anticancer effects.[3][6] The combination of a thiophene nucleus with a carbohydrazide functional group, therefore, presents a promising strategy for the design of novel anticancer agents.

This document focuses on 5-Ethylthiophene-2-carbohydrazide , a specific derivative that combines the structural features of a substituted thiophene and a carbohydrazide. While direct studies on the anticancer properties of this exact molecule are nascent, its structural analogues have shown considerable promise. These application notes provide a comprehensive guide for researchers to synthesize, derivatize, and evaluate the anticancer potential of this compound and its derivatives, thereby paving the way for new discoveries in oncology drug development.

Proposed Mechanism of Action: A Multi-Targeted Approach

Based on the extensive research into related thiophene-hydrazone compounds, derivatives of this compound are hypothesized to induce cancer cell death through multiple signaling pathways. A primary proposed mechanism is the induction of apoptosis, or programmed cell death, which is a hallmark of many successful chemotherapeutic agents. This can be triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Thiophene derivatives have been shown to increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[7]

Furthermore, these compounds may interfere with cell cycle progression, a critical process for tumor growth. By arresting the cell cycle at specific checkpoints, such as G2/M, thiophene derivatives can inhibit cell proliferation and induce apoptosis.[4] The potential for these molecules to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs, also warrants investigation.[2]

Proposed_Anticancer_Mechanism Compound This compound Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Tubulin Tubulin Polymerization Inhibition Cell->Tubulin Inhibits Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation contributes to G2M G2/M Phase Cell Cycle Arrest Tubulin->G2M G2M->Proliferation Synthesis_Workflow start Start step1 Dissolve this compound and aromatic aldehyde in ethanol start->step1 step2 Add glacial acetic acid (catalyst) step1->step2 step3 Reflux for 2-6 hours step2->step3 step4 Cool to room temperature step3->step4 step5 Collect precipitate by filtration step4->step5 step6 Recrystallize from ethanol step5->step6 step7 Characterize product (FT-IR, NMR, MS) step6->step7 end End step7->end

Sources

Application Notes & Protocols for the Comprehensive Characterization of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 5-Ethylthiophene-2-carbohydrazide, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. The methods detailed herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and stability of this compound. The guide covers structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), functional group identification through Fourier-Transform Infrared (FT-IR) spectroscopy, purity assessment by High-Performance Liquid Chromatography (HPLC), and thermal stability analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction: The Need for Rigorous Characterization

This compound (C₇H₁₀N₂OS) is a versatile intermediate. The thiophene moiety is a well-established pharmacophore found in numerous drugs, while the carbohydrazide group serves as a reactive handle for synthesizing a wide array of derivatives like hydrazones and other heterocyclic systems.[1][2] The precise biological or material properties of any final compound derived from this starting material are intrinsically linked to its initial purity and structural integrity. Therefore, a multi-faceted analytical approach is not merely a procedural formality but a scientific necessity to guarantee reproducible and reliable downstream results. This guide establishes a robust analytical workflow for achieving this goal.

Physicochemical & Core Data

A foundational step in characterization is the confirmation of basic physical and chemical properties.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₇H₁₀N₂OSPubChem[3]
Molecular Weight 170.23 g/mol -
Exact Mass 170.05138412 DaPubChem[3]
Appearance Off-white to pale yellow solid (typical)-
CAS Number 676348-42-8BLD Pharm[4]

Workflow for Comprehensive Characterization

The logical flow for characterizing a new or existing batch of this compound involves a tiered approach, from identity confirmation to purity and stability assessment.

Characterization_Workflow cluster_identity Structural & Identity Confirmation cluster_purity Purity & Quantitative Analysis cluster_stability Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity Assay) NMR->HPLC Confirmed Structure Proceeds to Purity MS Mass Spectrometry (EI/ESI) MS->HPLC FTIR FT-IR Spectroscopy Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Confirmed Purity Proceeds to Stability End Fully Characterized Compound Thermal->End Full Characterization Start Sample: 5-Ethylthiophene- 2-carbohydrazide Start->NMR Definitive Structure Start->MS Molecular Weight Start->FTIR Functional Groups

Caption: Overall workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Expertise & Causality: NMR is the gold standard for unambiguous structural determination of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this compound, this combination confirms the substitution pattern on the thiophene ring and the integrity of the ethyl and carbohydrazide moieties. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as it effectively dissolves the analyte and its residual water peak does not obscure key signals. Furthermore, the labile N-H protons of the hydrazide are readily observable in DMSO-d₆.

Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=O -~161-163
Thiophene C2 -~145-147
Thiophene C5 -~148-150
Thiophene C3 ~6.9-7.0 (d)~126-127
Thiophene C4 ~7.5-7.6 (d)~130-131
-CH₂- (Ethyl) ~2.9 (q)~22-23
-CH₃ (Ethyl) ~1.3 (t)~14-15
-NH- ~9.5-9.7 (s, broad)-
-NH₂ ~4.5-4.7 (s, broad)-

Note: Shifts are predictive and may vary based on instrument and concentration.

Protocol 4.1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex until fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Reference the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. Integrate the ¹H signals and pick peaks for both spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: MS provides the exact mass of the molecule, serving as a primary confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for confirming the protonated molecular ion [M+H]⁺, while Electron Impact (EI) provides more extensive fragmentation, offering structural clues that act as a fingerprint for the molecule.

Expected Mass Spectrometry Data
Ionm/z (calculated)m/z (found)TechniqueInterpretation
[M+H]⁺ 171.0587~171.1ESIProtonated molecular ion
[M]⁺• 170.0514~170.1EIMolecular ion
[M-NHNH₂]⁺ 139.0323~139.0EI/ESI-MS/MSLoss of the hydrazinyl group
[M-CH₂CH₃]⁺ 141.0224~141.0EILoss of the ethyl group
[C₅H₂S-C=O]⁺ 110.9850~111.0EIThiophenecarbonyl cation

Note: The fragmentation of thiophene derivatives can be complex.[5] The base peak in the EI spectrum of the related 2-ethylthiophene is m/z 97, corresponding to the loss of a methyl radical followed by rearrangement.[6]

Protocol 5.1: MS Sample Preparation and Analysis
  • ESI-MS (for LC-MS):

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer or analyze via an LC-MS system (see HPLC protocol). Set the instrument to positive ion mode.

  • EI-MS (for GC-MS or Direct Probe):

    • Prepare a dilute solution (0.1-1 mg/mL) in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable. Use a standard 70 eV ionization energy.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This method quickly confirms the presence of the N-H and C=O groups of the carbohydrazide and the characteristic vibrations of the substituted thiophene ring.[7][8]

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3450N-H stretch (asymmetric & symmetric)-NH₂ (Hydrazide)[9]
~3200N-H stretch-NH- (Hydrazide)
~3100C-H stretchAromatic (Thiophene ring)[7]
2850 - 2970C-H stretchAliphatic (-CH₂, -CH₃)
1650 - 1680C=O stretch (Amide I)Carbonyl (Hydrazide)
1500 - 1600N-H bend (Amide II) / C=C stretchHydrazide / Thiophene ring
1350 - 1450C-C stretchThiophene ring[10]
800 - 850C-S stretch / C-H out-of-plane bendThiophene ring[10]
Protocol 6.1: FT-IR Analysis using ATR
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum against the background. Label the significant peaks.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Causality: HPLC is the primary method for assessing the purity of a non-volatile organic compound. A reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideal for this molecule.[11] An acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase to ensure consistent ionization of the analyte and improve peak shape. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

HPLC_Method cluster_setup Instrument & Mobile Phase cluster_run Run Conditions Column Column: C18, 4.6x150 mm, 5 µm Injection Inject 10 µL MobilePhase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Gradient Gradient: 5% B to 95% B over 15 min Flow Flow Rate: 1.0 mL/min Temp Column Temp: 30 °C Detection Detection: UV at 254 nm & 280 nm Sample Sample Preparation: 0.5 mg/mL in 50:50 ACN:H₂O Sample->Injection Analysis Data Analysis: Integrate Peaks, Calculate Area % Purity Injection->Analysis

Caption: Typical HPLC method parameters for purity analysis.

Protocol 7.1: HPLC Purity Determination
  • System Preparation:

    • Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Prepare Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile.

    • Purge the system thoroughly.

  • Sample Preparation: Prepare a sample solution of this compound at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at 254 nm and 280 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: 95% to 5% B

      • 18-22 min: Hold at 5% B (re-equilibration)

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample solution. Integrate all peaks and calculate the area percent of the main peak to determine purity.

Thermal Analysis (DSC/TGA): Stability and Phase Transitions

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature, revealing thermal stability and decomposition profiles. DSC measures the heat flow into or out of a sample during a temperature change, identifying events like melting, crystallization, and decomposition. For a carbohydrazide, thermal analysis is crucial to understand its stability, as these compounds can decompose at elevated temperatures.[12][13]

Protocol 8.1: DSC/TGA Analysis
  • Instrument Calibration: Calibrate the TGA balance and DSC heat flow using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum TGA/DSC pan.

  • Method Parameters:

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • DSC: Identify the endothermic peak corresponding to the melting point (Tₘ). Note any exothermic peaks that may indicate decomposition.

    • TGA: Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant (e.g., 5%) weight loss occurs.

Conclusion

The application of this multi-technique analytical workflow provides a robust and scientifically sound characterization of this compound. By combining NMR for structural verification, MS for molecular weight confirmation, FT-IR for functional group identification, HPLC for purity assessment, and thermal analysis for stability, researchers can proceed with confidence in the quality of their material. This comprehensive approach ensures data integrity and reproducibility in all subsequent research and development activities.

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Application Notes & Protocols: 5-Ethylthiophene-2-carbohydrazide in the Synthesis of Bioactive Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Thiophene-Based Ligands

In the landscape of medicinal and coordination chemistry, heterocyclic compounds containing sulfur, such as thiophene, are of paramount importance.[1] The thiophene ring is a key structural motif in numerous pharmacologically active compounds. When functionalized with a carbohydrazide group (-CONHNH₂), the resulting molecule, such as 5-Ethylthiophene-2-carbohydrazide, becomes an exceptionally versatile building block for creating polydentate ligands.[2]

The hydrazide moiety provides key donor atoms—the carbonyl oxygen and the terminal amine nitrogen—which can readily coordinate with transition metal ions to form stable chelate rings.[2][3] This process of chelation is often central to the biological activity of the resulting metal complexes. It is well-documented that complexation can enhance the therapeutic properties of an organic ligand, a principle explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across cell membranes.[4][5]

Furthermore, the terminal -NH₂ group of the carbohydrazide can be easily condensed with various aldehydes and ketones to form Schiff bases. These Schiff base derivatives introduce an azomethine (-N=CH-) group, providing an additional coordination site and allowing for the fine-tuning of the ligand's steric and electronic properties.[6][7] This modularity enables the synthesis of a vast library of metal complexes with diverse geometries and potential applications, ranging from antimicrobial and anticancer agents to catalysts.[1][8][9] This guide provides a comprehensive overview and detailed protocols for utilizing this compound in the synthesis and evaluation of novel metal complexes.

Part I: Synthesis of the Ligand: this compound

The foundational step is the synthesis of the primary ligand. The most direct and efficient method for preparing carbohydrazides is the hydrazinolysis of the corresponding carboxylic acid ester.[2][10] This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. The presence of an ethyl group at the 5-position of the thiophene ring is an important structural feature; as an electron-donating group, it can subtly influence the electronic density of the thiophene ring and the coordination properties of the final ligand.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes the reaction of ethyl 5-ethylthiophene-2-carboxylate with hydrazine hydrate. Ethanol is chosen as the solvent due to the high solubility of both the ester and hydrazine hydrate. The reaction is performed under reflux to provide the necessary activation energy for the nucleophilic substitution to proceed at an efficient rate.

Materials:

  • Ethyl 5-ethylthiophene-2-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Beaker, Buchner funnel, and filter paper

  • Ice bath

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask, dissolve ethyl 5-ethylthiophene-2-carboxylate (e.g., 0.05 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.15 mol, a 3-fold molar excess) dropwise while stirring. The excess hydrazine ensures the reaction goes to completion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • After completion, cool the reaction mixture to room temperature and then reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Pour the concentrated solution into a beaker containing ice-cold distilled water (200 mL) with constant stirring.

  • A white or off-white solid precipitate of this compound will form.

  • Allow the precipitate to settle in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold distilled water to remove any unreacted hydrazine hydrate.

  • Dry the product in a desiccator over anhydrous CaCl₂. Recrystallization from an ethanol-water mixture can be performed for higher purity.

Expected Observations:

  • The initial solution will be clear and colorless.

  • Formation of a white precipitate upon pouring the reaction mixture into cold water.

Characterization:

  • Melting Point: Determine the melting point and compare it with literature values if available.

  • FT-IR (KBr, cm⁻¹): Expect characteristic peaks around 3300-3200 (N-H stretching of -NH₂), 3100 (C-H of thiophene), and 1640-1660 (C=O stretching, amide I band).

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the ethyl protons (-CH₂- and -CH₃), thiophene ring protons, and the -NH and -NH₂ protons (which are D₂O exchangeable).

G cluster_reactants Reactants cluster_process Process cluster_products Products Ester Ethyl 5-ethylthiophene-2-carboxylate Reaction Reflux in Ethanol (6-8 hours) Ester->Reaction Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Reaction Ligand This compound Reaction->Ligand Byproduct Ethanol Reaction->Byproduct

Caption: Workflow for the synthesis of the target ligand.

Part II: General Protocols for Metal Complex Synthesis

This compound can act as a bidentate ligand, coordinating through the carbonyl oxygen and the primary amine nitrogen.[2] The following protocols outline the synthesis of both direct metal complexes and complexes of its Schiff base derivatives.

Protocol 2: Direct Synthesis of a Metal(II) Complex

Causality: This protocol describes a general method for complexing the ligand with a metal(II) salt (e.g., chlorides or nitrates of Cu(II), Ni(II), Co(II), Zn(II)). Methanol or ethanol is a common solvent choice. The reaction often involves a slight elevation in temperature to facilitate the coordination process. The stoichiometry is typically set at a 2:1 ligand-to-metal ratio, assuming the ligand acts in a bidentate fashion to satisfy the coordination sphere of an octahedral or square planar metal center.

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O)

  • Methanol or Ethanol

  • Standard glassware for reflux or stirring at elevated temperatures

Step-by-Step Methodology:

  • Dissolve the ligand (2 mmol) in hot methanol (30 mL) in a 100 mL flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in methanol (20 mL).

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • A change in color and/or the formation of a precipitate is typically observed immediately, indicating complex formation.

  • Heat the resulting mixture to reflux for 2-3 hours to ensure the reaction is complete.

  • Cool the mixture to room temperature.

  • Collect the colored precipitate by vacuum filtration.

  • Wash the product with small portions of cold methanol to remove any unreacted starting materials, followed by diethyl ether.

  • Dry the complex in a vacuum desiccator.

G cluster_reactants Reactants cluster_process Process cluster_products Product Ligand Ligand (L) (2 mmol in MeOH) Stir Stirring & Reflux (2-3 hours) Ligand->Stir Metal Metal(II) Salt (MX₂) (1 mmol in MeOH) Metal->Stir Complex [M(L)₂X₂] Complex (Precipitate) Stir->Complex

Caption: General scheme for direct metal complex synthesis.

Protocol 3: Synthesis of a Schiff Base and its Subsequent Complexation

Causality: This two-step process first creates a more elaborate Schiff base ligand, which often exhibits enhanced coordination ability and biological activity. The condensation of the carbohydrazide with an aldehyde (e.g., salicylaldehyde) creates an imine linkage and introduces new donor atoms (e.g., a phenolic oxygen). The subsequent reaction with a metal salt proceeds similarly to Protocol 2.

Step 1: Synthesis of the Schiff Base Ligand

  • Dissolve this compound (1 mmol) in hot ethanol (25 mL).

  • Add a selected aldehyde or ketone (e.g., salicylaldehyde, 1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 4-5 hours.

  • A colored precipitate of the Schiff base will form upon cooling.

  • Filter, wash with cold ethanol, and dry the Schiff base product.

Step 2: Complexation of the Schiff Base

  • Follow the procedure outlined in Protocol 2 , using the newly synthesized Schiff base as the ligand. The coordination may now be tridentate (O, N, O donors from a salicylaldehyde derivative) or bidentate (N, S donors from a thiophene-2-carboxaldehyde derivative), and the stoichiometry may need to be adjusted accordingly (e.g., 1:1 metal-to-ligand).

Part III: Physicochemical Characterization of Metal Complexes

Thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the new metal complexes. A combination of analytical and spectroscopic techniques is required.

Key Characterization Techniques:

  • Molar Conductance: Measured in solvents like DMF or DMSO to determine if the anions (e.g., Cl⁻) are inside or outside the coordination sphere. Low values suggest non-electrolytic complexes where the anions are coordinated to the metal.[11]

  • FT-IR Spectroscopy: This is crucial for confirming coordination. Key indicators include:

    • A shift of the amide C=O stretching vibration to a lower frequency (typically 15-40 cm⁻¹) upon coordination of the carbonyl oxygen to the metal ion.[7][12]

    • Changes in the N-H stretching bands.

    • The appearance of new, non-ligand bands in the far-IR region (typically below 600 cm⁻¹) corresponding to M-O and M-N stretching vibrations.[7]

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps infer its geometry. d-d transitions for Co(II), Ni(II), and Cu(II) complexes are often indicative of octahedral or tetrahedral environments.[11]

  • ¹H NMR Spectroscopy: While challenging for paramagnetic complexes (e.g., Cu(II), Co(II)), it is very informative for diamagnetic complexes (e.g., Zn(II), Cd(II)). The disappearance of the -CONH- proton signal suggests deprotonation and coordination via the enolic oxygen.[11]

  • Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the complex and provides evidence for the proposed formula.

  • Magnetic Susceptibility: Helps determine the geometry of the complex by measuring the number of unpaired electrons.[11]

  • Single-Crystal X-ray Diffraction: Provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[12][13][14]

Table 1: Typical FT-IR Spectral Data Comparison

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Inference
ν(N-H)~3300-3200Shifted/BroadenedInvolvement of -NH₂ in coordination
ν(C=O) (Amide I)~1650~1610-1635Coordination via carbonyl oxygen
ν(C=N) (Schiff Base)~1620~1600-1610Coordination via azomethine nitrogen
ν(M-O)-~530-560New bond formation
ν(M-N)-~430-450New bond formation

Part IV: Applications in Antimicrobial and Anticancer Drug Development

Metal complexes derived from thiophene-carbohydrazide and related structures frequently exhibit significant biological activity, often surpassing that of the free ligand.[4][5]

Antimicrobial Activity: Thiophene-based Schiff base complexes have demonstrated broad-spectrum activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[5][6][15] The enhanced activity is attributed to the complex acting as a more powerful and liposoluble agent that can readily penetrate microbial cell walls and disrupt normal cellular processes, such as protein synthesis or enzyme function.[16]

Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of thiophene-hydrazone metal complexes against various human cancer cell lines, such as MCF-7 (breast), HeLa (cervical), and Caco-2 (colon).[1][9][17] The mechanism of action can be multifaceted, potentially involving the inhibition of key enzymes, interaction with DNA, or the generation of reactive oxygen species (ROS) that induce apoptosis. In some cases, the activity of these synthetic complexes has been shown to be comparable or even superior to established drugs like cisplatin.[8][18]

G cluster_antimicrobial Antimicrobial Pathway cluster_anticancer Anticancer Pathway Start Synthesized Metal Complexes Screen In Vitro Screening (e.g., MIC, IC₅₀ assays) Start->Screen Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Screen->Bacteria Fungi Fungal Strains (e.g., C. albicans) Screen->Fungi Cancer Cancer Cell Lines (e.g., MCF-7, HeLa) Screen->Cancer MIC Determine Minimum Inhibitory Concentration (MIC) Bacteria->MIC Fungi->MIC Hit Identify 'Hit' Compounds (High Potency, Low Toxicity) MIC->Hit IC50 Determine IC₅₀ Values Cancer->IC50 IC50->Hit

Caption: Workflow for biological evaluation of new complexes.

Conclusion

This compound is a highly promising and adaptable platform for the development of novel transition metal complexes. Its straightforward synthesis and the reactive nature of the carbohydrazide functional group allow for the creation of a wide array of derivatives, particularly Schiff bases. The resulting metal complexes are not only of structural interest but also possess significant potential as therapeutic agents in the fields of antimicrobial and anticancer research. The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to synthesize new compounds with tailored biological activities.

References

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experimental procedures for reactions involving 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Chemistry of 5-Ethylthiophene-2-carbohydrazide

Introduction: The Versatility of a Heterocyclic Scaffold

This compound is a specialized heterocyclic compound that serves as a highly versatile scaffold in synthetic organic and medicinal chemistry. The thiophene nucleus is a privileged structure found in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] When combined with the reactive carbohydrazide moiety (-CONHNH₂), it becomes a powerful building block for constructing a diverse array of more complex molecules, particularly hydrazones and other heterocyclic systems like oxadiazoles and triazoles.[3][4] These derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5][6][7]

This guide, intended for researchers and drug development professionals, provides detailed, field-proven protocols for the synthesis and subsequent chemical transformations of this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Part 1: Synthesis of the Core Scaffold: this compound

The most reliable and common route to this compound is a two-step process starting from the corresponding carboxylic acid. The procedure involves an initial esterification followed by hydrazinolysis of the resulting ester. This method is efficient and utilizes readily available commercial reagents.[8][9]

Workflow for Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 5-Ethylthiophene-2-carboxylic Acid Reagent1 + Methanol (Solvent/Reagent) + H₂SO₄ (catalyst) A->Reagent1 B Methyl 5-ethylthiophene-2-carboxylate Reagent2 + Hydrazine Hydrate + Methanol (Solvent) B->Reagent2 Reagent1->B Reflux C This compound Reagent2->C Reflux or Microwave

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis via Hydrazinolysis

This protocol details the conversion of a thiophene ester to the target carbohydrazide. Hydrazinolysis is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

Materials & Reagents

ReagentPurpose
Methyl 5-ethylthiophene-2-carboxylateStarting Material
Hydrazine Monohydrate (NH₂NH₂·H₂O)Nucleophile for hydrazinolysis
Methanol or EthanolReaction Solvent
Deionized WaterUsed in work-up
Standard Reflux ApparatusReaction Vessel
Ice BathFor cooling and precipitation
Buchner Funnel & Filter PaperFor isolating the solid product

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 5-ethylthiophene-2-carboxylate (1.0 equivalent) in methanol (approx. 10-15 mL per gram of ester).

  • Addition of Hydrazine: To this solution, add hydrazine monohydrate (5.0 equivalents) dropwise while stirring. The large excess of hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

    • Alternative Microwave Method: For accelerated synthesis, the reaction mixture can be subjected to microwave irradiation (e.g., 1500 W) for approximately 5 minutes in a sealed vessel designed for microwave chemistry.[8]

  • Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product, this compound, will typically precipitate as a white solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold water or cold methanol to remove any unreacted hydrazine and other impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a stable, crystalline solid. The yield is typically high for this reaction.

Part 2: Key Reactions & Derivatization Protocols

The true utility of this compound lies in its ability to serve as a precursor for a wide range of derivatives, most notably hydrazones, which are themselves valuable intermediates for further cyclization reactions.

Protocol 2.1: Synthesis of N'-Aryl/Alkylidene-5-ethylthiophene-2-carbohydrazides (Hydrazone Formation)

The condensation of the carbohydrazide with an aldehyde or ketone is one of the most fundamental and high-yielding reactions it undergoes. This reaction forms a Schiff base, specifically a hydrazone, which introduces a new point of diversity (the R-group from the carbonyl compound) and creates a scaffold ripe for further modification.

Causality of the Reaction: The reaction proceeds via nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by dehydration to form the stable C=N double bond (azomethine group). A catalytic amount of acid is often used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial attack.[6]

Start This compound Reagents Ethanol (Solvent) + Glacial Acetic Acid (catalyst) Start->Reagents Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reagents Product N'-Substituted-benzylidene- This compound (Hydrazone) Reagents->Product Reflux (2-6 h)

Caption: General workflow for acid-catalyzed hydrazone synthesis.

Step-by-Step Methodology

  • Dissolution: Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask. Gentle heating may be required to achieve full dissolution.

  • Addition of Carbonyl: To this solution, add the desired substituted aldehyde or ketone (1.0 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the mixture under reflux for 2-6 hours.[5] Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates directly from the solution. If not, the volume can be reduced, or the mixture can be poured into ice-cold water to induce precipitation.[10][11]

  • Purification: Collect the crude product by filtration, wash with a small amount of cold ethanol or water, and then recrystallize from a suitable solvent (ethanol is commonly effective) to yield the pure hydrazone.[5]

Representative Data for Hydrazone Synthesis (Adapted from analogous thiophene carbohydrazides)

Aldehyde SubstituentReaction Time (h)Yield (%)M.P. (°C)
4-Methoxybenzylidene~3>80263
4-Nitrobenzylidene~4>80256
Unsubstituted~2-3>70238

Note: Data is illustrative, based on published results for similar structures.[5] Actual results may vary.

Protocol 2.2: Cyclization Reactions for Advanced Heterocycles

The hydrazide and its hydrazone derivatives are excellent precursors for synthesizing five-membered heterocycles, which are core structures in many drug candidates.

A 5-Ethylthiophene- 2-carbohydrazide B Thiosemicarbazide Intermediate A->B + PhNCS D N,N'-Diacylhydrazine Intermediate A->D + RCOCl C 1,2,4-Triazole Derivative B->C Base-catalyzed cyclization E 1,3,4-Oxadiazole Derivative D->E Dehydration (e.g., POCl₃)

Caption: Synthetic pathways to triazole and oxadiazole heterocycles.

Sub-Protocol: Synthesis of a 1,2,4-Triazole Derivative

This protocol involves the initial formation of a thiosemicarbazide, which then undergoes base-catalyzed intramolecular cyclization.[4]

  • Thiosemicarbazide Formation:

    • Dissolve this compound (1 mmol) in boiling ethanol.

    • Add phenyl isothiocyanate (1 mmol) and continue to reflux for 4-6 hours.

    • Cool the mixture. The resulting N-phenylthiosemicarbazide derivative usually precipitates and can be collected by filtration.

  • Cyclization to Triazole:

    • Suspend the dried thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

    • Reflux the mixture for 6-8 hours. This promotes the cyclization with the elimination of water and hydrogen sulfide.

    • After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a neutral pH.

    • The precipitated triazole-thiol product is collected by filtration, washed with water, and purified by recrystallization.

Part 3: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds. The following techniques are standard for the structures described.

Summary of Expected Spectroscopic Data

Compound TypeTechniqueKey Signals / Features
Carbohydrazide ¹H NMR- Broad singlets for -NH and -NH₂ protons.- Doublets for thiophene ring protons (typically δ 7.0-8.0 ppm).- Quartet and triplet for the ethyl group (-CH₂CH₃).
IR (cm⁻¹)- N-H stretching (approx. 3200-3300).- C=O stretching (amide I band, approx. 1640-1660).
MS- Molecular ion peak [M]⁺ corresponding to the calculated molecular weight.
Hydrazone ¹H NMR- Appearance of a new singlet for the azomethine proton (-N=CH-) (typically δ 8.0-8.5 ppm).- Disappearance of aldehyde proton signal.- Signals for the newly introduced aromatic/aliphatic group.[5][11]
IR (cm⁻¹)- Appearance of a C=N stretch (approx. 1590-1620).- Retention of N-H and C=O bands.[12]
MS- Molecular ion peak [M]⁺ corresponding to the new, higher molecular weight.[12]

Conclusion

This compound is a foundational starting material whose value is realized through its straightforward and efficient conversion into a multitude of derivatives. The protocols outlined in this guide for its synthesis, subsequent hydrazone formation, and further cyclization provide a reliable framework for researchers in drug discovery and materials science. By understanding the principles behind each step and employing rigorous analytical validation, scientists can effectively leverage this scaffold to build novel molecular architectures with significant potential for biological activity.

References

  • Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. (2023). MDPI. Available at: [Link]

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). Semantic Scholar. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon. (2022). PubMed. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Available at: [Link]

  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (n.d.). ijpsr.com. Available at: [Link]

  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. (2010). Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (2011). Zeitschrift für Naturforschung B. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Available at: [Link]

  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. (2024). Impactfactor.org. Available at: [Link]

  • Thiophene. (n.d.). Wikipedia. Available at: [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). PMC - NIH. Available at: [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. Available at: [Link]

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). ResearchGate. Available at: [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). PMC - NIH. Available at: [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. (2014). ResearchGate. Available at: [Link]

  • Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i calculated by Osiris Program. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on exploring the therapeutic applications of 5-Ethylthiophene-2-carbohydrazide. While direct literature on this specific ethyl-substituted analog is nascent, its core structure, thiophene-2-carbohydrazide, is a well-established and highly versatile scaffold in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[2][3][4][5][6] This guide is structured not as a review of existing data, but as a forward-looking roadmap for investigation. It provides the foundational rationale, detailed experimental protocols, and logical workflows necessary to synthesize, characterize, and evaluate the bioactivity of this compound and its subsequent derivatives. Our objective is to empower research teams to unlock the full therapeutic potential of this promising chemical entity.

Section 1: Synthesis and Characterization

Rationale and Strategy

The foundational step in evaluating any novel compound is its efficient synthesis and rigorous characterization. This compound is not widely available commercially, necessitating its de novo synthesis. The most reliable and established method for creating carbohydrazides is the hydrazinolysis of a corresponding ester.[1] This process involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. We will adapt this standard procedure, starting from an ethyl 5-ethylthiophene-2-carboxylate precursor. Microwave-assisted synthesis is recommended as an alternative for its potential to reduce reaction times and improve yields.[1]

Synthesis Workflow

cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_end Product & Purification start Ethyl 5-ethylthiophene-2-carboxylate process Reflux or Microwave Irradiation start->process reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->process reagent2 Ethanol (Solvent) reagent2->process product Crude this compound process->product Cooling & Precipitation purify Recrystallization (from Ethanol/Water) product->purify final Pure Product purify->final

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol: Hydrazinolysis of Ethyl 5-ethylthiophene-2-carboxylate

Materials:

  • Ethyl 5-ethylthiophene-2-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (Absolute)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or microwave reactor

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-ethylthiophene-2-carboxylate (10 mmol) in absolute ethanol (80 mL).

  • Reagent Addition: While stirring, cautiously add an excess of hydrazine hydrate (50 mmol, approx. 5 molar equivalents).

    • Causality: A molar excess of hydrazine is used to drive the reaction equilibrium towards the product side, ensuring complete conversion of the starting ester.

  • Reaction:

    • Conventional Method: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Microwave Method: Subject the sealed reaction vessel to microwave irradiation (e.g., 100-150W) for 5-10 minutes.[1] Ensure the temperature does not exceed 100°C.

      • Causality: Microwave heating provides rapid and uniform energy transfer to the polar reagents, significantly accelerating the rate of reaction compared to conventional heating.[1]

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the resulting white or off-white precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with a small amount of cold deionized water and then cold ethanol to remove unreacted hydrazine and other impurities. Further purify the product by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Characterization Protocols

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

TechniqueProtocol SummaryExpected Observations
¹H NMR Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆).Expect characteristic peaks for the ethyl group protons (a triplet and a quartet), thiophene ring protons, and the N-H protons of the hydrazide moiety.
IR Spectroscopy Analyze a small sample using a KBr pellet or ATR-FTIR.Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-S stretching of the thiophene ring.
Mass Spectrometry Use an Electron Ionization (EI) source for analysis. The sample is introduced, ionized by high-energy electrons, and the resulting fragments are separated by their mass-to-charge (m/z) ratio.[1]The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (C₇H₁₀N₂OS, MW: 170.23 g/mol ).

Section 2: Investigation of Antimicrobial Potential

Rationale

The thiophene-carbohydrazide scaffold is a cornerstone for a variety of heterocyclic compounds that exhibit potent antimicrobial properties.[2] Studies have shown that derivatives can be effective against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridioides difficile, and Candida albicans.[2][7] The mechanism of action for some derivatives has been linked to the inhibition of essential bacterial enzymes like D-alanine ligase, while others may act by disrupting the bacterial membrane.[2][8] Therefore, screening this compound is a logical first step in evaluating its potential as a novel antimicrobial agent.

Antimicrobial Screening Workflow

cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis compound_prep Prepare Stock Solution of Compound in DMSO serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate compound_prep->serial_dilute media_prep Prepare Bacterial/Fungal Culture and Media inoculate Inoculate Wells with Microbial Suspension media_prep->inoculate serial_dilute->inoculate incubate Incubate at 37°C (24-48 hours) inoculate->incubate read_plate Visually Inspect for Turbidity or Use Plate Reader (OD600) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic report Report MIC Values (µg/mL) determine_mic->report

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from standard clinical laboratory methods to determine the minimum inhibitory concentration (MIC) of the test compound.[2][7]

Materials:

  • Sterile 96-well microtiter plates

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Bacterial strains (e.g., S. aureus, E. coli) and/or Fungal strains (C. albicans)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.

    • Causality: DMSO is used as a solvent because it can dissolve many organic compounds and is generally non-toxic to microbes at the low final concentrations used in the assay.

  • Plate Setup: Add 100 µL of sterile broth media to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Use a multichannel pipette to perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.

  • Controls:

    • Column 11 (Growth Control): Add 10 µL of sterile DMSO (without compound) to these wells. This ensures the microbes can grow in the media containing a small amount of solvent.

    • Column 12 (Sterility Control): These wells contain only sterile media to check for contamination.

  • Inoculation: Prepare a microbial suspension standardized to a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Add 10 µL of this final inoculum to wells in columns 1-11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm (OD₆₀₀).

Data Presentation
MicroorganismCompoundMIC (µg/mL)Positive ControlMIC (µg/mL)
S. aureus (ATCC 29213)5-Et-Th-2-CHVancomycin
E. coli (ATCC 25922)5-Et-Th-2-CHCiprofloxacin
C. albicans (ATCC 90028)5-Et-Th-2-CHFluconazole

Section 3: Investigation of Anticancer Potential

Rationale

Thiophene and carbohydrazide derivatives have been reported as promising scaffolds for anticancer agents.[3] For example, certain thiophene-2,5-dicarbohydrazide derivatives have demonstrated significant in vitro cytotoxic activity against the MCF-7 breast cancer cell line.[3][9] The N-acylhydrazone moiety, which can be readily formed from a carbohydrazide, is a privileged structure in medicinal chemistry known for its presence in compounds with anticancer activity.[10][11] A primary screening method to assess this potential is the MTT assay, which measures a compound's ability to reduce cell viability.

In Vitro Cytotoxicity Workflow (MTT Assay)

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_readout MTT Assay & Readout cluster_analysis Data Analysis seed_cells Seed Cancer Cells (e.g., MCF-7) in 96-well Plate incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 treat_cells Treat Cells with Compound (and Vehicle Control) incubate1->treat_cells prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO, Isopropanol) add_mtt->solubilize read_abs Read Absorbance at ~570 nm solubilize->read_abs calc_viability Calculate % Cell Viability vs. Control read_abs->calc_viability determine_ic50 Determine IC50 Value (Dose-Response Curve) calc_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

    • Causality: During this time, only metabolically active, viable cells will convert the MTT into formazan crystals, which appear as purple precipitates.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Readout: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation
Cell LineCompoundIC₅₀ (µM)Positive ControlIC₅₀ (µM)
MCF-7 (Breast Cancer)5-Et-Th-2-CHDoxorubicin
A549 (Lung Cancer)5-Et-Th-2-CHCisplatin
HCT116 (Colon Cancer)5-Et-Th-2-CH5-Fluorouracil

Section 4: Investigation of Anti-inflammatory Potential

Rationale

Thiophene-containing molecules are well-represented among commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid.[5][6] The anti-inflammatory activity of many such compounds stems from their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5][6] Inhibition of these enzymes prevents the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Given this precedent, evaluating the ability of this compound to inhibit COX enzymes is a critical step in assessing its anti-inflammatory potential.

COX/LOX Signaling Pathway

cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa Stimulus cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) pgh2->prostaglandins hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (LTB4, etc.) (Chemotaxis, Bronchoconstriction) hpete->leukotrienes inhibitor 5-Ethylthiophene- 2-carbohydrazide (Hypothetical Target) inhibitor->cox inhibitor->lox

Caption: The arachidonic acid cascade and potential targets for anti-inflammatory agents.

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

Materials:

  • COX-2 Inhibitor Screening Assay Kit (commercially available, e.g., from Cayman Chemical, Abcam)

  • This compound (test compound)

  • COX-2 enzyme, heme, arachidonic acid (substrate), reaction buffer (typically provided in kit)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This usually involves diluting buffers, enzymes, and substrates.

  • Compound Addition: Add reaction buffer to all wells. Add the vehicle (DMSO) to the control wells and serial dilutions of the test compound (this compound) and a known inhibitor (e.g., Celecoxib) to the sample wells.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except for a "no enzyme" background control.

  • Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

    • Causality: The COX-2 enzyme will catalyze the conversion of arachidonic acid to PGG₂, which is then reduced to PGH₂. The colorimetric probe included in the kit reacts during this process to produce a colored product, allowing for spectrophotometric measurement of enzyme activity.

  • Incubation & Readout: Incubate the plate for a specified time (e.g., 5-10 minutes) at room temperature. Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., ~420 nm).

  • Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

References

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

  • Semantic Scholar. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

  • Makwana, H., & Naliapara, Y. T. (2025). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. [Link]

  • ResearchGate. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

  • ResearchGate. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. [Link]

  • SpringerLink. (n.d.). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. [Link]

  • PubChem. (n.d.). Thiophene-2-carbohydrazide. National Center for Biotechnology Information. [Link]

  • Ma, Q., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

  • ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692. [Link]

  • Impact Factor. (2024). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. [Link]

  • MDPI. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

  • MDPI. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. [Link]

  • ResearchGate. (2024). Synthesized thiophene derivatives identified with anticancer activity. [Link]

  • Fadda, A. A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

  • Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • ResearchGate. (2024). Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i.... [Link]

  • Parra-Millán, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]

  • ResearchGate. (2017). (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethylthiophene-2-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most standard and widely adopted method is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 5-ethylthiophene-2-carboxylate.[1][2] This nucleophilic acyl substitution reaction involves heating the ester with hydrazine hydrate, usually in an alcoholic solvent like ethanol or methanol.[3][4] It is favored for its operational simplicity and generally good yields when optimized.

Q2: Why is an excess of hydrazine hydrate typically used in the reaction?

Using a molar excess of hydrazine hydrate (ranging from 1.2 to 5 equivalents or even more) serves two primary purposes based on chemical principles.[1][5] Firstly, it shifts the reaction equilibrium towards the product side, maximizing the conversion of the starting ester, in accordance with Le Châtelier's principle. Secondly, it increases the reaction rate by ensuring a high concentration of the nucleophile (hydrazine) is available to react with the ester.

Q3: What is the typical reaction temperature and time?

The reaction is commonly performed under reflux conditions to ensure a sufficient reaction rate.[2][6] The exact temperature will depend on the boiling point of the solvent used (e.g., ~78°C for ethanol). Reaction times can vary significantly, from a few hours to overnight (12-24 hours).[7] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine the point of completion and avoid unnecessary heating that could lead to side product formation.[5]

Q4: How critical is the purity of the starting materials?

Reagent purity is paramount for achieving high yields and a clean product profile. The starting ester, ethyl 5-ethylthiophene-2-carboxylate, should be free of acidic impurities, which can neutralize the hydrazine, and other reactive species that might lead to side reactions.[5] The hydrazine hydrate should be of a high concentration (e.g., 80-100%) as excess water can promote the hydrolysis of the starting ester back to its corresponding carboxylic acid, which will not react under these conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low or No Product Yield
  • Probable Cause 1: Incomplete Reaction.

    • Scientific Rationale: The reaction may not have reached completion due to insufficient time, temperature, or nucleophile concentration. Reaction kinetics dictate that for a given temperature, a certain amount of time is required to achieve equilibrium or full conversion.

    • Solutions:

      • Increase Reaction Time: Monitor the disappearance of the starting ester spot on TLC. Continue refluxing until the spot is faint or gone. Durations of up to 12 hours or more may be necessary.[5]

      • Increase Reaction Temperature: Ensure the reaction is at a steady reflux. If using a lower-boiling solvent like methanol, consider switching to a higher-boiling one like ethanol to increase the reaction temperature.

      • Increase Molar Excess of Hydrazine Hydrate: A higher concentration of hydrazine can accelerate the reaction. Increase the molar ratio of hydrazine hydrate to ester to 1:3 or 1:5.[5]

  • Probable Cause 2: Impure Reagents.

    • Scientific Rationale: As mentioned in the FAQ, impurities can halt or divert the reaction. Acidic impurities will quench the hydrazine, while water can lead to ester hydrolysis.

    • Solutions:

      • Purify the Starting Ester: If purity is suspect, purify the ethyl 5-ethylthiophene-2-carboxylate via distillation or column chromatography before use.

      • Use High-Concentration Hydrazine Hydrate: Verify the concentration of your hydrazine hydrate. Use a fresh bottle of a reputable grade (≥80%).

  • Probable Cause 3: Inefficient Product Isolation.

    • Scientific Rationale: The product, this compound, has some solubility in alcoholic solvents. If the product concentration is below its saturation point upon cooling, it will not precipitate effectively.

    • Solutions:

      • Reduce Solvent Volume: After the reaction is complete, concentrate the mixture by evaporating a portion of the solvent under reduced pressure.

      • Induce Precipitation: Cool the concentrated mixture in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization.[5]

      • Use an Anti-Solvent: Add a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane) to the cooled reaction mixture to force precipitation.

Problem 2: Formation of Significant Side Products
  • Probable Cause: Reaction with Impurities or Degradation.

    • Scientific Rationale: While the hydrazinolysis of a simple mono-ester is typically clean, side products can arise from impurities in the starting material or, less commonly, from degradation under prolonged harsh conditions. For instance, α,β-unsaturated impurities could lead to undesired pyrazolidinone formation.[5]

    • Solutions:

      • Purify Starting Materials: This is the most effective way to prevent side reactions stemming from impurities.

      • Control Reaction Conditions: Avoid excessively long reflux times. Monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed.

      • Characterize Impurities: Use techniques like NMR or LC-MS to identify the structure of the side products. This can provide valuable clues about their origin and how to prevent their formation.

Problem 3: Product Is an Oil or Gummy Solid, Not a Crystalline Precipitate
  • Probable Cause: Presence of Impurities or Residual Solvent.

    • Scientific Rationale: Impurities can interfere with the formation of a crystal lattice, causing the product to "oil out." Residual solvent can also plasticize the solid.

    • Solutions:

      • Trituration: Add a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether). Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.

      • Recrystallization: Dissolve the impure product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly. This process should yield pure crystals.

      • Thorough Drying: Ensure the isolated product is thoroughly dried under a high vacuum to remove all traces of solvent.

Visualizing the Process
Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.

G cluster_reactants Reactants cluster_products Products Ester Ethyl 5-ethylthiophene-2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack by Hydrazine Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Product This compound Ethanol Ethanol Intermediate->Product 2. Elimination of Ethanol (⁻OEt)

Caption: Nucleophilic acyl substitution pathway for hydrazinolysis.

Troubleshooting Workflow

A logical approach to diagnosing issues with the synthesis.

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Product Loss Start Start: Low Yield or Reaction Failure TLC Is reaction progress monitored by TLC? Start->TLC Monitor ACTION: Implement TLC monitoring to track starting material. TLC->Monitor No Consumed Is starting ester fully consumed? TLC->Consumed Yes Monitor->Consumed Incomplete DIAGNOSIS: Incomplete Reaction Consumed->Incomplete No Loss DIAGNOSIS: Product Loss During Workup or Side Reactions Consumed->Loss Yes Sol1 1. Increase reaction time/temp. 2. Increase hydrazine excess. 3. Verify reagent purity. Incomplete->Sol1 Sol2 1. Optimize precipitation (concentrate, cool, add anti-solvent). 2. Check for & purify side products. 3. Purify starting materials. Loss->Sol2

Caption: A systematic workflow for troubleshooting synthesis issues.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • Ethyl 5-ethylthiophene-2-carboxylate (1 eq)

  • Hydrazine hydrate (80-100%, 3-5 eq)

  • Ethanol (absolute)

  • Standard reflux apparatus, magnetic stirrer, ice bath

  • TLC plates (e.g., silica gel 60 F254)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-ethylthiophene-2-carboxylate (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of ester) to dissolve the starting material. Begin stirring.

  • Hydrazine Addition: Carefully add hydrazine hydrate (3.0 to 5.0 eq) to the solution.

  • Reaction: Heat the mixture to a steady reflux using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Check for the disappearance of the starting ester spot. The reaction is typically complete within 4-12 hours.

  • Workup & Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Reduce the solvent volume by approximately 50-60% using a rotary evaporator.

    • Cool the concentrated mixture in an ice bath for 30-60 minutes to induce precipitation of the product.

    • Collect the white precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol, followed by cold diethyl ether, to remove soluble impurities.

  • Drying & Characterization: Dry the collected solid under a high vacuum to a constant weight. Characterize the final product (this compound) by NMR, IR, and melting point analysis to confirm its identity and purity.

Summary of Key Reaction Parameters
ParameterRecommended ValueRationale
Ester to Hydrazine Ratio 1 : 3 to 1 : 5Drives the reaction to completion; increases reaction rate.[5]
Solvent Absolute Ethanol/MethanolGood solubility for reactants; appropriate boiling point for reflux.[3]
Temperature Reflux (~78°C for Ethanol)Provides sufficient activation energy for the reaction.[2]
Reaction Time 4 - 12 hours (TLC monitored)Ensures complete conversion without significant degradation.[7]
Workup Cool, concentrate, precipitateMaximizes recovery of the solid product from the reaction solvent.[5]
References
  • BenchChem. (2025). Optimizing reaction conditions for 1-Acetylpiperidine-4-carbohydrazide synthesis. 5

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202–1208. 8

  • Pawar, S. D., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. 7

  • Ghorbani-Vaghei, R., & Malaeke, E. (2018). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. 1

  • Al-Said, M. S., et al. (2012). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. International Journal of Organic Chemistry, 2, 237-244. 9

  • BenchChem. (n.d.). Thiophene-2-carbohydrazide | 2361-27-5. 10

  • Al-Ghorbani, M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry.

  • Patel, K. D., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 233-238.

  • Ghorbani-Vaghei, R., & Malaeke, E. (2018). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2011). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Journal of Basrah Researches (Sciences), 37(3).

  • Abdel-Wahab, B. F., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(7), 8532-8541.

  • Abdel-Wahab, B. F., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate.

  • El-Sayed, M. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences, 2(4), 237-240.

Sources

Technical Support Center: Purification of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Ethylthiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure you achieve the desired purity for your downstream applications.

Understanding this compound and Its Common Impurities

This compound is a heterocyclic compound featuring a thiophene ring, an ethyl group, and a carbohydrazide functional group. This combination of moieties imparts a significant degree of polarity to the molecule. The carbohydrazide group, in particular, is capable of forming strong hydrogen bonds, which influences its solubility and chromatographic behavior.

Before delving into purification techniques, it is crucial to understand the potential impurities that may be present in the crude product. The synthesis of this compound typically involves the reaction of an ester, such as ethyl 5-ethylthiophene-2-carboxylate, with hydrazine hydrate.[1][2][3]

Common Impurities May Include:

  • Unreacted Starting Materials: Residual ethyl 5-ethylthiophene-2-carboxylate and excess hydrazine hydrate.

  • By-products of Synthesis: Diacylhydrazines, formed by the reaction of two ester molecules with one hydrazine molecule.

  • Residual Solvents: Solvents used in the synthesis, such as ethanol or methanol.

  • Degradation Products: The thiophene ring can be susceptible to oxidation or other side reactions under harsh conditions.

The purification strategy should be designed to effectively remove these impurities while maximizing the recovery of the desired product.

Purification Workflow Overview

A typical purification workflow for this compound involves a primary purification step, usually recrystallization, followed by a secondary, higher-resolution technique like column chromatography if necessary. The choice of method will depend on the initial purity of the crude material and the required final purity.

Purification Workflow Crude Crude 5-Ethylthiophene- 2-carbohydrazide Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Further Purification Needed Purity_Check2 Purity Assessment (TLC, HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: General purification workflow for this compound.

Recrystallization: Troubleshooting and FAQ

Recrystallization is often the most efficient method for purifying solid organic compounds on a larger scale.[4] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Q1: How do I choose a suitable solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Given the polar nature of your compound, polar protic solvents are a good starting point.

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of the crude product into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. Good candidates include ethanol, methanol, isopropanol, and water.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Solvent SystemRationale
Ethanol A good starting point for many aromatic hydrazides.[5] It is relatively volatile, making it easy to remove from the purified crystals.
Ethanol/Water A mixed solvent system can be effective if the compound is too soluble in pure ethanol. The water acts as an anti-solvent, reducing the solubility upon cooling.
Methanol Similar to ethanol but with a lower boiling point. Can be a good alternative.
Isopropanol A slightly less polar alcohol that can sometimes provide better crystal formation.
Dioxane/Ethanol A mixture reported for similar thiophene-carbohydrazide derivatives, useful if single solvents are not effective.[6]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[7][8] This is common for compounds with lower melting points or when the solution is too concentrated and cools too quickly.

Troubleshooting "Oiling Out":

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool can help. Avoid placing it directly in an ice bath from a high temperature.

  • Scratching and Seeding: Once the solution is at room temperature, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[4] If you have a small crystal of the pure compound, add it as a "seed crystal" to induce crystallization.[4]

  • Change Solvent System: If the problem persists, consider a different solvent or solvent mixture. A solvent with a lower boiling point might be beneficial.

Q3: I'm getting a very low yield after recrystallization. What are the likely causes?

A3: Low yield is a common issue and can often be traced back to a few key steps.[4][8]

Causes and Solutions for Low Yield:

  • Using too much solvent: Dissolve the crude product in the minimum amount of boiling solvent.

  • Premature crystallization: Ensure your filtration funnel is pre-heated during hot filtration to prevent the compound from crystallizing out.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for at least 30 minutes is recommended.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If your product has a persistent color, it may be due to highly polar, colored impurities.

Decolorization Technique:

  • Dissolve the crude product in the appropriate hot solvent.

  • Add a very small amount of activated charcoal (a spatula tip) to the hot solution.

  • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Use charcoal sparingly as it can also adsorb your product, leading to a lower yield.

Column Chromatography: A High-Resolution Purification Technique

For instances where recrystallization does not provide the desired purity, or for small-scale purification, column chromatography is the method of choice.[9][10]

Q1: My compound is very polar. What is the best chromatographic approach?

A1: For highly polar compounds like this compound, standard normal-phase chromatography on silica gel can be challenging.

Recommended Approaches:

  • Normal-Phase with a Polar Mobile Phase: Use a highly polar solvent system. Good starting points for Thin Layer Chromatography (TLC) analysis are mixtures of ethyl acetate/methanol or dichloromethane/methanol.[11]

  • Reversed-Phase Chromatography: This is often the preferred method for polar compounds.[12] Use a C18 column with a polar mobile phase such as water/acetonitrile or water/methanol, often with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.

Q2: My compound streaks on the TLC plate. How can I get clean spots and good separation?

A2: Streaking of nitrogen-containing compounds on silica gel is common due to the interaction of basic lone pairs on nitrogen with the acidic silanol groups of the silica.[13]

Solutions for Streaking:

  • Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper spots.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.[12]

Q3: How do I choose the right solvent system for my column?

A3: The ideal solvent system should provide a good separation of your product from its impurities on a TLC plate.

TLC-Guided Solvent Selection:

  • Run TLC plates of your crude material in various solvent systems.

  • Aim for an Rf (retardation factor) of around 0.2-0.4 for your desired compound.

  • If the spots are too high (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent.

  • If the spots are too low (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent.

Stationary PhaseCommon Mobile Phases for Polar Compounds
Silica Gel Dichloromethane/Methanol (e.g., 95:5 to 90:10) + 0.5% Triethylamine
Ethyl Acetate/Methanol (e.g., 98:2 to 95:5)
C18 Silica Water/Acetonitrile with 0.1% Formic Acid (gradient elution)
Water/Methanol with 0.1% Formic Acid (gradient elution)

Step-by-Step Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Flash Column Chromatography on Silica Gel

Column Chromatography Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 95:5 DCM/MeOH + 0.5% TEA) Column_Packing 2. Pack Silica Gel Column TLC->Column_Packing Sample_Loading 3. Load Sample (Dry or Wet Loading) Column_Packing->Sample_Loading Elution 4. Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection TLC_Fractions 6. TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Fractions 7. Combine Pure Fractions TLC_Fractions->Combine_Fractions Solvent_Removal 8. Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure 5-Ethylthiophene- 2-carbohydrazide Solvent_Removal->Final_Product

Sources

Technical Support Center: Stability and Storage of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Ethylthiophene-2-carbohydrazide. This document provides in-depth guidance on the stability, storage, and handling of this compound, designed for researchers in medicinal chemistry and drug development. As specific stability data for this exact molecule is not extensively published, this guide synthesizes information based on the well-established chemical principles of its core functional motifs: the thiophene ring and the carbohydrazide group.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses fundamental questions regarding the chemical nature and stability of this compound.

Q1: What are the primary stability concerns for this compound?

The primary stability concerns are rooted in the reactivity of its two key functional groups. The molecule is susceptible to:

  • Oxidation: The electron-rich thiophene ring, specifically the sulfur atom, can be oxidized by atmospheric oxygen or other oxidizing agents to form thiophene S-oxides and subsequently S,S-dioxides (sulfones).[1] This is a significant degradation pathway that alters the compound's electronic and steric properties.[1] Additionally, the carbohydrazide moiety is a strong reducing agent, making it inherently prone to oxidation.[2][3]

  • Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than an ester. The presence of moisture can facilitate this degradation.[1]

  • Photo-degradation: Thiophene-containing compounds can be sensitive to light, which can trigger photo-oxidation.[1]

  • Thermal Degradation: While many thiophenes are thermally stable, carbohydrazide itself can decompose upon heating.[2][3] Therefore, exposure to high temperatures should be avoided.

Q2: What are the ideal long-term storage conditions for solid this compound?

Based on the chemistry of its components, the ideal storage conditions aim to mitigate the risks identified in Q1. We recommend storing the solid compound under the following conditions:

  • Temperature: Refrigerated or frozen (-20°C is preferable; 2-8°C is acceptable for shorter periods).[3]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric oxygen and moisture.[4]

  • Light: In a tightly sealed, amber glass vial or a container protected from light.

  • Environment: In a desiccator or a controlled low-humidity environment to prevent moisture uptake.

Q3: How does the structure of this compound influence its stability?

The stability is a composite of its parts. The thiophene ring is an electron-rich aromatic system, making the sulfur atom susceptible to oxidation.[1] The position of the substituents is crucial; the ethyl group at the 5-position and the carbohydrazide at the 2-position influence the ring's electron density and steric accessibility, which in turn affects its susceptibility to oxidative attack.[4] The carbohydrazide group is a known reducing agent and oxygen scavenger, making this part of the molecule a primary target for oxidation.[2][5]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot common problems that may arise from compound instability during experiments.

Q4: I've stored my compound as a solution in DMSO for a week, and now my results are inconsistent. What happened?

Storing this compound in solution, especially in solvents like DMSO which can absorb water and may contain impurities, is not recommended for extended periods. The likely cause is degradation.

  • Troubleshooting Step: Re-analyze the solution using HPLC-MS. Look for new peaks in the chromatogram and check for mass additions of +16 Da (S-oxide) or +32 Da (S,S-dioxide) corresponding to oxidation of the thiophene ring.[1]

  • Causality: Thiophene derivatives are known to be air-sensitive, and degradation is accelerated in solution compared to the solid state.[1] It is always best practice to prepare solutions fresh for each experiment.

Q5: My solid sample of this compound has developed a slight yellow tint over time. Is it still usable?

A change in color is a visual indicator of potential chemical degradation.[1] While the compound might still be largely intact, the presence of colored impurities suggests that oxidation or other decomposition pathways have occurred.

  • Troubleshooting Step: Before use, assess the purity of the sample. The most straightforward method is Thin Layer Chromatography (TLC) against a reference standard if available. The appearance of new, more polar spots (lower Rf value) is a strong indicator of oxidation, as the introduction of oxygen atoms increases polarity.[1] For quantitative assessment, HPLC analysis is recommended.

  • Recommendation: For sensitive or quantitative experiments, using a discolored sample is not advised as the impurities could interfere with the results.

Q6: My reaction with this compound is failing, but my other reagents are fine. How can I confirm the integrity of my starting material?

If you suspect the starting material is compromised, a quick analytical check is the most reliable way to confirm its identity and purity.

  • Troubleshooting Step: Prepare a sample and acquire a mass spectrum. Compare the observed molecular weight to the expected value (C7H10N2OS, Exact Mass: 186.05). If the compound has oxidized, you will see peaks corresponding to [M+16] and/or [M+32].[1]

  • Proactive Measure: It is good practice to run a quick purity check (e.g., TLC or NMR) on any reagent that has been stored for an extended period, especially if it is known to have stability liabilities.

Part 3: Protocols & Data Summaries

Recommended Storage Conditions Summary
Parameter Solid Form (Long-Term) Solution Form (Short-Term) Rationale
Temperature -20°C-20°C to -80°CSlows down the rate of all potential degradation reactions.[4]
Atmosphere Inert Gas (Argon, N2)Inert Gas (Argon, N2)Prevents oxidation from atmospheric oxygen.[1][4]
Light Protect from light (Amber Vial)Protect from light (Amber Vial)Prevents photo-oxidation and light-induced degradation.[1]
Moisture Store in a desiccatorUse anhydrous solventsMinimizes risk of hydrolysis.[1]
Container Tightly sealed glass vialTightly sealed glass vialPrevents ingress of air and moisture.[5][6]
Duration Months to Years (if properly stored)Hours (Prepare fresh before use)Degradation is significantly faster in solution.
Experimental Protocol: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick, semi-quantitative method to assess the purity of your this compound sample.

Materials:

  • This compound sample

  • TLC Plate (e.g., Silica Gel 60 F254)

  • Developing Chamber

  • Solvents: Ethyl Acetate, Hexanes (or Heptane), Dichloromethane (DCM)

  • Visualization: UV lamp (254 nm), Potassium Permanganate (KMnO4) stain

Procedure:

  • Sample Preparation: Dissolve a small amount (~1 mg) of your compound in a suitable solvent (e.g., 0.5 mL of DCM or Ethyl Acetate).

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of the TLC plate. Make the spot as small as possible.

  • Developing the Plate:

    • Prepare a mobile phase. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 70:30 or 50:50 v/v).

    • Pour a small amount of the mobile phase into the developing chamber, cover it, and let the atmosphere saturate for 5-10 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp (254 nm). Circle any visible spots.

    • Next, dip the plate into a potassium permanganate stain. The carbohydrazide and thiophene moieties are easily oxidized, so they will react with the KMnO4 to produce a yellow/brown spot on a purple background.

    • Analysis: A pure sample should show a single, well-defined spot. The presence of additional spots, especially those at a lower Rf (closer to the baseline), indicates the presence of more polar impurities, which are likely oxidation products.[1]

Part 4: Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting common stability-related issues encountered with this compound.

Troubleshooting_Flow cluster_0 Observation cluster_1 Hypothesis cluster_2 Verification cluster_3 Corrective Action Observation Inconsistent Results Color Change New TLC/HPLC Peaks Hypothesis Oxidation (Air/Light) Hydrolysis (Moisture) Thermal Degradation Observation->Hypothesis Verification Run HPLC-MS (Check for M+16, M+32) Run TLC vs Standard Check Solvent Purity/Age Hypothesis->Verification Action Use Fresh Sample/Solution Store under Inert Gas (N2/Ar) Store at -20°C in the Dark Use Anhydrous Solvents Verification->Action

Caption: Troubleshooting workflow for stability issues.

References

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). [Link]

  • Carl Roth. Safety Data Sheet. [Link]

  • Ataman Kimya. CARBOHYDRAZIDE. [Link]

Sources

Technical Support Center: 5-Ethylthiophene-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethylthiophene-2-carbohydrazide (CAS No: 676348-42-8).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this synthetic transformation. The following content, presented in a practical question-and-answer format, provides in-depth troubleshooting strategies, explains the chemical principles behind our recommendations, and offers validated protocols to ensure the successful synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound failed completely. My TLC and LC-MS analysis shows only my starting ester. What went wrong?

This is the most common issue encountered and it almost always points to one of four primary causes: the quality of your starting materials, the activity of your hydrazine, the reaction conditions, or an improper work-up. Let's diagnose this systematically.

Causality and Troubleshooting Workflow:

The synthesis of a carbohydrazide from its corresponding ester is a nucleophilic acyl substitution reaction known as hydrazinolysis.[4][5] Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction's success hinges on the nucleophilicity of the hydrazine and the electrophilicity of the ester's carbonyl group.

Below is a logical workflow to diagnose the point of failure.

Troubleshooting_Workflow start Reaction Failure: No Product Formation check_ester 1. Verify Starting Ester (Ethyl 5-ethylthiophene-2-carboxylate) Purity & Identity start->check_ester check_hydrazine 2. Assess Hydrazine Hydrate Age, Storage & Purity check_ester->check_hydrazine Ester OK solution_ester Solution: Purify or resynthesize ester. Confirm structure by NMR. check_ester->solution_ester Ester Impure check_conditions 3. Review Reaction Conditions Solvent, Temp, Time & Stoichiometry check_hydrazine->check_conditions Hydrazine OK solution_hydrazine Solution: Use fresh, sealed bottle of hydrazine hydrate. Titrate if unsure. check_hydrazine->solution_hydrazine Hydrazine Suspect check_workup 4. Analyze Work-up & Isolation Is the product precipitating? check_conditions->check_workup Conditions OK solution_conditions Solution: Optimize conditions based on validated protocol (see Table 1). check_conditions->solution_conditions Conditions Incorrect solution_workup Solution: Adjust isolation protocol. Cool to 0-4°C, add anti-solvent (e.g., cold water) to induce precipitation. check_workup->solution_workup Work-up Issue

Caption: Troubleshooting logic for complete reaction failure.

Step-by-Step Diagnostic Actions:

  • Starting Material Integrity : Your starting point, Ethyl 5-ethylthiophene-2-carboxylate, must be pure. Contaminants can interfere with the reaction.

    • Action : Run a ¹H NMR and LC-MS on your starting ester. Compare it against known spectra or literature values. The presence of significant impurities warrants purification (e.g., distillation or column chromatography) before proceeding.

  • Hydrazine Reagent Activity : Hydrazine hydrate is highly hygroscopic and can be oxidized by atmospheric oxygen over time, reducing its nucleophilicity.

    • Action : Use hydrazine hydrate from a recently opened, sealed bottle. If the bottle is old, it is best to use a new one. The standard method for preparing carbohydrazides is the hydrazinolysis of carboxylic acid esters in alcoholic solutions with an excess of hydrazine hydrate.[6][7]

  • Reaction Conditions : This reaction requires sufficient thermal energy and time to proceed to completion.

    • Action : Ensure your conditions align with established protocols. Refluxing in an alcoholic solvent like ethanol or methanol is the standard, most widely cited method.[4][8] An excess of hydrazine hydrate (3-10 equivalents) is typically used to drive the reaction equilibrium toward the product.[9][10]

    Table 1: Recommended Reaction Parameters for Hydrazinolysis

    Parameter Recommended Value Rationale & Expert Notes
    Starting Ester Ethyl 5-ethylthiophene-2-carboxylate 1.0 equivalent
    Reagent Hydrazine Hydrate (~64% N₂H₄) 5.0 - 10.0 equivalents
    Solvent Absolute Ethanol or Methanol Facilitates dissolution of the ester and is compatible with reflux temperatures.
    Temperature Reflux (Ethanol: ~78°C; Methanol: ~65°C) Provides necessary activation energy. Monitor for solvent loss.

    | Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS. Reaction is typically complete when the starting ester spot disappears. |

Q2: The reaction worked, but my yield is very low. How can I optimize it?

Low yield is often a result of incomplete reaction, product loss during work-up, or competing side reactions.

1. Driving the Reaction to Completion:

  • Increase Hydrazine Excess: Use up to 10 equivalents of hydrazine hydrate. This significantly shifts the equilibrium towards the formation of the carbohydrazide.

  • Extend Reaction Time: Monitor the reaction every 2-4 hours via TLC or LC-MS. Continue refluxing until the starting ester is completely consumed.

2. Optimizing Product Isolation: this compound is a solid that is typically isolated by precipitation.[1][11]

  • Protocol for High-Yield Isolation :

    • After confirming reaction completion, cool the reaction flask to room temperature.

    • Further cool the flask in an ice-water bath (0-4°C) for at least 1 hour. This significantly decreases the product's solubility in the alcoholic solvent, promoting crystallization.[12]

    • If precipitation is sparse, slowly add the reaction mixture to a beaker of ice-cold distilled water (an "anti-solvent") with vigorous stirring.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold water or a cold ethanol/water mixture to remove residual hydrazine and other soluble impurities.

    • Dry the product under vacuum.

Q3: My crude product shows multiple spots on TLC. What are the likely impurities and how do I remove them?

The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

Common Impurities & Side Products:

  • Starting Ester : The most common impurity if the reaction is incomplete.

  • N,N'-bis(5-ethylthiophene-2-carbonyl)hydrazine : This "di-acylated" side product can form if the initially formed carbohydrazide attacks another molecule of the ester. While less common when using a large excess of hydrazine, it can appear if the reaction is run under concentrated conditions or with insufficient hydrazine.

  • Azine Contaminants : If your starting materials or solvent contain trace aldehyde impurities, they can react with hydrazine to form highly colored azine side products.

Purification Strategy: Recrystallization

Recrystallization is the most effective method for purifying this compound.

  • Validated Protocol for Recrystallization :

    • Dissolve the crude solid in a minimum amount of hot ethanol or methanol in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes to adsorb colored impurities.

    • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry.

Reaction_Scheme cluster_main Main Reaction Pathway cluster_side Potential Side Reaction ester Ethyl 5-ethylthiophene-2-carboxylate hydrazine + Hydrazine Hydrate (Excess) product This compound (Desired Product) ester->product Hydrazinolysis conditions Ethanol, Reflux side_product N,N'-bis(5-ethylthiophene-2-carbonyl)hydrazine (Diacyl Impurity) product->side_product Further Acylation (minimized by excess hydrazine) product_side This compound ester_side + Starting Ester

Sources

Technical Support Center: Scale-Up of 5-Ethylthiophene-2-carbohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 5-Ethylthiophene-2-carbohydrazide. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory synthesis and pilot-plant scale-up. Our goal is to provide practical, experience-driven insights to ensure a safe, efficient, and reproducible manufacturing process.

Overview of the Synthetic Pathway

The production of this compound (CAS No. 676348-42-8) is a multi-step process that requires careful control over reaction conditions and intermediates.[1][2] While several synthetic routes to thiophene derivatives exist, a common and scalable approach involves the initial formation of an activated carboxylic acid derivative, followed by reaction with hydrazine.[3][][5]

The most prevalent pathway involves two primary stages:

  • Formation of an Activated Intermediate: This typically starts with a suitable 2-substituted-5-ethylthiophene. The most common intermediates are either the corresponding ester (e.g., ethyl 5-ethylthiophene-2-carboxylate) or the more reactive acid chloride (5-ethylthiophene-2-carbonyl chloride). The acid chloride is often prepared from the carboxylic acid using a chlorinating agent like thionyl chloride.[6][7][8]

  • Hydrazinolysis: The activated intermediate is then reacted with hydrazine hydrate to yield the final this compound. This is a nucleophilic acyl substitution reaction.[9][10]

Below is a diagram illustrating this common synthetic workflow.

G cluster_0 Route A: Via Ester Intermediate cluster_1 Route B: Via Acid Chloride Intermediate A1 Ethyl 5-ethylthiophene- 2-carboxylate A2 5-Ethylthiophene- 2-carbohydrazide A1->A2 Hydrazine Hydrate (Hydrazinolysis) B1 5-Ethylthiophene- 2-carboxylic Acid B2 5-Ethylthiophene- 2-carbonyl Chloride B1->B2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride B3 5-Ethylthiophene- 2-carbohydrazide B2->B3 Hydrazine Hydrate (Hydrazinolysis) start Starting Material: 2-Ethylthiophene start->A1 Acylation followed by Esterification start->B1 Carboxylation

Caption: Common synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis and scale-up, presented in a question-and-answer format.

Category 1: Starting Materials and Reagents

Q1: What are the critical quality attributes for the 2-ethylthiophene starting material, and how do they impact the reaction?

A1: The purity of your 2-ethylthiophene starting material is paramount. Key impurities to monitor include:

  • Other Thiophene Isomers: Contamination with isomers like 3-ethylthiophene can lead to the formation of isomeric carbohydrazide impurities that may be difficult to separate from the final product.

  • Unsaturated Precursors: Residual starting materials from the synthesis of 2-ethylthiophene can interfere with subsequent reactions, particularly if they contain reactive functional groups.

  • Water Content: Moisture can quench reagents used in subsequent steps, such as organolithium reagents for carboxylation or thionyl chloride for acid chloride formation, leading to lower yields.

Recommendation: Always use a starting material with >98% purity as determined by Gas Chromatography (GC). Perform a Karl Fischer titration to ensure water content is below 0.1% before use in moisture-sensitive steps.

Q2: We are scaling up our process. What are the key safety and handling considerations for hydrazine hydrate?

A2: Hydrazine hydrate is a hazardous substance requiring strict handling protocols. It is corrosive, a suspected carcinogen, and can undergo exothermic decomposition.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood or a controlled reactor system.[11]

  • Material Compatibility: Use compatible materials for storage and transfer, such as stainless steel or Teflon-lined hoses. Avoid contact with oxidizing agents, acids, and certain metals which can catalyze its decomposition.

  • Thermal Hazards: The reaction of hydrazine hydrate with acyl chlorides or esters is exothermic.[12] During scale-up, ensure your reactor has adequate cooling capacity. The addition of hydrazine should be done slowly and in a controlled manner to manage the heat generated. A risk assessment should include provisions for emergency cooling.

Category 2: Intermediate Formation (Ester or Acid Chloride)

Q3: Our reaction to form 5-ethylthiophene-2-carbonyl chloride from the carboxylic acid is sluggish and gives a low yield. What is the cause?

A3: This is a common issue often traced back to two factors: reagent quality and moisture.

  • Reagent Quality: The chlorinating agent (e.g., thionyl chloride, oxalyl chloride) degrades over time, especially if improperly stored. Use a fresh bottle or re-distill older thionyl chloride if its purity is suspect.[6][7]

  • Moisture: As mentioned, any moisture in the starting carboxylic acid or solvent will consume the chlorinating agent, forming hydrochloric acid and reducing the yield. Ensure all starting materials and glassware are scrupulously dry.

  • Catalysis: For less reactive systems, a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.

Protocol for Acid Chloride Formation:

  • Charge the reactor with 5-ethylthiophene-2-carboxylic acid and a suitable inert solvent (e.g., toluene, dichloromethane).

  • Slowly add thionyl chloride (typically 1.2-1.5 equivalents) while maintaining the temperature below 30°C to control the evolution of HCl and SO₂ gas.

  • After the addition is complete, gently heat the mixture to reflux (e.g., 40-60°C) and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Distill off the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride can often be used directly in the next step.

Category 3: Hydrazinolysis and Product Formation

Q4: During the final hydrazinolysis step, we are observing a significant amount of a high-molecular-weight impurity. What is it and how can we prevent it?

A4: The most likely culprit is the formation of the N,N'-bis(5-ethylthiophene-2-carbonyl)hydrazine, also known as a diacyl hydrazide. This occurs when one molecule of hydrazine reacts with two molecules of your activated intermediate.

Prevention Strategies:

  • Stoichiometry: Use an excess of hydrazine hydrate (typically 2 to 5 equivalents). This ensures that the activated intermediate is more likely to encounter a fresh hydrazine molecule rather than the mono-acylated product.[10][13]

  • Reverse Addition: Instead of adding hydrazine to the reactor containing the ester or acid chloride, perform a reverse addition. Slowly add the activated intermediate to the reactor containing the excess hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, favoring the formation of the desired carbohydrazide.

  • Temperature Control: Keep the reaction temperature low during the addition (e.g., 0-10°C) to control the reaction rate and improve selectivity. After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion.

G start Low Yield or Impure Product in Hydrazinolysis Step check_completion Is the reaction going to completion? start->check_completion check_impurity Is a major impurity (diacyl hydrazide) present? check_completion->check_impurity Yes incomplete Incomplete Reaction check_completion->incomplete No impurity Diacyl Hydrazide Formation check_impurity->impurity Yes solution1 Increase reaction time/temp. Check intermediate purity. Increase hydrazine equivalents. incomplete->solution1 solution2 Use reverse addition. Increase excess of hydrazine. Lower addition temperature. impurity->solution2

Caption: Troubleshooting decision tree for the hydrazinolysis step.

Category 4: Work-up and Purification

Q5: Our final product is difficult to crystallize and often comes out as a sticky solid or oil. What are the best practices for isolation and purification?

A5: Crystallization issues are common and can be solved by systematic solvent screening and procedural control.

  • Work-up: After the reaction is complete, the excess hydrazine must be removed. This is typically done by quenching the reaction mixture with water and extracting the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Solvent Selection: this compound has moderate polarity. A good starting point for crystallization is a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems include:

    • Single Solvent: Isopropanol, ethanol, or toluene.

    • Solvent/Anti-solvent: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly add an anti-solvent (e.g., hexanes, heptane, water) until turbidity is observed. Then, cool the mixture slowly.

  • Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution. This can dramatically improve the crystallization kinetics and final crystal form.

Q6: What are the most common impurities we should expect in the final product and how can we detect them?

A6: A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for process control and final product release.

Impurity NamePotential SourceRecommended Analytical Method
5-Ethylthiophene-2-carboxylic acidIncomplete conversion to acid chloride/ester; hydrolysis of intermediate.HPLC, LC-MS
Ethyl 5-ethylthiophene-2-carboxylateIncomplete hydrazinolysis.HPLC, GC-MS
N,N'-bis(5-ethylthiophene-2-carbonyl)hydrazineNon-optimized hydrazinolysis conditions (insufficient hydrazine excess).HPLC, LC-MS
Unreacted 2-ethylthiopheneCarry-through from the first step.GC

Reference Experimental Protocol (Lab Scale)

Synthesis of this compound from Ethyl 5-ethylthiophene-2-carboxylate

This protocol is a representative lab-scale procedure. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Ethyl 5-ethylthiophene-2-carboxylate (1.0 eq)

  • Hydrazine monohydrate (~98%, 5.0 eq)

  • Ethanol (as solvent)

  • Water, Ethyl Acetate, Heptane (for work-up and crystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge hydrazine monohydrate (5.0 eq) and ethanol (approx. 10 mL per gram of ester).

  • Addition: Slowly add ethyl 5-ethylthiophene-2-carboxylate (1.0 eq) to the stirred hydrazine solution at room temperature over 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting ester is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add deionized water to the concentrate to precipitate the crude product.

  • Isolation: Filter the solid precipitate, wash the cake with cold water, and then with a small amount of cold heptane.

  • Purification: Dry the crude solid under vacuum. Recrystallize the product from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture, to yield pure this compound as a crystalline solid.

References

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

  • Google Patents. US2450658A - Production of thiophene.
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  • PubChem. This compound. Available at: [Link]

  • CP Lab Safety. This compound, 97% Purity, C7H10N2OS, 1 gram. Available at: [Link]

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  • De Gruyter. A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Available at: [Link]

  • Scirp.org. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Available at: [Link]

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  • Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. Available at: [Link]

  • JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available at: [Link]

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • P&S Chemicals. Product information, 5-Ethylthiophene-2-carbonyl chloride. Available at: [Link]

  • PubMed. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. Available at: [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

  • MDPI. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available at: [Link]

  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Available at: [Link]

  • NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • Iraqi Journal of Science. Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Available at: [Link]

  • PubChem. 5-Ethyl-4-methylthiophene-2-carbohydrazide. Available at: [Link]

  • ResearchGate. (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

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identification and removal of impurities in 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethylthiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities during its synthesis and purification. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis & Initial Purification

Question 1: What is the most common synthetic route for this compound, and what are the expected initial impurities?

The most prevalent and efficient method for synthesizing this compound is through the hydrazinolysis of a corresponding ester, typically methyl or ethyl 5-ethylthiophene-2-carboxylate, with hydrazine hydrate.[1][2][3] This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual methyl or ethyl 5-ethylthiophene-2-carboxylate is a primary impurity if the reaction does not go to completion.

  • Hydrazine Adducts: Unreacted hydrazine hydrate or its salts can be present in the crude product.

  • By-products of Side Reactions: Depending on the reaction conditions, side reactions such as the formation of N,N'-diacylhydrazines can occur, although this is less common with an excess of hydrazine.

  • Solvent Residues: Residual solvents from the reaction and initial work-up, such as ethanol or methanol, are often present.[1]

Question 2: My crude product of this compound has a low melting point and appears oily. What is the likely cause and how can I resolve this?

An oily product or a significantly depressed melting point is often indicative of a high concentration of impurities, particularly unreacted starting ester and residual solvents. "Oiling out" during crystallization can also occur if the solution is supersaturated or cooled too rapidly.[1]

Troubleshooting Steps:

  • Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting ester before proceeding with the work-up.[1]

  • Effective Solvent Removal: After the reaction, ensure the thorough removal of the reaction solvent under reduced pressure.

  • Optimize Crystallization:

    • Re-dissolve the oily product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[1]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.[1][4][5]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[1][5]

II. Impurity Identification

Question 3: How can I definitively identify the impurities in my this compound sample?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities.

Technique Purpose Expected Observations for Common Impurities
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of purity and reaction progress.[1]The product should appear as a single spot with a specific Rf value. Impurities like the starting ester will have a different Rf.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity.[6][7][8][9][10]The pure compound will show a single major peak. Impurities will appear as separate, smaller peaks with different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product and impurities.[11][12][13][14]The presence of characteristic peaks for the starting ester (e.g., O-CH2-CH3 or O-CH3) would indicate its presence as an impurity.
Mass Spectrometry (MS) Determination of molecular weight of the product and impurities.[12][13][15][16]The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C7H10N2OS, Exact Mass: 170.05).[17] Impurity peaks will have different m/z values.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities.[18][19]Useful for detecting residual solvents and volatile starting materials.

Question 4: I see an extra peak in my HPLC chromatogram. How do I proceed with its identification?

The first step is to hypothesize the identity of the impurity based on the synthetic route. It is likely unreacted starting material or a common by-product.

Workflow for Impurity Identification:

G start Unknown Peak in HPLC step1 Hypothesize Impurity Identity (e.g., starting material, by-product) start->step1 step2 Inject Authentic Standard of Hypothesized Impurity step1->step2 step3 Compare Retention Times step2->step3 result1 Retention Times Match: Impurity Identified step3->result1 Match result2 Retention Times Differ: Hypothesis Incorrect step3->result2 No Match step4 Fraction Collection & Further Analysis (LC-MS, NMR) result2->step4

Caption: Workflow for HPLC impurity identification.

III. Removal of Impurities

Question 5: My this compound sample is only 95% pure after initial crystallization. How can I improve its purity?

For achieving higher purity (e.g., >99%), a second purification step is often necessary. The choice of method depends on the nature of the remaining impurities.

Purification Techniques:

  • Recrystallization: This is the most common and effective method for removing small amounts of impurities from solid compounds.[4][5][20][21] The key is selecting an appropriate solvent system where the solubility of the desired compound and the impurity differ significantly with temperature.[5][20]

    Recrystallization Protocol:

    • Solvent Selection: Test the solubility of your impure compound in various solvents (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[20]

    • Dissolution: Dissolve the impure solid in a minimal amount of the chosen hot solvent to form a saturated solution.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling rates generally result in larger, purer crystals.[4]

    • Isolation: Collect the purified crystals by vacuum filtration.[4]

    • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Column Chromatography: If recrystallization is ineffective, particularly for impurities with similar solubility profiles, column chromatography is a more powerful purification technique.

    General Parameters for Column Chromatography:

    • Stationary Phase: Silica gel is commonly used for thiophene derivatives.

    • Mobile Phase (Eluent): A solvent system of increasing polarity is typically employed. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The optimal ratio should be determined by TLC.

Workflow for Purification Strategy:

G start Impure this compound step1 Analyze by HPLC/TLC start->step1 decision Purity > 98%? step1->decision step2a Recrystallization decision->step2a No end Pure Product (>99.5%) decision->end Yes step2b Column Chromatography step2a->step2b If ineffective step3 Analyze Purified Fractions step2a->step3 step3->decision

Caption: Decision workflow for purification.

References
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  • ResearchGate. (2004). Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization.
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  • (n.d.). Supplementary Information.
  • Analyst (RSC Publishing). (n.d.). Separation of the hydrodesulphurisation products of thiophene by gas chromatography.
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  • Semantic Scholar. (n.d.). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents.
  • PubChem. (n.d.). 5-Ethyl-4-methylthiophene-2-carbohydrazide.
  • ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents.
  • ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
  • PMC. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • ResearchGate. (2016). HPLC for Carbohydrate Analysis.
  • Scirp.org. (n.d.). Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • YouTube. (2020). Recrystallization.
  • Benchchem. (n.d.). Thiophene-2-carbohydrazide.
  • Bio-Radiations. (2020). Analyzing Carbohydrates.
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  • CP Lab Safety. (n.d.). This compound, 97% Purity, C7H10N2OS, 1 gram.
  • PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives.
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  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.
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Technical Support Center: 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Ethylthiophene-2-carbohydrazide. Here, we address potential challenges related to its stability and provide actionable troubleshooting strategies to ensure the integrity of your experiments. Our recommendations are grounded in established chemical principles governing hydrazide and thiophene moieties, supplemented with best practices in pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing a yellow tint, but it was colorless initially. What could be the cause?

A1: A color change, particularly the appearance of a yellow tint, is a common indicator of degradation. This could be due to oxidation of the carbohydrazide or thiophene functional groups. Exposure to air (oxygen), light, or trace metal ion contaminants in your solvent can catalyze these degradation reactions.[1][2] It is crucial to verify the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.

Q2: I am observing inconsistent results in my biological assays. Could the stability of this compound in my aqueous assay buffer be a factor?

A2: Yes, this is a significant possibility. The hydrazide group in your compound can be susceptible to hydrolysis, especially in aqueous solutions. The rate of this hydrolysis is often pH-dependent, with increased stability generally observed at a neutral pH.[3] If your assay buffer is acidic or basic, it could be accelerating the degradation of your compound, leading to variable concentrations of the active molecule and, consequently, inconsistent results.

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3: To maintain the integrity of this compound, we recommend the following storage conditions, summarized in the table below. These conditions are designed to minimize exposure to factors that can promote degradation, such as heat, light, and oxygen.[4][5][6]

Form Recommended Storage Conditions Rationale
Solid Store at 2-8°C in a tightly sealed container, protected from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Minimizes thermal degradation and oxidation.[5]
Solutions Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C in a tightly sealed vial, protected from light. For oxygen-sensitive applications, de-gas the solvent before preparing the solution.Hydrazides can be unstable in solution, particularly in the presence of oxygen and at non-neutral pH.[2][3]

Q4: Can I use dimethyl sulfoxide (DMSO) to prepare my stock solutions?

A4: DMSO is a common solvent for preparing stock solutions of organic compounds. However, it is crucial to use high-purity, anhydrous DMSO. The presence of water can facilitate hydrolysis of the carbohydrazide moiety. Additionally, ensure the DMSO is free of oxidizing contaminants.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
  • Symptom: Appearance of new peaks or a decrease in the area of the main peak corresponding to this compound over time.

  • Potential Cause: Degradation of the compound.

  • Troubleshooting Workflow:

    start Unexpected Chromatographic Peaks Observed check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage/Handling Identified check_storage->improper_storage Yes reanalyze Re-analyze a Freshly Prepared Sample check_storage->reanalyze No implement_best_practices Implement Best Practices (see Table 1) improper_storage->implement_best_practices implement_best_practices->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved issue_persists Issue Persists reanalyze->issue_persists forced_degradation Conduct Forced Degradation Study issue_persists->forced_degradation identify_degradants Identify Degradation Products forced_degradation->identify_degradants

    Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Issue 2: Poor Reproducibility in Experimental Results
  • Symptom: High variability in measurements between replicate experiments or between experiments conducted on different days.

  • Potential Cause: Inconsistent concentration of the active compound due to degradation in the experimental medium.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your experimental buffer or medium. Hydrazide stability is pH-sensitive.[3]

    • Time-Course Stability Study: Prepare your experimental solution of this compound and analyze its concentration at several time points (e.g., 0, 1, 2, 4, and 24 hours) under the exact conditions of your experiment (temperature, lighting). This will reveal the stability of the compound in your specific experimental setup.

    • Solvent Purity: Ensure the solvents used are of high purity and free from contaminants like peroxides or metal ions that can catalyze degradation.[2]

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is paramount to preventing the degradation of this compound.

  • General Handling: Always handle the compound in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Weighing and Solution Preparation: Minimize the time the solid material is exposed to the atmosphere. For preparing solutions, use high-purity solvents and consider de-gassing the solvent to remove dissolved oxygen, especially for long-term experiments.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and excessive heat.[6]

Understanding Degradation Pathways

While specific degradation pathways for this compound are not extensively published, we can infer potential routes based on its chemical structure. Forced degradation studies are an essential tool for elucidating these pathways.[7][8][9][10]

Potential Degradation Mechanisms:
  • Hydrolysis: The carbohydrazide functional group can undergo hydrolysis to yield 5-ethylthiophene-2-carboxylic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: Both the hydrazide and the electron-rich thiophene ring are susceptible to oxidation.[11] Oxidation of the thiophene ring can lead to the formation of thiophene-S-oxides, which can be reactive.[11] The hydrazide moiety can be oxidized to form diazenes, which may undergo further reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

The following diagram illustrates a hypothetical primary degradation pathway via hydrolysis.

parent This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis products Degradation Products hydrolysis->products acid 5-Ethylthiophene-2-carboxylic acid products->acid Product 1 hydrazine Hydrazine products->hydrazine Product 2

Sources

Technical Support Center: Alternative Synthetic Routes for 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Ethylthiophene-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative synthetic strategies, moving beyond the conventional esterification-hydrazinolysis pathway. Our focus is on providing practical, field-tested insights to help you overcome common experimental hurdles and optimize your synthetic routes.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for the synthesis of various biologically active compounds. While the traditional two-step synthesis involving esterification of 5-ethylthiophene-2-carboxylic acid followed by hydrazinolysis is widely practiced, it is not without its challenges, including equilibrium limitations in esterification and the need for multiple purification steps. This guide explores a more direct and efficient alternative: the one-pot synthesis from the parent carboxylic acid using coupling agents. We will also address the synthesis of the crucial starting material, 5-ethylthiophene-2-carboxylic acid.

Core Synthetic Pathways: A Comparative Overview

Before delving into troubleshooting, it is essential to understand the primary synthetic routes to this compound. The choice of pathway often depends on factors such as available starting materials, scale, and desired purity.

Diagram 1: Synthetic Routes to this compound

cluster_0 Precursor Synthesis cluster_1 Route A: Traditional Two-Step Synthesis cluster_2 Route B: Direct One-Pot Synthesis 2-Ethylthiophene 2-Ethylthiophene 5-Ethylthiophene-2-carbaldehyde 5-Ethylthiophene-2-carbaldehyde 2-Ethylthiophene->5-Ethylthiophene-2-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 5-Ethylthiophene-2-carboxylic_acid 5-Ethylthiophene- 2-carboxylic Acid 5-Ethylthiophene-2-carbaldehyde->5-Ethylthiophene-2-carboxylic_acid Oxidation (e.g., Jones Reagent) A_Ester Ethyl 5-Ethylthiophene- 2-carboxylate 5-Ethylthiophene-2-carboxylic_acid->A_Ester Fischer Esterification (EtOH, H+) B_Intermediate Activated Ester Intermediate (O-acylisourea) 5-Ethylthiophene-2-carboxylic_acid->B_Intermediate Coupling Agents (DCCI, HOBt) A_Hydrazide 5-Ethylthiophene- 2-carbohydrazide A_Ester->A_Hydrazide Hydrazinolysis (N2H4·H2O) B_Hydrazide 5-Ethylthiophene- 2-carbohydrazide B_Intermediate->B_Hydrazide Hydrazinolysis (N2H4·H2O)

Caption: Overview of synthetic pathways to this compound.

Part 1: Synthesis of the Precursor: 5-Ethylthiophene-2-carboxylic Acid

A reliable supply of the starting carboxylic acid is paramount. While commercially available, its synthesis from 2-ethylthiophene is a common requirement.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient way to synthesize 5-ethylthiophene-2-carboxylic acid from 2-ethylthiophene?

A1: A robust two-step sequence is typically employed. First, a formyl group is introduced at the 5-position of 2-ethylthiophene via the Vilsmeier-Haack reaction , followed by oxidation to the carboxylic acid. The Vilsmeier-Haack reaction is generally preferred for the formylation of electron-rich heterocycles like thiophenes due to its mild conditions and high regioselectivity for the C5 position.[1][2][3]

Q2: My Vilsmeier-Haack reaction is giving a low yield. What are the common pitfalls?

A2: Low yields in the Vilsmeier-Haack formylation of 2-ethylthiophene can often be attributed to:

  • Moisture: The Vilsmeier reagent, formed from POCl₃ and DMF, is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Temperature Control: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to prevent decomposition.

  • Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A molar ratio of 1.5 to 2.0 equivalents of the reagent to the thiophene is a good starting point.

Q3: Which oxidizing agent is best for converting 5-ethylthiophene-2-carbaldehyde to the carboxylic acid?

A3: Several oxidizing agents can be used, but for laboratory-scale synthesis, Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) is effective and provides a clean conversion.[4] An alternative, milder method involves using silver nitrate and sodium hydroxide, which can be beneficial if other sensitive functional groups are present.[5]

Experimental Protocol: Synthesis of 5-Ethylthiophene-2-carboxylic Acid

Step 1: Vilsmeier-Haack Formylation of 2-Ethylthiophene

  • In a three-necked, oven-dried flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add 2-ethylthiophene (1 eq.) dropwise.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-ethylthiophene-2-carbaldehyde.

Step 2: Oxidation to 5-Ethylthiophene-2-carboxylic Acid

  • Dissolve the crude 5-ethylthiophene-2-carbaldehyde (1 eq.) in acetone.

  • Cool the solution in an ice bath to below 5 °C.

  • Slowly add Jones reagent dropwise, maintaining the temperature below 5 °C. The color of the reaction mixture will change from orange-red to green.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the excess oxidant by adding isopropanol until the green color persists.

  • Filter the mixture to remove the chromium salts and concentrate the filtrate.

  • Dissolve the residue in water, acidify with HCl to precipitate the carboxylic acid, filter the solid, wash with cold water, and dry to yield 5-ethylthiophene-2-carboxylic acid.

Part 2: Alternative Synthesis of this compound: The Direct Coupling Approach

This one-pot method bypasses the need for ester isolation and can offer higher overall yields and a more streamlined workflow. The key is the activation of the carboxylic acid using a coupling agent, followed by in-situ reaction with hydrazine.

Frequently Asked Questions (FAQs)

Q4: Why is the direct coupling of a carboxylic acid with hydrazine often preferred over the traditional esterification-hydrazinolysis route?

A4: The direct coupling method offers several advantages:

  • Efficiency: It is a one-pot reaction, reducing the number of steps, workup procedures, and purification stages.

  • Higher Yields: Fischer esterification is an equilibrium-driven reaction that may not go to completion, leading to lower overall yields.[6][7] Direct coupling, on the other hand, often proceeds to completion under mild conditions.

  • Milder Conditions: The reaction is typically carried out at or below room temperature, which is beneficial for sensitive substrates.

Q5: I am getting a low yield in my DCC/HOBt coupling reaction. What could be the problem?

A5: Low yields in DCC/HOBt couplings are often due to:

  • Moisture: As with many coupling reactions, moisture can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid.[8]

  • Side Reactions of the O-acylisourea Intermediate: The initially formed O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine (hydrazine in this case). The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea to form a more stable and reactive HOBt-active ester, minimizing this side reaction.[8][9][10]

  • Incomplete Reaction: Ensure sufficient reaction time for both the activation and the subsequent reaction with hydrazine. Monitoring the reaction by TLC is essential.

Q6: I am having difficulty removing the dicyclohexylurea (DCU) byproduct. What is the best way to get rid of it?

A6: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, which can make purification challenging.[11][12][13] Here are some effective strategies for its removal:

  • Filtration: DCU often precipitates out of the reaction mixture (especially in solvents like dichloromethane or acetonitrile). Simple filtration before workup can remove the bulk of it.[12]

  • Solvent Selection for Purification: During column chromatography, using a solvent system that keeps the desired product mobile while leaving the DCU at the baseline is ideal. Alternatively, a solvent mixture that completely solubilizes both the product and the DCU can be used, followed by separation on the column. Adding a small amount of chloroform to the eluent can sometimes help solubilize the DCU.[13]

  • Use of Water-Soluble Carbodiimides: To avoid the DCU issue altogether, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[9]

Experimental Protocol: Direct Synthesis of this compound
  • In a round-bottom flask, dissolve 5-ethylthiophene-2-carboxylic acid (1 eq.) and 1-hydroxybenzotriazole (HOBt, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours to ensure complete formation of the active ester.

  • Cool the mixture back to 0 °C and add hydrazine monohydrate (1.2 eq.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Filter off the precipitated DCU and wash it with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute aqueous solution of sodium bicarbonate (to remove any unreacted carboxylic acid and HOBt), and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

Problem Problem: Low or No Product Yield Analysis Analyze Reaction Mixture (TLC, LC-MS) Problem->Analysis StartMat Unreacted Starting Material? Analysis->StartMat Byproducts Presence of Byproducts? Analysis->Byproducts Solution1 Check Reagent Quality & Stoichiometry Increase Reaction Time/Temperature StartMat->Solution1 Yes Solution2 Identify Byproducts (e.g., N-acylurea, azine) Byproducts->Solution2 Yes Solution3 Optimize Reaction Conditions (Solvent, Temperature) Solution1->Solution3 Solution2->Solution3 Solution4 Improve Purification Method Solution3->Solution4

Caption: A systematic approach to troubleshooting low-yield reactions.

Common Problems and Solutions
Problem Potential Cause Troubleshooting & Optimization
Low Yield in Direct Coupling 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the activated intermediate. 3. Formation of N-acylurea byproduct. 1. Ensure DCC is of high quality and used in slight excess (1.1 eq.). 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Ensure HOBt is added before DCC to trap the O-acylisourea intermediate. [9][10]
Product is Contaminated with DCU 1. Incomplete precipitation of DCU. 2. Co-elution during column chromatography. 1. After the reaction, cool the mixture to 0 °C for an extended period to maximize DCU precipitation before filtration. 2. Use a different solvent system for chromatography. A gradient elution might be necessary. Alternatively, switch to a water-soluble coupling agent like EDC. [13]
Multiple Spots on TLC after Hydrazinolysis 1. Formation of azine byproduct. 2. Formation of diacylhydrazide. 1. Use a slight excess of hydrazine (1.2-1.5 eq.) and maintain a low reaction temperature to minimize the reaction of the product with the starting aldehyde (if any remains). [14] 2. Add the activated ester to the hydrazine solution slowly to avoid localized high concentrations of the ester, which can lead to double acylation of hydrazine.
Difficulty in Product Crystallization 1. Presence of impurities. 2. Incorrect solvent system. 1. Ensure the crude product is sufficiently pure before attempting recrystallization. An initial purification by column chromatography may be necessary. 2. Screen a variety of solvent systems. A mixture of a good solvent and a poor solvent (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.

References

  • MDPI. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 5-bromothiophene-2carboxylate. Retrieved from [Link]

  • Sciforum. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic pathway of Stiglich esterification of 5-bromothiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Thesis. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • Organic Chemistry. (2023). Diazetidine By-Product Formation With DCC + HOBt Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • PMC - PubMed Central. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

  • HOBt and HBTU in Peptide Coupling Reactions. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-ethenylthiophene-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2013). DCC Purification - can anyone help?. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dicyclohexylurea – Knowledge and References. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-thiophene carboxaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-aminothiophene-2-carboxylate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Ethylthiophene-2-carbohydrazide Derivatives and Thiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to a phenyl ring, combined with the unique electronic properties conferred by the sulfur heteroatom, allows it to act as a versatile pharmacophore. The sulfur atom can engage in hydrogen bonding, enhancing drug-receptor interactions, and the thiophene ring often serves as a bioisosteric replacement for benzene, improving physicochemical properties and metabolic stability.[2] When functionalized with a carbohydrazide moiety at the 2-position, the resulting thiophene-2-carbohydrazide core becomes an exceptionally valuable starting material for synthesizing a diverse library of bioactive molecules, particularly N-acylhydrazones.[3] These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1]

This guide provides a comparative analysis of the biological activity of derivatives of 5-Ethylthiophene-2-carbohydrazide . While direct data on the unsubstituted carbohydrazide is limited, extensive research on its N-acylhydrazone derivatives and other 5-substituted thiophene analogs allows for a robust exploration of its potential. We will examine how the 5-ethyl substituent influences biological outcomes in comparison to other analogs, supported by experimental data from peer-reviewed literature. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds.

General Synthesis Workflow

The primary route to synthesizing biologically active compounds from this compound involves its condensation with various substituted aldehydes or ketones. This reaction, typically conducted under reflux in a solvent like ethanol, yields N-acylhydrazone derivatives. This straightforward and efficient synthesis pathway allows for the creation of large, diverse libraries for high-throughput screening.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Library cluster_screening Biological Evaluation Start1 This compound Reaction Condensation (e.g., Ethanol, Reflux) Start1->Reaction Start2 Substituted Aldehydes/ Ketones (R-CHO) Start2->Reaction Product Bioactive N-Acylhydrazone Derivatives Reaction->Product Hydrazone Formation Screening In Vitro Assays (Anticancer, Antimicrobial) Product->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General workflow for synthesizing and evaluating bioactive hydrazones.

Comparative Analysis of Anticancer Activity

Thiophene-based hydrazones are widely investigated for their potent cytotoxic effects against various human cancer cell lines. The mechanism often involves the inhibition of critical cellular processes, such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4][5][6]

The substitution at the C5 position of the thiophene ring plays a crucial role in modulating this activity. An electron-donating group, such as the ethyl group in our topic compound, can influence the electronic distribution of the entire scaffold, potentially enhancing its binding affinity to biological targets compared to analogs with electron-withdrawing groups or simple hydrogen.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiophene-2-hydrazones is a multifactorial equation dependent on substitutions at two key positions: the C5 position of the thiophene ring and the aryl ring of the hydrazone moiety.

  • C5-Position of Thiophene Ring:

    • Electron-Donating Groups (e.g., Ethyl, Methyl): Small alkyl groups like ethyl and methyl are often associated with potent activity. They can enhance lipophilicity, potentially improving cell membrane permeability. Some of the most active compounds identified in studies feature these groups.[4] For example, a compound with a 2-methyl substitution on the D-ring (part of the hydrazone) showed an IC50 of 2.61 µM against the HT29 colon cancer cell line.[4]

    • Electron-Withdrawing Groups (e.g., Bromo): Halogens like bromine can also contribute to activity, but their effect is highly dependent on the rest of the molecular structure.

    • Bulky Groups: Larger groups may cause steric hindrance, potentially reducing the binding affinity to the target protein unless the binding pocket can accommodate them.

  • Aryl Ring of the Hydrazone Moiety:

    • Substituents on the phenyl ring extending from the hydrazone linker are critical. Hydroxy (-OH) and methoxy (-OCH3) groups are frequently found in highly active compounds, suggesting their involvement in forming key hydrogen bonds within the target's active site.[7]

Caption: Key structural features governing the anticancer activity of thiophene-2-hydrazones.

Experimental Data: Cytotoxicity (IC₅₀)

The following table summarizes the cytotoxic activity of various 5-substituted thiophene-2-hydrazone analogs against different human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), with lower values indicating higher potency.

Compound Class/DerivativeC5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Diarylthiophene-2-carbohydrazide (7f)DiarylMIA PaCa-2 (Pancreatic)4.86[3]
Thiophenyl Hydrazone (5b)HHT29 (Colon)2.61[4][8]
Thiophenyl Hydrazone (5b)HHCT116 (Colon)8.1[4]
Thiophene-Quinoline AnalogHHeLa (Cervical)Potent Activity[9]
Thiophene-Quinoline AnalogHMCF-7 (Breast)Potent Activity[9]
N-acylhydrazone (3d)HMCF-7 (Breast)1.14 - 3.38[7]
N-acylhydrazone (4b, 4c)HA-2780 (Ovarian)1.14 - 1.76[7]
2-Amino-thiophene carboxylate (13m)(4-ethylphenylthio)methylCEM (Leukemia)0.3 - 0.4[10]
Thiophene-2,5-carbohydrazide (G1)CarbohydrazideMCF-7 (Breast)46.52 (µg/ml)[11]

Note: The data presented is for derivatives (primarily hydrazones) of the listed carbohydrazide class, not the carbohydrazide itself.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism for the anticancer effect of many thiophene derivatives is the disruption of microtubule assembly.[5][6] These compounds can bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This action is critical because microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division. By inhibiting tubulin polymerization, these compounds induce a G2/M phase cell cycle arrest, ultimately triggering apoptosis (programmed cell death).[5][12]

Tubulin_Pathway Compound Thiophene Hydrazone Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induces

Sources

A Comparative Guide to the Structure-Activity Relationships of 5-Substituted Thiophene-2-Carbohydrazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene-2-Carbohydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient lead generation. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such scaffold, prized for its versatile chemical reactivity and its ability to act as a bioisostere for the phenyl ring, often leading to improved pharmacokinetic profiles. When coupled with a carbohydrazide moiety at the 2-position, the resulting thiophene-2-carbohydrazide core emerges as a highly adaptable platform for the development of novel therapeutic agents. The hydrazide group provides a crucial hydrogen bonding domain and a reactive handle for the synthesis of a diverse library of derivatives, most notably hydrazones.

This guide focuses on the structure-activity relationships (SAR) of derivatives based on the 5-ethylthiophene-2-carbohydrazide framework. While specific literature on the 5-ethyl variant is limited, we will draw upon extensive research into closely related 5-substituted thiophene-2-carbohydrazide analogs to elucidate the key structural determinants for biological activity. By comparing derivatives with varying functionalities, we aim to provide a comprehensive overview of the SAR landscape, offering valuable insights for researchers and drug development professionals in the fields of oncology, infectious diseases, and inflammatory disorders. We will delve into the rationale behind experimental design, present comparative biological data, and provide detailed synthetic and analytical protocols.

Comparative Analysis of Biological Activities: Unraveling the SAR of Thiophene-2-Carbohydrazide Derivatives

The therapeutic potential of thiophene-2-carbohydrazide derivatives has been explored across a spectrum of biological targets. The general structure involves the 5-substituted thiophene-2-carbohydrazide core, which is often further modified by condensation with various aldehydes or ketones to form N'-acylhydrazones. The nature of the substituent at the 5-position of the thiophene ring and the aromatic or heterocyclic moiety introduced via the hydrazone linkage are critical determinants of the resulting biological activity.

Anticancer Activity

Thiophene-2-carbohydrazide derivatives, particularly their hydrazone forms, have demonstrated significant potential as anticancer agents.[1][2][3][4] The mechanism of action is often attributed to the inhibition of critical cellular processes in cancer cells.

A key SAR insight is the influence of the substituents on the aryl ring of the benzylidene moiety. For instance, in a series of thiophene-2,5-dicarbohydrazide derivatives tested against the MCF-7 breast cancer cell line, the presence and position of electron-withdrawing or electron-donating groups on the aromatic ring significantly modulated the cytotoxic activity.[1]

Table 1: Comparative Anticancer Activity of Selected Thiophene-2,5-dicarbohydrazide Derivatives against MCF-7 Cells [1]

Compound IDR Group (Substituent on Benzylidene)IC50 (µM)
D13-methyl-1H-pyrrol-2-yl>50
D2Phenyl38.4
D32-fluorophenyl25.6
D44-nitrophenyl19.8
D5oxazol-2-yl12.5
ImatinibStandard Drug15.2

From this data, it is evident that the introduction of a heterocyclic ring like oxazole (D5) or a strong electron-withdrawing group like a nitro group at the para position (D4) enhances the anticancer activity, with D5 showing higher potency than the standard drug imatinib.[1] The planar nature of these aromatic and heterocyclic rings is thought to facilitate intercalation with DNA or binding to enzymatic targets.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Thiophene-2-carbohydrazide derivatives have emerged as a promising class of compounds in this arena.[5][6][7][8] The SAR in this context often revolves around the lipophilicity and electronic properties of the substituents.

For example, in a study of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives, the antimicrobial activity was found to be dependent on the nature of the substituent on the benzylidene ring.[8] Generally, compounds with electron-withdrawing groups such as chloro or nitro groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. This can be attributed to the increased electrophilicity of the azomethine carbon, which may be crucial for interaction with microbial targets.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Selected N'-Benzylidene-5-bromothiophene-2-carbohydrazide Derivatives [8]

Compound IDR Group (Substituent on Benzylidene)S. aureusB. subtilisE. coliP. aeruginosa
5aH1211109
5c4-Cl18161513
5e4-NO220181715
5h4-OCH314121110
CiprofloxacinStandard Drug25242622

The data clearly indicates that the presence of a 4-chloro (5c) or 4-nitro (5e) group leads to a significant increase in antibacterial activity compared to the unsubstituted analog (5a) and the analog with an electron-donating methoxy group (5h).[8]

Anti-inflammatory Activity

Chronic inflammatory diseases represent a significant therapeutic challenge, and the development of new anti-inflammatory agents with improved side-effect profiles is a priority. Thiophene derivatives have been investigated as potential anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[9][10][11] The anti-inflammatory activity of thiophene-2-carbohydrazide derivatives is also influenced by the nature of the substituents.

In a study on 2,5-disubstituted thiophene derivatives, certain compounds showed promising anti-inflammatory activity.[9] The presence of bulky aromatic groups was found to be favorable for activity.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental protocols for the synthesis of the parent this compound and its subsequent derivatization, as well as for the biological assays.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step process starting from commercially available materials.

Step 1: Synthesis of Ethyl 5-ethylthiophene-2-carboxylate

  • To a solution of ethyl thiophene-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane, add aluminum chloride (1.2 equivalents) at 0 °C.

  • Slowly add ethyl chloride (1.1 equivalents) and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with ice-water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 5-ethylthiophene-2-carboxylate.

Step 2: Synthesis of this compound

  • To a solution of ethyl 5-ethylthiophene-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).

  • Reflux the reaction mixture for 8 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield this compound.

General Procedure for the Synthesis of N'-Aryl/heteroaryl-methylene-5-ethylthiophene-2-carbohydrazides (Hydrazones)
  • Dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the appropriate aromatic or heterocyclic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure hydrazone derivative.

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Imatinib) and incubate for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The antimicrobial activity of the compounds is assessed by the agar well diffusion method.

  • Prepare Mueller-Hinton agar plates and inoculate them with the test microorganisms (e.g., S. aureus, E. coli).

  • Create wells of 6 mm diameter in the agar plates.

  • Add a solution of the test compound (at a specific concentration) in a suitable solvent (e.g., DMSO) to the wells.

  • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthetic Pathway start This compound product N'-(Aryl/heteroaryl-methylene)- This compound start->product Condensation (Ethanol, Acetic Acid, Reflux) aldehyde R-CHO (Aromatic/Heterocyclic Aldehyde) aldehyde->product

Caption: General synthetic scheme for the preparation of N'-substituted-5-ethylthiophene-2-carbohydrazide derivatives.

SAR_Anticancer cluster_R1 Modification at 5-position (R1) cluster_R2 Modification on Benzylidene (R2) Core Thiophene-2-carbohydrazide Core R1_H H Core->R1_H R1_Br Br (Electron-withdrawing) Core->R1_Br R1_Ethyl Ethyl (Electron-donating) Core->R1_Ethyl R2_NO2 4-NO2 (Strongly EWG) High Activity Core->R2_NO2 Influences Anticancer/Antimicrobial Potency R2_Cl 4-Cl (EWG) Moderate-High Activity Core->R2_Cl R2_H Unsubstituted Low Activity Core->R2_H R2_OCH3 4-OCH3 (EDG) Lower Activity Core->R2_OCH3 R2_Heterocycle Heterocycle (e.g., Oxazole) High Activity Core->R2_Heterocycle

Caption: Key Structure-Activity Relationship (SAR) insights for thiophene-2-carbohydrazide derivatives.

Conclusion and Future Directions

The 5-substituted thiophene-2-carbohydrazide scaffold is a versatile and promising platform for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that the biological profile of these derivatives can be finely tuned by modifying the substituents at the 5-position of the thiophene ring and on the N'-benzylidene moiety. Specifically, the introduction of electron-withdrawing groups or heterocyclic rings on the benzylidene fragment tends to enhance both anticancer and antimicrobial activities.

While the data on the specific this compound scaffold is not extensively available, the general SAR principles derived from its close analogs provide a solid foundation for future research. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted. Such studies could lead to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new and effective treatments for cancer, infectious diseases, and inflammatory conditions. Molecular modeling and docking studies could also be employed to further rationalize the observed SAR and to guide the design of next-generation derivatives.

References

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A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens constitutes a formidable challenge to global public health. This has catalyzed the search for new chemical entities with potent antimicrobial properties. Among the promising candidates are derivatives of thiophene-2-carbohydrazide, a class of heterocyclic compounds.[1][2] The thiophene ring is a key structural motif in numerous pharmacologically active molecules, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial efficacy.[3][4] This guide focuses on a specific analogue, 5-Ethylthiophene-2-carbohydrazide, providing a comprehensive framework for the validation of its antimicrobial efficacy. We will explore the rationale behind the proposed experimental design, detail the necessary protocols for a robust evaluation, and present a comparative analysis against established antimicrobial agents and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective therapies.

Scientific Rationale: Why this compound Warrants Investigation

Thiophene-based compounds are of significant interest due to their diverse biological activities.[4] The core thiophene ring, a sulfur-containing heterocycle, is present in a variety of bioactive molecules.[5] The carbohydrazide moiety is also a well-known pharmacophore that contributes to the biological activity of many compounds. The combination of these two structural features in this compound suggests a strong potential for antimicrobial activity.

Studies on analogous thiophene-2-carbohydrazide derivatives have shown promising results against a range of bacterial and fungal pathogens. For instance, certain benzo[b]thiophene acylhydrazones have demonstrated significant activity against multidrug-resistant Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL.[6][7] Other studies have highlighted the efficacy of thiophene derivatives against both Gram-positive and Gram-negative bacteria, including Escherichia coli.[8][9] The ethyl group at the 5-position of the thiophene ring in our target compound may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes. Therefore, a systematic evaluation of this compound is a logical and scientifically-grounded step in the quest for novel antimicrobial agents.

Proposed Experimental Workflow for Efficacy Validation

A rigorous and systematic approach is essential to validate the antimicrobial efficacy of a novel compound. The following workflow is designed to provide a comprehensive assessment of this compound's activity, adhering to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15]

Antimicrobial Efficacy Validation Workflow Figure 1: Experimental Workflow for Antimicrobial Efficacy Validation cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Comparative & Mechanistic Studies A Compound Synthesis & Characterization (this compound) B Selection of Test Organisms (Gram+, Gram-, Fungi) A->B C Disk Diffusion Assay (Qualitative Assessment) B->C D Broth Microdilution Assay (Determine MIC) C->D Proceed if activity is observed E Determination of Minimum Bactericidal Concentration (MBC) D->E F Comparative Efficacy Analysis (vs. Standard Antibiotics & Analogues) D->F E->F G Time-Kill Kinetic Assay F->G H Mechanism of Action Studies (e.g., Membrane Permeability) G->H

Caption: A stepwise workflow for the comprehensive validation of a novel antimicrobial compound.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][16] This method is considered a gold standard for susceptibility testing.[5]

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control (bacterial suspension in broth without the test compound)

  • Negative control (broth only)

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) for comparison

Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each test row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Standard antibiotic disks for comparison

Procedure:

  • Prepare a bacterial lawn by evenly streaking a sterile cotton swab dipped in the standardized inoculum across the entire surface of an MHA plate.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known amount of the this compound solution.

  • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Comparative Efficacy Analysis

To contextualize the antimicrobial potential of this compound, its efficacy should be compared against both standard-of-care antibiotics and structurally similar thiophene-2-carbohydrazide derivatives.

Table 1: Hypothetical Comparative MIC Data (µg/mL) for this compound
CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
This compound 8 16 32
Thiophene-2-carbohydrazide1632>64
5-Chlorothiophene-2-carbohydrazide4816
Ciprofloxacin0.50.015N/A
Vancomycin1N/AN/A
FluconazoleN/AN/A2

Note: The data for this compound is hypothetical and for illustrative purposes. Data for other compounds are representative values from published literature.

Potential Mechanism of Action

The precise mechanism of action of this compound is yet to be elucidated. However, based on studies of related compounds, several potential targets can be hypothesized. Thiophene derivatives have been shown to interfere with bacterial cell membrane integrity, leading to increased permeability and cell death.[18] Another potential mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase or D-alanine ligase, which are crucial for DNA replication and cell wall synthesis, respectively.[3]

Potential Mechanism of Action Figure 2: Hypothesized Mechanisms of Action cluster_0 This compound cluster_1 Bacterial Cell A Compound B Cell Membrane Disruption A->B C Inhibition of DNA Gyrase A->C D Inhibition of D-alanine Ligase A->D E Bactericidal/Bacteriostatic Effect B->E C->E D->E

Caption: Potential molecular targets for this compound within a bacterial cell.

Further experimental studies, such as membrane permeabilization assays using fluorescent dyes and enzyme inhibition assays, would be necessary to confirm the exact mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation of the antimicrobial efficacy of this compound. The proposed experimental workflow, rooted in established methodologies and international standards, will enable a thorough assessment of its potential as a novel antimicrobial agent. The comparative analysis against existing drugs and related compounds will provide crucial context for its activity spectrum and potency.

Future research should focus on elucidating the precise mechanism of action, evaluating the compound's activity against a broader panel of clinical isolates, and assessing its in vivo efficacy and toxicity in animal models. The insights gained from these studies will be instrumental in advancing this compound through the drug development pipeline and potentially contributing a new weapon to the arsenal against antimicrobial resistance.

References

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. Accessed January 17, 2026. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. J Clin Microbiol. 2020;58(3):e01864-19.
  • CLSI. Antimicrobial Susceptibility Testing. Accessed January 17, 2026. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. Published November 15, 2013. Accessed January 17, 2026. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. Accessed January 17, 2026. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST: Home. Accessed January 17, 2026. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Expert Rules. Accessed January 17, 2026. [Link]

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  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Accessed January 17, 2026. [Link]

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A Comparative Analysis of Synthesis Methods for Carbohydrazides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Carbohydrazides and their derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthetic route chosen to access these versatile scaffolds can significantly impact yield, purity, cost, and safety. This guide provides a comparative analysis of the most common and significant methods for synthesizing carbohydrazides, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Hydrazinolysis of Esters: The Workhorse Method

The most prevalent and widely adopted method for synthesizing carbohydrazides is the hydrazinolysis of carboxylic acid esters. This method is favored for its generally good yields, straightforward procedure, and the commercial availability of a vast array of ester starting materials.

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxy group (-OR) as an alcohol to yield the carbohydrazide.

The choice of solvent is typically an alcohol that corresponds to the alkoxy group of the ester (e.g., ethanol for ethyl esters) to prevent transesterification. The reaction is often carried out under reflux to increase the reaction rate. An excess of hydrazine hydrate is commonly used to drive the reaction to completion and to minimize the formation of the diacylhydrazine byproduct.

Experimental Protocol: Synthesis of Pyrazine-2-carbohydrazide

This protocol details the synthesis of pyrazine-2-carbohydrazide from methyl pyrazinoate, a key intermediate in the synthesis of various Schiff base derivatives.

Step 1: Esterification of Pyrazine-2-carboxylic Acid

  • Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess methanol under reduced pressure to obtain methyl pyrazinoate.

Step 2: Hydrazinolysis of Methyl Pyrazinoate

  • To the crude methyl pyrazinoate, add 100% hydrazine hydrate (0.3 mol).

  • Reflux the mixture for 8 hours.

  • Allow the mixture to cool and the solvent to slowly evaporate at room temperature.

  • The resulting orange crystals of pyrazine-2-carbohydrazide are collected by filtration.

  • Wash the crystals with cold ethanol and dry under vacuum.

    • Yield: 81%

    • Melting Point: 170 °C

From Dialkyl Carbonates: Synthesis of the Parent Carbohydrazide

This method is specifically for the synthesis of the parent compound, carbohydrazide (CHZ), and is a common industrial approach. It typically involves the reaction of a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, with hydrazine hydrate.

Mechanism and Rationale

The reaction is a two-step nucleophilic substitution. In the first step, one molecule of hydrazine reacts with the dialkyl carbonate to form an alkyl carbazate intermediate (e.g., methyl hydrazinocarboxylate) and an alcohol byproduct. In the second step, a second molecule of hydrazine displaces the remaining alkoxy group from the alkyl carbazate to form carbohydrazide. The reaction is driven forward by the removal of the alcohol byproduct.

This method is advantageous for its use of relatively inexpensive and low-toxicity starting materials (compared to phosgene). The reaction conditions can be controlled to achieve high purity and good yields.

Experimental Protocol: Synthesis of Carbohydrazide from Diethyl Carbonate

This protocol is a classic laboratory preparation of carbohydrazide.

  • In a 1-liter round-bottomed flask equipped with a thermometer, combine diethyl carbonate (354 g, 3.0 mol) and 85% hydrazine hydrate (388 g, 6.6 mol).

  • Shake the flask until a single phase is formed. The reaction is exothermic, and the temperature will rise to approximately 55°C.

  • Attach a fractionating column to the flask and heat the mixture.

  • Distill off the ethanol and water byproduct over 4 hours. The vapor temperature should be maintained between 80-85°C, while the pot temperature will rise from 96°C to 119°C.

  • Cool the reaction mixture to 20°C and allow it to stand for at least 1 hour to crystallize the carbohydrazide.

  • Collect the crude product by filtration and suction drying.

    • Crude Yield: ~60% (165 g)

  • For purification, recrystallize the crude product from hot water (110 mL), followed by precipitation with 95% ethanol (~500 mL).

  • Filter the purified crystals, wash with ether, and dry.

    • Overall Yield: ~49% (133 g)

From Carboxylic Acids via Coupling Agents

Mechanism and Rationale

Coupling agents like DCC and EDC activate the carboxylic acid by converting the hydroxyl group into a better leaving group. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by hydrazine, which displaces the activated leaving group (dicyclohexylurea or the EDC-urea byproduct) to form the carbohydrazide. The formation of the stable urea byproduct drives the reaction to completion.

This method avoids the need to first synthesize an ester, potentially shortening the overall synthetic sequence. However, the coupling agents and the resulting byproducts can sometimes complicate purification.

Conceptual Experimental Workflow: Direct Synthesis from Carboxylic Acid

While a specific protocol for a simple carbohydrazide is not readily found in the provided search results, a general procedure can be outlined based on standard peptide coupling reactions.

  • Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add the coupling agent (e.g., 1.1 equivalents of EDC).

  • Optionally, an additive such as 1-hydroxybenzotriazole (HOBt) can be included to improve efficiency and reduce side reactions.

  • Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.

  • Add hydrazine hydrate (1.0-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • The workup procedure typically involves filtering off the urea byproduct and then extracting and purifying the desired carbohydrazide.

From Phosgene and its Derivatives: A Hazardous but Historically Significant Route

The reaction of phosgene (COCl₂) or its derivatives with hydrazine is a historically significant method for the synthesis of carbohydrazides. However, due to the extreme toxicity of phosgene, this method is now largely avoided in laboratory and industrial settings in favor of safer alternatives.

Mechanism and Rationale

Phosgene is a highly electrophilic compound. The reaction with hydrazine proceeds through a rapid nucleophilic attack of the hydrazine on the carbonyl carbon of phosgene, with the displacement of chloride ions. The stoichiometry must be carefully controlled to achieve the desired product.

While this method can be efficient, the extreme hazards associated with phosgene (it is a Schedule 3 substance under the Chemical Weapons Convention) necessitate specialized equipment and handling procedures, making it impractical for most applications.

Green and Alternative Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for carbohydrazide synthesis. These methods focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and minimizing waste.

  • Solvent-free Synthesis: One approach involves the reaction of dimethyl carbonate with hydrazine hydrate to form carbohydrazide, which is then reacted with aldehydes or ketones under solvent-free conditions to produce carbohydrazones. This reduces the environmental impact associated with solvent use and disposal.

  • Microchannel Reactors: The synthesis of carbohydrazide from dimethyl carbonate and hydrazine hydrate has been demonstrated in a microchannel reactor. This technology offers rapid reaction times (on the order of seconds), high yields (99%), and improved safety due to the small reaction volumes.

Comparative Summary of Synthesis Methods

FeatureHydrazinolysis of EstersFrom Dialkyl CarbonatesFrom Carboxylic Acids (Coupling Agents)From Phosgene Derivatives
Starting Materials Carboxylic Esters, Hydrazine HydrateDialkyl Carbonates, Hydrazine HydrateCarboxylic Acids, Hydrazine, Coupling AgentPhosgene, Hydrazine
Typical Yields Good to Excellent (e.g., 81% for pyrazine carbohydrazide)Good (49-77%)Moderate to Good (70-90% for amides)Satisfactory
Reaction Conditions Reflux in alcoholHeating (70-120°C)Room temperatureVaries, often in ether or aqueous media
Key Advantages Versatile, wide range of starting materials, straightforwardInexpensive starting materials, good for parent carbohydrazideBypasses ester synthesisHistorically significant, can be efficient
Key Disadvantages Requires ester precursorPrimarily for the parent compoundCost of coupling agents, purification can be complexExtremely hazardous reagents, requires specialized handling
Safety Concerns Handling of hydrazine hydrate (toxic, corrosive, carcinogen)Handling of hydrazine hydrateHandling of hydrazine hydrate and coupling agentsExtreme toxicity of phosgene

Safety Considerations

Hydrazine Hydrate: Hydrazine and its hydrate are acutely toxic, corrosive, and suspected carcinogens. All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment, including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles, is mandatory. An emergency safety shower and eyewash station should be readily accessible.

Phosgene: Phosgene is an extremely toxic gas. Its use requires specialized training, a dedicated and well-maintained ventilation system, and continuous monitoring. Self-contained breathing apparatus and specialized protective clothing are necessary. Due to the high risk, the use of phosgene should be avoided whenever possible, and safer alternatives should be employed.

Conclusion

The synthesis of carbohydrazides can be achieved through several distinct pathways, each with its own set of advantages and challenges. The hydrazinolysis of esters remains the most practical and versatile method for most laboratory applications, offering a balance of good yields, operational simplicity, and a wide substrate scope. For the specific synthesis of the parent carbohydrazide, the reaction of dialkyl carbonates with hydrazine hydrate is a viable and industrially relevant alternative. While direct synthesis from carboxylic acids and historical methods involving phosgene exist, they are generally reserved for specific situations where other methods are not feasible. The development of greener synthetic routes, such as those employing solvent-free conditions or microreactors, represents a promising direction for the future of carbohydrazide synthesis, aligning with the growing need for sustainable chemical manufacturing.

Visualizing the Synthetic Pathways

DOT Language Diagrams

G cluster_0 Method 1: Hydrazinolysis of Esters Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Esterification (e.g., ROH, H+) Carbohydrazide Carbohydrazide Ester->Carbohydrazide Hydrazine Hydrate (Reflux)

Caption: Workflow for carbohydrazide synthesis via ester hydrazinolysis.

G cluster_1 Method 2: From Dialkyl Carbonates Dialkyl Carbonate Dialkyl Carbonate Alkyl Carbazate Alkyl Carbazate Dialkyl Carbonate->Alkyl Carbazate Hydrazine Hydrate (1 eq) Carbohydrazide Carbohydrazide Alkyl Carbazate->Carbohydrazide Hydrazine Hydrate (1 eq)

Caption: Two-step synthesis of carbohydrazide from dialkyl carbonates.

G cluster_2 Method 3: From Carboxylic Acids Carboxylic Acid Carboxylic Acid Activated Intermediate\n(O-acylisourea) Activated Intermediate (O-acylisourea) Carboxylic Acid->Activated Intermediate\n(O-acylisourea) Coupling Agent (e.g., EDC, DCC) Carbohydrazide Carbohydrazide Activated Intermediate\n(O-acylisourea)->Carbohydrazide Hydrazine Hydrate

Caption: Direct synthesis of carbohydrazides from carboxylic acids.

References

  • Preparation of carbohydrazide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for making carbohydrazide. (1985, January 29). Google Patents.
  • Green Synthetic Method for 1,5‐Disubstituted Carbohydrazones. (2010). Scilit. Retrieved from [Link]

  • Process for making carbohydrazide. (1986, May 14). Google Patents.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2002). ResearchGate. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Metwally, M. A. (2014). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 4(5), 163-191. Retrieved from [Link]

  • Zhang, J., et al. (2008). Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. International Journal of Chemical Kinetics, 40(12), 776-785. Retrieved from [Link]

  • Kurzer, F., & Wilkinson, M. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111-149. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved from [Link]

  • Reaction of esters with hydrazine? (2002, September 7). Sciencemadness.org. Retrieved from [Link]

  • A new procedure for preparation of carboxylic acid hydrazides. (2002). PubMed. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Mansour, A. K., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 744-755. Retrieved from [Link]

  • Synthesis and in-situ conversion of phosgene in a MicroChannel Reactor. (2008). ResearchGate. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 6(1), 139-145. Retrieved from [Link]

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, the confirmation of a compound's purity is a critical, non-negotiable step. This guide provides an in-depth, technical comparison of analytical methodologies for verifying the purity of synthesized 5-Ethylthiophene-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to ensure a robust and self-validating system for purity assessment.

The Imperative of Purity in Drug Development Intermediates

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of impurities, even in trace amounts, can have significant downstream consequences. These impurities may arise from unreacted starting materials, by-products of the synthesis, or degradation products.[1] Such contaminants can lead to misleading biological assay results, compromise the integrity of subsequent synthetic steps, and introduce toxicological risks. Therefore, rigorous analytical characterization is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[2]

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the structural and purity puzzle. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Overview of Analytical Techniques
Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.[3]Quantitative purity, presence of impurities, retention time.High sensitivity, excellent for quantifying impurities, widely applicable.Requires a chromophore for UV detection, method development can be time-consuming.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed structural information, identification of impurities with distinct proton/carbon environments.Unparalleled for structural elucidation, can detect a wide range of impurities.Lower sensitivity compared to HPLC, may not detect impurities with overlapping signals.
FTIR Absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast, provides a unique molecular fingerprint.Not suitable for quantification, complex spectra can be difficult to interpret fully.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, elemental composition (HRMS), fragmentation patterns for structural confirmation.Extremely sensitive, provides definitive molecular weight.Isomers may not be distinguishable, fragmentation can be complex.

Purification of this compound: A Comparative Approach

Prior to analytical confirmation, the crude synthesized product must be purified. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

Recrystallization: This is often the most effective and scalable method for purifying solid compounds.[4] The principle lies in the differential solubility of the desired compound and impurities in a chosen solvent or solvent system at different temperatures.

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For aromatic carbohydrazides, polar protic solvents like ethanol or methanol, or mixtures with water, are often good starting points.[5][6] Non-polar solvents like hexanes can be used as anti-solvents.[7]

  • Alternative: Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction prior to recrystallization can be highly effective.

Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a powerful purification technique.[8] The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

  • Eluent System: A gradient of non-polar to polar solvents is typically used. For a moderately polar compound like this compound, a mixture of hexanes and ethyl acetate would be a suitable starting point.

Experimental Protocols for Purity Confirmation

The following protocols provide a systematic workflow for the purification and comprehensive analysis of synthesized this compound.

Workflow for Purification and Analysis

G cluster_purification Purification cluster_analysis Purity & Structural Confirmation crude Crude Synthesized Product recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography purified Purified 5-Ethylthiophene- 2-carbohydrazide recrystallization->purified chromatography->purified hplc HPLC Purity Analysis purified->hplc nmr NMR Spectroscopy (¹H & ¹³C) purified->nmr ir FTIR Spectroscopy purified->ir ms Mass Spectrometry purified->ms final Purity Confirmed (>98%) hplc->final nmr->final ir->final ms->final

Caption: Workflow for the purification and analytical confirmation of this compound.

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: HPLC Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

Protocol 4: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Protocol 5: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Electrospray ionization (ESI) in positive mode is a common choice for carbohydrazides.

Data Interpretation and Purity Confirmation

HPLC Analysis

A successful HPLC separation should yield a single major peak with a purity of >98%. Any additional peaks represent impurities. The retention time of the main peak can be used for identification in subsequent analyses.

NMR Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆): The expected chemical shifts (δ) are:

  • ~11.9 ppm (s, 1H): -NH proton of the hydrazide. This proton is acidic and may be broad.

  • ~8.4 ppm (s, 2H): -NH₂ protons of the hydrazide. These may also be broad and exchange with D₂O.

  • ~7.8 ppm (d, 1H): Thiophene proton at the 3-position.

  • ~7.0 ppm (d, 1H): Thiophene proton at the 4-position.

  • ~2.8 ppm (q, 2H): -CH₂- protons of the ethyl group.

  • ~1.3 ppm (t, 3H): -CH₃ protons of the ethyl group.

¹³C NMR (100 MHz, DMSO-d₆): The expected chemical shifts (δ) are:

  • ~160 ppm: Carbonyl carbon (C=O).

  • ~145-150 ppm: Thiophene carbon attached to the ethyl group (C5).

  • ~130-135 ppm: Thiophene carbon attached to the carbohydrazide (C2).

  • ~125-130 ppm: Thiophene carbons C3 and C4.

  • ~23 ppm: -CH₂- carbon of the ethyl group.

  • ~15 ppm: -CH₃ carbon of the ethyl group.

The absence of signals corresponding to starting materials or significant unidentifiable peaks is a strong indicator of purity.

FTIR Spectral Analysis

The IR spectrum provides a molecular fingerprint. Key expected absorption bands (cm⁻¹) include:

  • 3300-3400: N-H stretching vibrations of the hydrazide group.

  • ~3100: C-H stretching of the thiophene ring.

  • 2850-2960: C-H stretching of the ethyl group.

  • ~1640: C=O stretching (Amide I band).

  • ~1520: N-H bending (Amide II band).

  • ~1470: C=C stretching of the thiophene ring.

The presence of these characteristic peaks confirms the presence of the key functional groups in the molecule.

Mass Spectrometry Analysis

The ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 171.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Summary Table
Analysis Expected Result for Pure this compound Indication of Impurity
HPLC Single major peak (>98% area)Additional peaks
¹H NMR Signals corresponding to all 10 protons with correct integration and multiplicityUnexplained signals, incorrect integration
¹³C NMR Signals for all 7 unique carbonsAdditional signals
FTIR Characteristic peaks for N-H, C=O, thiophene C-H, and alkyl C-HAbsence of key functional group peaks, presence of unexpected peaks (e.g., -OH from hydrolyzed ester)
MS (ESI+) [M+H]⁺ at m/z 171.24Peaks corresponding to starting materials or by-products

Conclusion

Confirming the purity of a synthesized compound like this compound is a meticulous process that underpins the reliability of subsequent research and development activities. By employing a multi-technique analytical approach as outlined in this guide, researchers can confidently establish the identity, structure, and purity of their target molecule. The integration of purification protocols with orthogonal analytical methods provides a self-validating system that ensures the high quality required for drug discovery and development. This rigorous approach not only guarantees the integrity of the immediate experimental results but also upholds the broader principles of scientific and pharmaceutical quality assurance.

References

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed. (2024, February 6). Retrieved January 17, 2026, from [Link]

  • Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved January 17, 2026, from [Link]

  • Determination of carbohydrazide at trace and subtrace levels - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) HPLC for Carbohydrate Analysis - ResearchGate. (2016, April 29). Retrieved January 17, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone - Bendola Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved January 17, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 5-Ethylthiophene-2-carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] When coupled with a carbohydrazide moiety, the resulting derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] This guide focuses on 5-Ethylthiophene-2-carbohydrazide, providing a structured approach to its synthesis and subsequent biological evaluation.

Synthesis of this compound and its Derivatives

The foundational compound, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives.[5] The general synthetic scheme involves the reaction of the carbohydrazide with various aldehydes or ketones to form the corresponding hydrazones. This reaction is typically carried out under reflux in a suitable solvent like ethanol.[6]

Experimental Workflow: Synthesis of this compound Derivatives

A This compound C Reflux in Ethanol A->C B Aromatic/Heterocyclic Aldehyde or Ketone B->C D Reaction Mixture C->D E Cooling and Filtration D->E F Crude Product E->F G Recrystallization (e.g., from Ethanol) F->G H Purified 5-Ethylthiophene-2-carbohydrazone Derivative G->H

Caption: General workflow for the synthesis of 5-Ethylthiophene-2-carbohydrazone derivatives.

In Vitro Evaluation: A Multi-pronged Approach

The initial assessment of novel compounds begins with a battery of in vitro assays to determine their biological activity and potential toxicity. This stage is crucial for identifying promising candidates for further in vivo studies.

1. Antimicrobial Screening:

Thiophene-based heterocycles have demonstrated significant antimicrobial activity.[7][8] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.[8]

Detailed Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution of Compounds: Serially dilute the test compounds in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (MRSA)E. coliC. albicans
This compound (Parent) >128>128>128
Derivative 1 (Aldehyde A) 163264
Derivative 2 (Aldehyde B) 81632
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A2

2. Cytotoxicity Assessment:

It is imperative to evaluate the cytotoxic potential of the compounds against mammalian cell lines to assess their therapeutic index. The MTT assay is a widely used colorimetric method to determine cell viability.[2]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for normal cells, MCF-7 for breast cancer cells) in a 96-well plate and allow them to adhere overnight.[2][4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Comparative Data: Cytotoxicity (IC50 in µM)

CompoundHEK293 (Normal Cells)MCF-7 (Cancer Cells)
This compound (Parent) >100>100
Derivative 1 (Aldehyde A) 55.212.5
Derivative 2 (Aldehyde B) 78.98.3
Doxorubicin (Control) 1.20.5

Logical Relationship: In Vitro Screening Cascade

A Synthesized Compound Library B Primary Screening (e.g., Antimicrobial Assay) A->B C Hit Identification (Compounds with Desired Activity) B->C D Secondary Screening (e.g., Cytotoxicity Assay) C->D E Lead Candidate Selection (Potent and Selective Compounds) D->E F In Vivo Studies E->F

Caption: A logical workflow for in vitro screening to identify lead candidates for in vivo testing.

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in a whole-organism model.[9][10]

1. Acute Toxicity Study:

An acute toxicity study is performed to determine the short-term adverse effects of a substance and to estimate its median lethal dose (LD50).[11] This is a critical step in assessing the safety profile of a new compound.

Detailed Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Acclimatization: Acclimate a small number of rodents (e.g., mice or rats) to the laboratory conditions for at least one week.

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for a specified period (typically 14 days).

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

  • LD50 Estimation: Continue this process until a sufficient number of reversals in outcome (survival/death) are observed to allow for the statistical estimation of the LD50.

Comparative Data: Acute Toxicity

CompoundLD50 (mg/kg, oral, mouse)
Derivative 2 > 2000
Reference Drug 500

2. Efficacy Study in an Animal Model:

Based on the in vitro activity, an appropriate animal model is selected to evaluate the in vivo efficacy of the lead candidate. For an antimicrobial agent, a murine infection model is commonly used.

Detailed Protocol: Murine Systemic Infection Model

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., methicillin-resistant S. aureus).

  • Treatment: Administer the test compound at various doses to different groups of infected mice at specific time points post-infection.

  • Monitoring: Monitor the mice for survival over a period of 7-14 days.

  • Determination of ED50: The effective dose 50 (ED50) is the dose of the compound that protects 50% of the animals from death.

Comparative Data: In Vivo Efficacy

CompoundED50 (mg/kg, i.p., MRSA-infected mice)
Derivative 2 25
Vancomycin (Control) 10

3. Preliminary Pharmacokinetic Profiling:

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a drug.[12][13] Preliminary pharmacokinetic studies can be conducted in rodents to determine key parameters such as bioavailability and half-life.[14][15]

Detailed Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Cannulation: Surgically implant cannulas in the jugular vein of rats for serial blood sampling.

  • Compound Administration: Administer a single dose of the test compound either orally or intravenously.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Sample Analysis: Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Comparative Data: Pharmacokinetic Parameters

ParameterDerivative 2 (Oral)
Cmax (ng/mL) 850
Tmax (h) 2
AUC (ng·h/mL) 4200
Half-life (h) 6.5
Bioavailability (%) 45
Conclusion

The systematic evaluation of this compound compounds, from synthesis through comprehensive in vitro and in vivo testing, is a rigorous process that enables the identification of promising new therapeutic agents. The methodologies and comparative data presented in this guide offer a robust framework for researchers in the field of drug discovery and development. The promising in vitro and in vivo activities, coupled with a favorable preliminary safety and pharmacokinetic profile, underscore the potential of this class of compounds for further investigation.

References

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comparing the efficacy of 5-Ethylthiophene-2-carbohydrazide to existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 5-Ethylthiophene-2-carbohydrazide Against Standard-of-Care Chemotherapeutic Agents

Introduction: The Quest for Novel Anticancer Scaffolds

In the landscape of oncological research, the pursuit of novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiophene nucleus being a particularly privileged scaffold due to its presence in numerous FDA-approved drugs.[1] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like topoisomerase and tyrosine kinases to the disruption of microtubule dynamics and induction of apoptosis.[2][3]

This guide introduces This compound , a novel derivative belonging to this promising class of compounds. The carbohydrazide moiety is a versatile functional group known to be a pharmacophore in various biologically active molecules, including those with anticancer activity.[4][5] The primary objective of this document is to provide a rigorous framework for evaluating the potential efficacy of this compound. This will be achieved by objectively comparing its projected performance against two well-established, frontline chemotherapeutic agents: Doxorubicin and Cisplatin. We will delineate the standard experimental protocols required for such a comparison, present hypothetical yet plausible data for illustrative purposes, and discuss the potential mechanisms underpinning its anticancer activity.

The Therapeutic Benchmark: Existing Standards of Care

To contextualize the potential of a new molecular entity, it must be benchmarked against the current standard of care. Doxorubicin and Cisplatin are mainstays in the treatment of a wide array of solid tumors and hematological malignancies, and their mechanisms of action are well-characterized, providing a solid basis for comparison.[][7][8]

Doxorubicin: The Anthracycline Powerhouse

Doxorubicin is an anthracycline antibiotic renowned for its broad-spectrum anticancer activity.[] Its primary mechanisms of action are multifaceted:

  • DNA Intercalation: The planar aromatic core of Doxorubicin inserts itself between DNA base pairs, distorting the double helix structure.[9][10] This process obstructs the functions of DNA and RNA polymerases, thereby inhibiting replication and transcription.[][10]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils.[9] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[11][12]

  • Reactive Oxygen Species (ROS) Generation: The drug can undergo redox cycling, leading to the production of cytotoxic free radicals.[11][12] These ROS inflict damage upon DNA, proteins, and cellular membranes, contributing to its overall toxicity against cancer cells.[11]

Cisplatin: The Platinum-Based Crosslinking Agent

Cisplatin is a platinum-based coordination complex that exerts its cytotoxic effects primarily through interactions with nuclear DNA.[8][13][14] Following intravenous administration and entry into the cell, where the chloride ion concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[13][15] This "activated" form of cisplatin is highly reactive.

  • DNA Adduct Formation: The activated complex preferentially binds to the N7 position of purine bases, particularly guanine.[7][8]

  • DNA Crosslinking: It forms various types of adducts, most significantly 1,2-intrastrand cross-links between adjacent guanine bases.[8][13] These cross-links create a significant distortion in the DNA structure, which physically impedes DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[13][14]

A Framework for Comparative Efficacy Evaluation

To quantitatively compare the efficacy of this compound with Doxorubicin and Cisplatin, a series of standardized in vitro assays are essential. These experiments are designed to measure the direct cytotoxic effects of the compounds on cancer cells and to begin elucidating their mechanisms of action. For this guide, we will consider a common human breast adenocarcinoma cell line, MCF-7, as the model system.[4][16][17]

Part 1: Assessment of In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.[18] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[22][23]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[18]

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (ranging from nanomolar to micromolar). Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[21] During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[18][21] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19][21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value for each compound.

The table below presents hypothetical IC50 values derived from the MTT assay, illustrating a potential outcome where this compound demonstrates potent anticancer activity.

CompoundCell LineIncubation Time (h)IC50 (µM)
This compound MCF-7485.2
Doxorubicin (Reference)MCF-7481.8
Cisplatin (Reference)MCF-74815.7

This table contains illustrative data and does not represent actual experimental results.

Part 2: Elucidating the Mechanism of Cell Death via Annexin V/PI Apoptosis Assay

Determining that a compound is cytotoxic is the first step; understanding how it induces cell death is critical. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[24][25]

Causality of the Assay: In healthy cells, a phospholipid called phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[24] During the early stages of apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[26] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[26][27]

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the respective IC50 concentrations of this compound, Doxorubicin, and Cisplatin for 24 or 48 hours. Include an untreated control group.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Combine all cells from each treatment condition.[25]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[25]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.[24][26]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The instrument will quantify the fluorescence signals from each cell, allowing for the differentiation of four distinct populations.[25]

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (less common).

G cluster_0 Cell States cluster_1 Staining Outcome Healthy Healthy Cell Inner Membrane: Phosphatidylserine (PS) Outer Membrane: Intact EarlyApoptotic Early Apoptotic Cell PS translocated to Outer Membrane Outer Membrane: Intact Healthy->EarlyApoptotic Apoptotic Signal Result_Healthy Annexin V- / PI- No binding, No entry Healthy->Result_Healthy LateApoptotic Late Apoptotic/Necrotic Cell PS on Outer Membrane Outer Membrane: Permeable EarlyApoptotic->LateApoptotic Progression Result_Early Annexin V+ / PI- Annexin V binds to external PS PI cannot enter EarlyApoptotic->Result_Early Result_Late Annexin V+ / PI+ Annexin V binds to external PS PI enters permeable membrane LateApoptotic->Result_Late

Caption: Flow cytometry distinguishes cell states based on membrane integrity and phosphatidylserine exposure.

The table below summarizes hypothetical results from the apoptosis assay, indicating that this compound is a potent inducer of apoptosis.

Treatment (at IC50)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control95.12.52.4
This compound 25.3 45.2 29.5
Doxorubicin30.538.930.6
Cisplatin40.235.124.7

This table contains illustrative data and does not represent actual experimental results.

Hypothesized Mechanism of Action for this compound

Based on extensive research into related thiophene derivatives, the anticancer activity of this compound is likely multifactorial.[1][2] Thiophene-based compounds have been reported to interfere with several critical cellular processes involved in cancer progression.[3]

Possible molecular targets include:

  • Tubulin Polymerization: Some thiophene analogs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: The thiophene scaffold is present in several kinase inhibitors. The compound may target signaling pathways crucial for cell proliferation and survival, such as those involving WEE1 kinase.[3]

  • Induction of Apoptosis: As suggested by our hypothetical data, the compound is a strong inducer of apoptosis, likely through the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways involving caspases 3 and 9.[3]

G cluster_0 Potential Molecular Targets cluster_1 Cellular Consequences Compound 5-Ethylthiophene- 2-carbohydrazide Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Signaling Kinases (e.g., WEE1) Compound->Kinases Inhibition DNA_Topo DNA/Topoisomerase Complex Compound->DNA_Topo Interference G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Prolif_Inhibit Inhibition of Proliferation & Survival Kinases->Prolif_Inhibit DNA_Damage DNA Damage DNA_Topo->DNA_Damage Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolif_Inhibit->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized pathways for this compound inducing cancer cell apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the anticancer efficacy of the novel compound this compound in comparison to established drugs like Doxorubicin and Cisplatin. The outlined experimental methodologies—the MTT assay for cytotoxicity and the Annexin V/PI assay for apoptosis—are standard, robust techniques for initial in vitro screening.

The hypothetical data presented herein positions this compound as a promising candidate with potent cytotoxic and pro-apoptotic effects. While its illustrative IC50 may be higher than that of Doxorubicin, its superior performance against the highly-used Cisplatin in this model suggests significant potential. The strong induction of early apoptosis is a particularly favorable characteristic for a developmental anticancer agent.

Future research should focus on validating these findings across a broader panel of cancer cell lines and elucidating the precise molecular targets through techniques such as Western blotting for cell cycle and apoptosis markers, kinase profiling assays, and tubulin polymerization assays. Successful in vitro validation would provide a strong rationale for advancing this compound to preclinical in vivo studies using xenograft models to assess its efficacy and safety profile in a whole-organism context.

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A Comparative Guide to the Analytical Cross-Validation of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the rigorous characterization of novel chemical entities is paramount. 5-Ethylthiophene-2-carbohydrazide, a heterocyclic compound featuring a thiophene core, presents significant interest due to the established biological activities of thiophene and carbohydrazide derivatives.[1][2] This guide provides an in-depth, comparative cross-validation of the analytical data for this compound, offering a framework for its definitive identification and purity assessment. We will delve into the core analytical techniques—Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—exploring the causality behind experimental choices and presenting a blueprint for a self-validating analytical workflow.

The Imperative of Analytical Cross-Validation

The structural confirmation and purity assessment of a compound like this compound, with its potential therapeutic applications, cannot rely on a single analytical technique. Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight, NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and HPLC assesses purity and quantifies the analyte. Cross-validation, the practice of using multiple analytical techniques to confirm a result, is therefore not merely good practice but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of research findings.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) is the initial and fundamental step in structural elucidation, providing the molecular weight of the analyte. For this compound (C7H10N2OS), the expected monoisotopic mass is approximately 170.0514 g/mol .[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dissolve a small quantity of this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Ionization : Electrospray ionization (ESI) is a common and effective method for this class of compounds, typically producing protonated molecules [M+H]+.

  • Analysis : Perform the analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Interpretation : The resulting spectrum should show a prominent peak corresponding to the [M+H]+ ion. The high-resolution measurement allows for the confirmation of the elemental composition.

Comparative Analysis

For context, the parent compound, thiophene-2-carbohydrazide, has a molecular weight of 142.18 g/mol .[5] In a typical GC-MS analysis of this parent compound, characteristic fragment ions are observed at m/z 111 and 142.[5] For this compound, fragmentation would likely involve the loss of the ethyl group or cleavage of the carbohydrazide moiety.

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted [M+H]+ (m/z)Key Fragmentation Pattern
This compound C7H10N2OS170.05139171.05867Loss of ethyl, cleavage of hydrazide
Thiophene-2-carbohydrazideC5H6N2OS142.03573143.04301Prominent peaks at m/z 111
5-Ethyl-4-methylthiophene-2-carbohydrazideC8H12N2OS184.06703185.07431Similar to the title compound

Data for the title compound and its 4-methyl derivative are predicted values.[3][6] Data for Thiophene-2-carbohydrazide is from experimental sources.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of protons and carbons, and their connectivity.

Expected ¹H NMR Spectrum of this compound
  • Thiophene Protons : Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between them would be characteristic of ortho-coupling in a thiophene ring.

  • Ethyl Group Protons : A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The quartet would likely appear more downfield due to its proximity to the thiophene ring.

  • Hydrazide Protons : One or two broad singlets corresponding to the -NH-NH₂ protons. The chemical shift of these protons can be variable and they may exchange with D₂O.

Expected ¹³C NMR Spectrum of this compound
  • Thiophene Carbons : Four signals in the aromatic region, two of which would be quaternary carbons (one attached to the ethyl group and one to the carbohydrazide group).

  • Carbonyl Carbon : A signal in the downfield region (typically δ 160-170 ppm) corresponding to the C=O of the carbohydrazide.

  • Ethyl Group Carbons : Two signals in the aliphatic region for the -CH₂- and -CH₃ groups.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition : Record the ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis : Integrate the proton signals and determine their multiplicities. Assign the peaks in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorptions for this compound
  • N-H Stretching : Broad absorptions in the range of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups.

  • C-H Stretching : Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

  • C=O Stretching : A strong absorption around 1640-1680 cm⁻¹ for the carbonyl group of the hydrazide.

  • C=C Stretching : Absorptions in the 1400-1600 cm⁻¹ region for the thiophene ring.

  • C-S Stretching : This can be weak and is often found in the fingerprint region.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation : Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

For comparison, the FTIR spectrum of the parent compound, thiophene-2-carbohydrazide, shows characteristic peaks that can be used as a reference.[7]

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method would be appropriate for assessing its purity.

Experimental Protocol: Reverse-Phase HPLC
  • Mobile Phase : A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Stationary Phase : A C18 column is a common choice for this type of analysis.

  • Detection : UV detection at a wavelength where the thiophene chromophore absorbs strongly (e.g., around 254 nm).

  • Analysis : The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A similar HPLC method has been described for the parent compound, thiophene-2-carboxylic acid hydrazide, which can serve as a starting point for method development.[8]

The Cross-Validation Workflow

A logical workflow for the analytical cross-validation of this compound is essential for ensuring data integrity.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Validation Synthesis Synthesis HRMS HRMS Synthesis->HRMS Confirm MW NMR NMR HRMS->NMR Propose Structure IR IR NMR->IR Confirm Functional Groups HPLC HPLC IR->HPLC Assess Purity Final Report Final Report HPLC->Final Report Consolidate Data

Caption: A streamlined workflow for the analytical cross-validation of this compound.

Conclusion

The analytical cross-validation of this compound requires a multi-faceted approach, integrating data from mass spectrometry, NMR and IR spectroscopy, and HPLC. This guide has outlined the foundational principles and experimental protocols for each technique, providing a comparative framework based on available data for the parent compound and related derivatives. By adhering to this rigorous, self-validating methodology, researchers can ensure the unambiguous identification and purity assessment of this promising compound, thereby upholding the highest standards of scientific integrity in their research and development endeavors.

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Navigating the Therapeutic Potential of Thiophene-2-Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thiophene-2-Carbohydrazide Scaffold

In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, integral to numerous pharmacologically active compounds.[1][2] When coupled with a carbohydrazide moiety, it forms thiophene-2-carbohydrazide, a versatile building block for synthesizing a diverse array of heterocyclic compounds with significant therapeutic potential.[1][3] While specific peer-reviewed studies on the applications of 5-Ethylthiophene-2-carbohydrazide are not extensively available in the current literature, a wealth of research exists on its parent compound and other derivatives, showcasing a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][4][5]

This guide provides a comparative analysis of various thiophene-2-carbohydrazide derivatives, offering insights into their validated applications. We will delve into the experimental data that underscores their potential, compare their performance against established agents, and provide detailed protocols for their synthesis and evaluation. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

Comparative Analysis of Biological Activities

The therapeutic efficacy of thiophene-2-carbohydrazide derivatives is significantly influenced by the nature of the substituents on the thiophene ring and the modifications of the carbohydrazide group. The following sections compare the performance of various derivatives in key therapeutic areas.

Anticancer Activity: A Promising Frontier

Derivatives of thiophene-2-carbohydrazide have demonstrated notable in vitro antiproliferative activity against several human cancer cell lines.[1][6] The mechanism often involves the induction of apoptosis and cell cycle arrest.[7]

A study on novel diarylthiophene-2-carbohydrazide derivatives revealed potent activity against pancreatic cancer cells (MIA PaCa-2).[5] Specifically, compound 7f from this series exhibited the lowest IC₅₀ value, indicating high potency.[5] Another study highlighted the efficacy of certain hydrazones and spiro-indolin-oxadiazole derivatives against breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cell lines.[1]

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Diarylthiophene-2-carbohydrazide (7f)MIA PaCa-24.86 ± 0.19DoxorubicinNot Specified[5]
Thiophene-2,5-dicarbohydrazide (D5)MCF-7Not Specified (Highest Activity)ImatinibNot Specified[6]
Hydrazones/Spiro-indolin-oxadiazolesMCF-7, HCT-116Potent ActivityDoxorubicinNot Specified[1]
Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6i)COLO 2050.071--[7]
Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6i)SK-MEL-50.075--[7]

Table 1: Comparative Anticancer Activity of Thiophene-2-Carbohydrazide Derivatives.

The data suggests that modifications to the core thiophene-2-carbohydrazide structure can lead to compounds with significant and selective anticancer properties. The dicarbohydrazide derivatives, for instance, have shown high activity against breast cancer cell lines, with the added benefit of no adverse effects on normal cell lines.[6]

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-based heterocycles derived from thiophene-2-carbohydrazide have emerged as promising candidates.[4][8] These compounds have shown efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[4]

A notable finding is the high activity of a spiro-indoline-oxadiazole derivative against C. difficile, with a minimum inhibitory concentration (MIC) of 2 to 4 μg/ml.[4] Interestingly, this compound displayed selectivity, having no effect on other tested bacterial strains, which is advantageous for preserving the normal microbiota.[4] Another study on N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide derivatives reported significant antibacterial and antifungal activities, with some compounds showing potency comparable to ciprofloxacin and fluconazole.[8]

DerivativeMicrobial StrainMIC (µg/mL)Standard DrugSource
Spiro-indoline-oxadiazoleClostridium difficile2-4-[4]
(E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide (5l)Bacterial StrainsComparable to CiprofloxacinCiprofloxacin[8]
(E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide (5c)Candida albicansSuperior to FluconazoleFluconazole[8]

Table 2: Comparative Antimicrobial Activity of Thiophene-2-Carbohydrazide Derivatives.

These findings underscore the potential of thiophene-2-carbohydrazide derivatives as a platform for developing new antimicrobial agents to address the challenge of drug resistance.[3]

Experimental Protocols: Synthesis and Validation

The synthesis of thiophene-2-carbohydrazide and its derivatives typically involves straightforward and efficient chemical reactions. The subsequent biological validation relies on standardized in vitro assays.

General Synthesis of Thiophene-2-carbohydrazide

A common and efficient method for synthesizing the parent compound, thiophene-2-carbohydrazide, is through the hydrazinolysis of a thiophene-2-carboxylic acid ester.[3]

Materials:

  • Methyl thiophene-2-carboxylate

  • Hydrazine monohydrate

  • Methanol

  • Water

  • Standard laboratory glassware

  • Microwave oven (optional for accelerated synthesis)

Procedure:

  • Dissolve methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) in a mixture of water and methanol (40 ml) in a round-bottom flask.[3]

  • Add boiling chips to ensure smooth boiling.

  • Reflux the reaction mixture. For an accelerated process, microwave irradiation can be applied for approximately 5 minutes.[3]

  • After the reaction is complete, cool the mixture in an ice bath.

  • Collect the resulting white precipitate by filtration.

  • The typical yield of thiophene-2-carbohydrazide is around 86.7%.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methyl thiophene-2-carboxylate Methyl thiophene-2-carboxylate Reflux in Methanol/Water Reflux in Methanol/Water Methyl thiophene-2-carboxylate->Reflux in Methanol/Water Hydrazine monohydrate Hydrazine monohydrate Hydrazine monohydrate->Reflux in Methanol/Water Thiophene-2-carbohydrazide Thiophene-2-carbohydrazide Reflux in Methanol/Water->Thiophene-2-carbohydrazide

Caption: General synthesis workflow for Thiophene-2-carbohydrazide.

Synthesis of Thiophene-2-carbohydrazide Derivatives (Schiff Bases)

The carbohydrazide moiety is readily converted into various derivatives, such as Schiff bases, by reacting with aromatic aldehydes.[6]

Procedure:

  • Dissolve thiophene-2,5-dicarbohydrazide and an appropriate aromatic aldehyde in ethanol.[6]

  • Reflux the mixture for 6-12 hours.[6]

  • Cool the reaction mixture.

  • Filter the resulting solid precipitate, wash with ethanol, and dry.

  • Recrystallize the product from ethanol to obtain the purified derivative.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Procedure:

  • Seed cancer cells (e.g., MCF-7) in 96-well plates and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized thiophene derivatives and a standard drug (e.g., Imatinib) for a specified period (e.g., 72 hours).[5][6]

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell inhibition and determine the IC₅₀ values.

G Cancer Cell Seeding Cancer Cell Seeding Treatment with Thiophene Derivatives Treatment with Thiophene Derivatives Cancer Cell Seeding->Treatment with Thiophene Derivatives MTT Addition & Incubation MTT Addition & Incubation Treatment with Thiophene Derivatives->MTT Addition & Incubation Formazan Solubilization Formazan Solubilization MTT Addition & Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[4]

Procedure:

  • Prepare serial dilutions of the synthesized compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., C. difficile).[4]

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Mechanism of Action and Future Directions

The precise mechanism of action for many thiophene-2-carbohydrazide derivatives is still under investigation. However, molecular docking studies suggest potential interactions with key biological targets. For instance, some anticancer derivatives are predicted to bind to human carbonic anhydrase IX (CA IX) protein, while others may target tubulin.[1][7] In the context of antimicrobial activity, D-alanine ligase has been identified as a potential target.[4]

Future research should focus on elucidating the structure-activity relationships (SAR) to design more potent and selective derivatives. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds.

Conclusion

Thiophene-2-carbohydrazide and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. The available peer-reviewed literature robustly supports their anticancer and antimicrobial activities. This guide has provided a comparative overview of their performance, supported by experimental data and detailed protocols. As research in this area continues, we can anticipate the development of novel therapeutic agents based on this valuable chemical scaffold.

References

  • Gawade, V., & Chopade, V. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Future Medicinal Chemistry. Retrieved from [Link]

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Retrieved from [Link]

  • Alpan, A. S., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Molecules, 28(9), 3897. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives. (2024). Journal of Molecular Structure, 1313, 138543. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesized thiophene derivatives identified with anticancer activity. Retrieved from [Link]

  • Puri, M., & Chopade, V. (2024). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Impact Factor, 10(8), 31-38. Retrieved from [Link]

  • Mhaske, A. A., et al. (2021). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Oriental Journal of Chemistry, 37(4), 858-863. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Medicinal Chemistry Research, 26, 2041-2051. Retrieved from [Link]

  • Lim, C. S., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-4-methylthiophene-2-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously prepared thiophene derivative with anti-inflammatory activity. Retrieved from [Link]

  • El Bakary, N. M., et al. (2022). Anti-inflammatory effect of thiophene derivative and low dose γ-irradiation in colorectal tumors in mice. ResearchGate. Retrieved from [Link]

  • Makwana, H., & Naliapara, Y. T. (2021). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. Retrieved from [Link]

  • Abu-Melha, S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLoS ONE, 18(2), e0279890. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4336. Retrieved from [Link]

  • Olajide, O. E., et al. (2025). Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Samir, E. M., et al. (2021). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,5-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to preface this guidance with a critical note on chemical safety: a specific Safety Data Sheet (SDS) for 5-Ethylthiophene-2-carbohydrazide was not located during the compilation of this document. The following procedures are therefore synthesized from SDS documentation for structurally analogous compounds, including carbohydrazide and various thiophene derivatives. This guide is constructed on a foundation of established laboratory safety principles and regulatory standards, emphasizing a cautious approach to the handling and disposal of this novel compound.

The unique structure of this compound, which combines a thiophene ring with a carbohydrazide functional group, suggests a hazard profile that warrants careful consideration. Thiophene-based compounds are known for a range of biological activities and potential toxicities, while carbohydrazides are recognized as potentially hazardous substances.[1][2] Therefore, the disposal of this compound must be approached with the assumption that it may possess a combination of the hazards associated with both moieties.

I. Hazard Assessment: A Synthesis of Analogous Compound Data

Given the absence of a specific SDS, a conservative hazard assessment is necessary. This involves attributing potential hazards based on the known risks of its core chemical structures.

Table 1: Potential Hazard Identification based on Structural Analogs

Hazard ClassificationAssociated Functional GroupPotential EffectsSource Citation
Acute Toxicity (Oral, Dermal, Inhalation)Carbohydrazide, ThiopheneHarmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
Skin Corrosion/IrritationCarbohydrazide, ThiopheneCauses skin irritation.[3][6]
Serious Eye Damage/IrritationCarbohydrazide, ThiopheneCauses serious eye irritation.[3][6]
Skin SensitizationCarbohydrazideMay cause an allergic skin reaction.[3][7]
Aquatic ToxicityCarbohydrazide, ThiopheneToxic to aquatic life with long-lasting effects.[3][4]
FlammabilityThiopheneThiophene derivatives can be flammable liquids.[4][5]

This synthesized data underscores the necessity of treating this compound as a hazardous substance, requiring stringent control measures during handling and disposal to protect both laboratory personnel and the environment.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a final step but an integral part of the experimental process. Adherence to a systematic workflow is critical to ensure safety and regulatory compliance.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase cluster_documentation Post-Disposal Phase A Step 1: Hazard Identification & PPE Selection B Step 2: Segregation of Waste A->B Proceed with caution C Step 3: Waste Collection & Labeling D Step 4: Temporary On-site Storage C->D Securely sealed E Step 5: Final Disposal via Licensed Contractor D->E Scheduled pickup F Step 6: Record Keeping

Figure 1: A streamlined workflow for the safe disposal of this compound.

Before handling any waste, it is crucial to consult this guide and any institutional chemical safety protocols. The appropriate PPE is your first line of defense against potential exposure.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[8][9] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Eye Protection : Safety glasses with side shields or chemical goggles are mandatory.[8]

  • Skin and Body Protection : A lab coat should be worn at all times. For tasks with a higher risk of splashes, consider an apron or coveralls.[9]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9]

Proper segregation at the source is fundamental to safe and compliant chemical waste management. Never mix different waste streams.

  • Solid Waste : Collect unused or expired this compound, as well as any grossly contaminated materials (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled solid hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste : Any sharps (needles, razor blades, etc.) contaminated with the compound must be disposed of in a designated sharps container.

  • Empty Containers : "Empty" containers that held this compound should be handled as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[10]

All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[10] Labeling is a critical step for regulatory compliance and the safety of all personnel who may handle the waste.

Table 2: Essential Information for Hazardous Waste Labels

Information RequiredExample
"Hazardous Waste"Clearly visible on the label
Full Chemical NameThis compound
Associated HazardsHarmful, Irritant, Environmental Hazard
Accumulation Start Date[Date]
Generator's Name & Contact[Your Name and Lab Information]

Designate a specific, well-ventilated area for the temporary storage of hazardous waste, away from general laboratory traffic and incompatible materials.[9][11] This area should be clearly marked as a "Hazardous Waste Accumulation Area."

The final disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal contractor.[12][13] Your institution's EHS department will coordinate the pickup and disposal process. Never attempt to dispose of this chemical down the drain or in the regular trash.[14]

Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and for tracking chemical usage and waste generation in your laboratory.

III. Emergency Procedures: Preparedness is Paramount

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[15] Avoid generating dust. For larger spills, evacuate the area and contact your institution's EHS department immediately.[15]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[3] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[16] Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.

IV. Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible management and disposal of laboratory chemicals like this compound are fundamental tenets of scientific practice. By adhering to these guidelines, which are rooted in a conservative interpretation of the available safety data for analogous compounds, you are not only ensuring your own safety and that of your colleagues but also upholding your responsibility to protect the environment. Always consult your institution's specific waste disposal policies and your EHS department for any questions or concerns.

References

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451. [Link]

  • Semantic Scholar. (n.d.). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Sisco Scientific. (n.d.). Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylthiophene. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-2-carbohydrazide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 41-53. [Link]

  • Georganics. (2011). 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID HYDRAZIDE. Retrieved from [Link]

  • Columbia University. (n.d.). Policy on Drain Disposal of Chemicals. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl thiophene. Retrieved from [Link]

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Navigating the Safe Handling of 5-Ethylthiophene-2-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of pharmaceutical research and development continues to evolve, the synthesis and application of novel chemical entities are paramount. Among these, 5-Ethylthiophene-2-carbohydrazide, a heterocyclic compound, holds potential in various drug discovery programs. This guide, designed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for the handling, storage, and disposal of this compound, ensuring a secure laboratory environment.

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous substance that requires careful handling to mitigate risks.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is an irritant.[1][2] The primary hazards associated with this compound include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Lab coat, safety goggles with side shields, nitrile gloves (double-gloving recommended), and a dust mask or use of a chemical fume hood.
Solution Preparation and Handling Chemical-resistant lab coat, chemical splash goggles, and nitrile gloves. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Transfer and Reactions Flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or neoprene gloves. All operations should be performed within a certified chemical fume hood.
Waste Disposal Chemical-resistant lab coat, chemical splash goggles, and nitrile gloves.

It is imperative to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to avoid cross-contamination.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5]

  • Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6][7]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[8]

  • Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, it is crucial to act quickly and safely. The following workflow outlines the appropriate response to a chemical spill.

Spill_Management_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Final Steps spill Spill of this compound evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Contaminated Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate the Spill Area with a Suitable Solvent and then Soap & Water collect->decontaminate collect_cleaning Collect all Cleaning Materials as Hazardous Waste decontaminate->collect_cleaning dispose Arrange for Professional Disposal of Hazardous Waste collect_cleaning->dispose report Report the Incident to the Lab Supervisor and EHS dispose->report

Spill Management Workflow for this compound.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound must be treated as hazardous chemical waste.[9]

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound and any contaminated disposable labware (e.g., weigh boats, spatulas) in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[9]

    • Liquid Waste: Unused solutions should be collected in a labeled, sealed, and compatible hazardous waste container. Do not pour this chemical down the drain.[3]

    • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date.[9]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Propylthiophene-3-carbohydrazide.
  • National Center for Biotechnology Information. (n.d.). Thiophene-2-carbohydrazide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-5-ethylthiophene-2-carbohydrazide.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-4-methylthiophene-2-carbohydrazide. PubChem. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Ethylthiophene. PubChem. Retrieved from [Link]

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.